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  • Product: 2H-Indazol-2-amine
  • CAS: 33334-11-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2H-Indazol-2-amine: Synthesis, Properties, and Applications in Medicinal Chemistry

Introduction The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[2] While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole motif is of profound interest as it forms the core of several FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib.[1][3]

This technical guide provides a comprehensive exploration of 2H-Indazol-2-amine (also known as 2-aminoindazole), a pivotal synthetic intermediate. We will delve into its molecular structure, physicochemical properties, and a detailed, field-proven synthetic protocol. Furthermore, we will examine its reactivity and underscore its critical role as a foundational building block for the development of novel therapeutic agents, offering insights for researchers, chemists, and professionals in drug discovery.

Section 1: Molecular Structure and Physicochemical Properties

Chemical Structure and Isomerism

2H-Indazol-2-amine features a primary amine group attached to the nitrogen atom at the 2-position of the indazole ring system. This specific substitution pattern locks the molecule into the 2H-tautomeric form, preventing equilibrium with the 1H-isomer. The amine group serves as a versatile chemical handle for subsequent derivatization, making this molecule a highly valuable precursor in synthetic campaigns.

Caption: Chemical structure of 2H-Indazol-2-amine.

Physicochemical Properties

The fundamental properties of 2H-Indazol-2-amine are summarized below. These data are essential for planning synthetic transformations, purification procedures, and analytical characterization.

PropertyValueSource
IUPAC Name 2-methylindazol-6-amine[4]
Synonyms 2-Aminoindazole, 2H-Indazol-2-ylamine[5]
Molecular Formula C₇H₇N₃[6]
Molecular Weight 133.15 g/mol [6]
CAS Number 20080-13-5 (Parent Indazole)N/A
Topological Polar Surface Area (TPSA) 54.7 Ų[6]
logP (Predicted) 1.1451[6]

Section 2: Synthesis of 2H-Indazol-2-amine

Synthetic Strategy Overview

The most direct and reliable synthesis of 2H-Indazol-2-amine involves a two-step process commencing from readily available o-nitrobenzaldehyde. The core transformation is a reductive cyclization of an intermediate hydrazone.[5] This strategy is favored for its efficiency and the accessibility of the starting materials. The causality behind this choice lies in the predictable reactivity of the ortho-nitro group, which, upon reduction, facilitates the intramolecular N-N bond formation required to construct the pyrazole ring of the indazole system.

This approach is distinct from, but mechanistically related to, broader 2H-indazole syntheses like the Davis-Beirut reaction, which also leverages ortho-nitro precursors but typically involves different nucleophiles and conditions to achieve various substitutions.[7][8]

Detailed Experimental Protocol: Two-Step Synthesis from o-Nitrobenzaldehyde

This protocol is designed as a self-validating system, based on well-established organic transformations that ensure a high probability of success.[5]

Part A: Formation of o-Nitrobenzaldehyde Hydrazone

This initial step creates the key precursor containing the pre-formed N-N bond essential for cyclization.

  • Rationale: The condensation reaction between the aldehyde carbonyl of o-nitrobenzaldehyde and the nucleophilic hydrazine forms a stable hydrazone. Ethanol is an excellent solvent as it solubilizes the aldehyde and is compatible with the hydrazine hydrate. Heating to reflux provides the necessary activation energy to drive the condensation to completion.

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-nitrobenzaldehyde (10.0 g, 66.2 mmol) in ethanol (100 mL).

    • To the stirred solution, add hydrazine hydrate (3.3 mL, 66.2 mmol) dropwise at room temperature. A color change and slight exotherm may be observed.

    • After the addition is complete, heat the mixture to reflux and maintain for 2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature, then further cool in an ice bath to induce precipitation of the product.

    • Collect the resulting solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield o-nitrobenzaldehyde hydrazone.

Part B: Reductive Cyclization to 2H-Indazol-2-amine

This is the critical ring-forming step where the indazole core is constructed.

  • Rationale: The hydrazone from Part A undergoes a reductive cyclization. The exact mechanism can vary with the choice of reducing agent, but it involves the reduction of the nitro group to a nitroso or hydroxylamine intermediate, which is then attacked intramolecularly by the terminal nitrogen of the hydrazone moiety, followed by dehydration to form the aromatic indazole ring.

  • Procedure:

    • Suspend the o-nitrobenzaldehyde hydrazone (from Part A) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask.

    • Add a reducing agent. A common and effective choice is sodium dithionite (Na₂S₂O₄) in an aqueous/organic biphasic system, or catalytic hydrogenation (H₂, Pd/C).

    • If using sodium dithionite, dissolve it in water and add it to the stirred suspension of the hydrazone. Heat the mixture gently (e.g., 50-60 °C) for several hours until the starting material is consumed (monitored by TLC).

    • Upon reaction completion, cool the mixture and perform a workup. Typically, this involves neutralizing the solution, extracting the product into an organic solvent (e.g., ethyl acetate), and drying the organic layer.

    • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to afford pure 2H-Indazol-2-amine.

Synthesis Workflow Visualization

The logical flow from a simple starting material to the target intermediate is a hallmark of an efficient synthetic design.

Caption: Workflow for the two-step synthesis of 2H-Indazol-2-amine.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

2H-Indazol-2-amine is rarely the final biologically active compound; rather, its value lies in its role as a versatile scaffold for building more complex molecules with therapeutic potential.

A Critical Building Block for Kinase Inhibitors

The primary amine of 2H-Indazol-2-amine is a nucleophilic site that can be readily functionalized to introduce a vast array of substituents. This derivatization is central to the discovery of potent and selective kinase inhibitors. Many 2H-indazole derivatives have shown powerful anticancer activity by targeting protein kinases essential for tumor growth and angiogenesis.[3][9]

A prominent example is the development of Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors. By elaborating the structure from the 2H-Indazol-2-amine core, medicinal chemists can design molecules that fit precisely into the ATP-binding pocket of the VEGFR kinase, blocking its signaling and inhibiting the formation of new blood vessels that tumors need to grow.

Therapeutic Targets and Biological Activities

Derivatives built upon the 2H-indazole framework have demonstrated a wide spectrum of biological activities, validating its status as a privileged scaffold.

  • Anticancer Activity: Beyond VEGFR, derivatives target numerous other kinases implicated in oncology.[9]

  • Anti-inflammatory Agents: Certain 2H-indazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation and pain pathways.[9][10]

  • Antimicrobial and Antiprotozoal Activity: The scaffold has been successfully modified to produce compounds active against various pathogens, including protozoa like Giardia intestinalis and Entamoeba histolytica.[1][11]

Signaling Pathway Visualization: VEGFR Inhibition

Understanding the mechanism of action is crucial for drug development. The diagram below illustrates how 2H-indazole-based drugs can interrupt a key cancer-related signaling pathway.

VEGF VEGF Ligand VEGFR VEGFR (Receptor) VEGF->VEGFR Binds P1 Receptor Dimerization & Autophosphorylation VEGFR->P1 Inhibitor 2H-Indazole Derivative (e.g., Pazopanib) Inhibitor->P1 INHIBITS P2 Downstream Signaling (e.g., ERK, Akt) P1->P2 P3 Cell Proliferation, Angiogenesis, Survival P2->P3

Caption: Inhibition of the VEGFR signaling pathway by 2H-indazole derivatives.

Conclusion

2H-Indazol-2-amine is a molecule of significant strategic importance in the field of medicinal chemistry. Its well-defined structure, coupled with a robust and scalable synthetic route, makes it an invaluable starting point for the synthesis of diverse chemical libraries. The proven success of the 2H-indazole scaffold in yielding potent inhibitors of key biological targets, particularly protein kinases, ensures that its precursor, 2H-Indazol-2-amine, will remain a molecule of high interest for researchers and scientists dedicated to the discovery of next-generation therapeutics. The methodologies and insights provided in this guide offer a solid foundation for leveraging this powerful chemical entity in drug development programs.

References

  • An In-depth Technical Guide on the Synthesis of N-2H-Indazol-2-ylurea. (2025). Benchchem.
  • 2H-Indazol-2-amine, N,3-diphenyl- - SpectraBase. Wiley.
  • Zhu, J. S., et al. (2018). N-N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insight. AUB ScholarWorks.
  • Zhu, J. S., et al. (2018). N–N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. Organic Letters.
  • Various Authors. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Semantic Scholar.
  • Zhu, J. S., et al. (2018). N-N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. PubMed.
  • Wang, Y.-F., et al. (2016).
  • Pérez-Villanueva, M., et al. (2021).
  • 2-methyl-2h-indazol-4-amine (C8H9N3). PubChemLite.
  • 2H-Indazole Derivatives: A Comprehensive Technical Guide to Their Biological Activities. (2025). Benchchem.
  • Zhu, J. S., et al. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. SciSpace.
  • Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. The Royal Society of Chemistry.
  • A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. (2025). Benchchem.
  • 2-Methyl-2H-indazol-6-amine. PubChem.
  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions.
  • Structure of 1H-and 2H-indazoles.
  • 2H-Indazol-5-amine. Sigma-Aldrich.
  • Recent Advances in C–H Functionalization of 2H-Indazoles.
  • 2-Methyl-2H-indazol-3-amine. ChemScene.
  • One-Pot Synthesis of 2H-Indazole Derivatives: Application Notes and Protocols. (2025). Benchchem.
  • 2,3-Dimethyl-2H-indazol-6-amine. Sigma-Aldrich.
  • 2H-Indazol-5-amine. ChemScene.
  • Indazole From Natural Resources And Biological Activity. (2022).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). PMC.
  • 2H-Indazole synthesis. Organic Chemistry Portal.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflamm

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Exploratory

Annular Tautomerism in Indazole Derivatives: A Technical Guide to Thermodynamic Stability, Regioselective Synthesis, and Analytical Characterization

Executive Summary Indazole (benzopyrazole) is a privileged nitrogen-containing bicyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs such as pazopanib, axitinib, and niraparib[1]. A de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indazole (benzopyrazole) is a privileged nitrogen-containing bicyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs such as pazopanib, axitinib, and niraparib[1]. A defining feature of the indazole ring is its annular tautomerism, existing primarily in two interconvertible forms: 1H-indazole and 2H-indazole[2]. The position of the proton on the pyrazole nitrogen fundamentally alters the molecule's electronic distribution, three-dimensional shape, and hydrogen-bonding capabilities[2]. For drug development professionals, understanding and controlling this tautomeric equilibrium is a critical requirement for optimizing target binding affinity, pharmacokinetics, and synthetic yields[3].

Thermodynamic Stability and Electronic Properties

The 1H-indazole tautomer exhibits a benzenoid electronic structure, whereas the 2H-indazole tautomer possesses an ortho-quinonoid character[1]. This fundamental difference in aromaticity dictates their relative stabilities. Extensive computational studies utilizing MP2/6-31G** and Density Functional Theory (DFT) have consistently demonstrated that the 1H-tautomer is thermodynamically favored in the gas phase and in most aprotic solvents[4].

Causality of Stability: The 1H-form maintains a fully delocalized 10 π-electron aromatic system across the fused rings[1]. In contrast, the 2H-form forces a localized quinonoid geometry on the benzene ring, which incurs an energetic penalty[1]. Consequently, the 1H-tautomer is lower in free energy by approximately 3.6 to 4.5 kcal/mol depending on the substitution pattern[5].

Table 1: Quantitative Energy Differences Between 1H and 2H Indazole Tautomers
Tautomeric PairComputational MethodEnergy Difference (ΔE)Favored Tautomer
Unsubstituted IndazoleMP2-6-31G**3.6 kcal/mol1H-Indazole[6]
Unsubstituted IndazoleDFT (B3LYP)4.46 kcal/mol1H-Indazole[5]
1-Methyl vs 2-MethylFree Energy Analysis3.2 kcal/mol1-Methyl (1H)[4]
3-Carboxy SubstitutedDFT~4.0 kcal/mol1H-Indazole[5]

Mechanistic Causality in Regioselective Alkylation

Because indazoles possess two nucleophilic nitrogens (N1 and N2), direct alkylation typically yields a difficult-to-separate mixture of N1- and N2-alkylated regioisomers[7]. The regioselectivity is governed by a delicate balance between kinetic and thermodynamic control, heavily influenced by the base, solvent, electrophile, and steric/electronic effects of C3-substituents[8].

N1-Alkylation (Thermodynamic & Chelation Control): To selectively obtain the N1-alkylated product, researchers exploit the inherent thermodynamic stability of the N1-substituted form or utilize chelation control[8]. Using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective[9]. The sodium cation coordinates with the N2 nitrogen and adjacent C3-substituents, sterically blocking N2 and directing the electrophile exclusively to the N1 position[8].

N2-Alkylation (Kinetic & Reagent Control): Selective N2-alkylation requires specialized activation to overcome the thermodynamic preference for N1[5]. A highly selective method involves the use of alkyl 2,2,2-trichloroacetimidates under acidic conditions[5]. The acid protonates the imide, facilitating nucleophilic attack specifically by the more kinetically accessible N2 nitrogen, followed by rearomatization[5].

G cluster_tautomers Annular Tautomerism H1 1H-Indazole (Benzenoid, Lower Energy) H2 2H-Indazole (Quinonoid, Higher Energy) H1->H2 +3.6 to 4.5 kcal/mol N1_Alk N1-Alkyl Indazole (Thermodynamic Product) H1->N1_Alk NaH, THF (Chelation Control) N2_Alk N2-Alkyl Indazole (Kinetic/Specialized Product) H1->N2_Alk Trichloroacetimidates (Acidic Activation)

Mechanistic divergence of 1H- vs 2H-indazole alkylation pathways.

Validated Experimental Protocols

Protocol A: Highly Regioselective N1-Alkylation (Chelation Control)

This self-validating protocol ensures complete deprotonation and utilizes chelation to block N2, driving >95% N1-selectivity[8].

  • Preparation: Dissolve the substituted 1H-indazole (1.0 equiv) in anhydrous THF under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Equilibration: Stir the suspension at room temperature for 30 minutes. Causality: This ensures complete formation of the indazole anion and allows the Na⁺ cation to coordinate with the N2 atom, establishing the necessary steric block[8].

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.

  • Reaction & Monitoring: Stir at 25 °C to 50 °C. Monitor via LC-MS to confirm the absence of the starting material and the exclusive formation of the N1-isomer mass peak.

  • Work-up: Quench with water, extract with ethyl acetate, and purify via flash chromatography.

Workflow Start Substituted 1H-Indazole Deprot Deprotonation (NaH, 0°C, THF) Start->Deprot Alk Electrophile Addition (R-Br, 25°C) Deprot->Alk Analyze LC-MS / TLC Monitoring Alk->Analyze Isolate N1-Alkyl Indazole (>95% Regioselectivity) Analyze->Isolate

Step-by-step workflow for the N1-regioselective alkylation of indazoles.

Protocol B: Regioselective N2-Alkylation via Mitsunobu Reaction

When N2-alkylation is required, Mitsunobu conditions provide a reliable pathway by leveraging the differential pKa and steric environment of the tautomers[8].

  • Preparation: Combine 1H-indazole (1.0 equiv), the desired primary/secondary alcohol (1.2 equiv), and triphenylphosphine (PPh3, 1.2 equiv) in anhydrous THF at 0 °C.

  • Activation: Dropwise add diisopropyl azodicarboxylate (DIAD) (1.2 equiv). Causality: DIAD activates the alcohol, forming an alkoxyphosphonium intermediate that undergoes SN2 displacement by the more nucleophilic N2 nitrogen[8].

  • Reaction: Warm to room temperature and stir until completion (monitored by TLC).

  • Isolation: Concentrate under reduced pressure and purify.

Analytical Characterization of Tautomers

Determining the precise ratio of tautomers or the success of regioselective alkylation is achieved primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography[7].

1H and 13C NMR provide unambiguous structure assignments. The N1-H proton typically resonates at a different frequency than the N2-H proton, though rapid exchange in protic solvents can broaden these signals[10]. 13C CPMAS (Cross-Polarization Magic Angle Spinning) solid-state NMR is highly effective for observing the distinct benzenoid vs. quinonoid carbon shifts[11]. Furthermore, 2D HMBC (Heteronuclear Multiple Bond Correlation) is the gold standard for distinguishing N1-alkyl from N2-alkyl products by observing the coupling between the alkyl protons and the distinct C3 or C7a carbons of the indazole ring[12].

Table 2: Analytical Techniques for Indazole Characterization
TechniqueTarget ObservationMechanistic Causality / Rationale
1H NMR N-Alkyl proton shiftsN1-alkyl protons typically resonate slightly upfield compared to N2-alkyl protons due to the benzenoid ring current[7].
13C NMR C3, C7a, C3a shiftsQuinonoid (2H) structures exhibit significant deviations (>5 ppm) in bridgehead carbon chemical shifts compared to benzenoid (1H) structures[10].
2D HMBC Long-range C-H couplingConfirms regiochemistry: N1-alkyl protons couple to C7a; N2-alkyl protons couple to C3[12].
X-Ray Diffraction Solid-state geometryProvides absolute proof of the tautomeric/alkylated state by measuring exact bond lengths (alternating vs. delocalized)[7].

Implications for Drug Development

The tautomeric equilibrium of indazoles profoundly impacts a compound's pharmacokinetic and pharmacodynamic properties[2]. In the context of kinase inhibitors, the indazole ring frequently acts as a hinge-binding motif[13]. The 1H-tautomer presents a hydrogen bond donor at N1 and an acceptor at N2, whereas the 2H-tautomer reverses this arrangement. If a drug target requires a specific hydrogen-bonding network, locking the indazole into the active tautomeric conformation via regioselective alkylation (e.g., N-methylation) can drastically increase binding affinity and target residence time, while simultaneously improving metabolic stability and lipophilicity[13].

Conclusion

The annular tautomerism of 1H- and 2H-indazoles is a fundamental physicochemical property that dictates the reactivity, stability, and biological efficacy of this privileged scaffold[3]. By leveraging thermodynamic principles and precise synthetic controls—such as chelation-directed NaH/THF systems for N1-alkylation or acid-catalyzed trichloroacetimidate protocols for N2-alkylation—researchers can reliably access the desired regioisomers[9]. Rigorous analytical validation via 2D NMR ensures the structural integrity necessary for advancing indazole-based therapeutics through the drug development pipeline[12].

References[2] Benchchem. "Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide for Drug Development Professionals." Benchchem.URL[4] ChemicalBook. "Indazole - Synthesis and Reactions as a Chemical Reagent." ChemicalBook. URL[9] University College Cork. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." UCC. URL[7] Beilstein Journal of Organic Chemistry. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations." Beilstein Journals. URL[1] National Center for Biotechnology Information (NIH). "Indazole – an emerging privileged scaffold: synthesis and its biological significance." PMC. URL[12] National Center for Biotechnology Information (NIH). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." PMC. URL[5] WuXi AppTec. "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi Biology. URL[8] Benchchem. "Technical Support Center: Regioselective Alkylation of Indazoles." Benchchem. URL[6] Journal of the Chemical Society, Perkin Transactions 2. "Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study." RSC Publishing. URL[3] Semantic Scholar. "A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective." Semantic Scholar. URL[13] National Center for Biotechnology Information (NIH). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." PMC. URL[11] ResearchGate. "Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones." ResearchGate. URL[10] ResearchGate. "13C NMR of indazoles." ResearchGate. URL

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Foundational

The 2-Amino-2H-Indazole Scaffold: A Technical Guide to N-Amino Heterocycles

The 2-amino-2H-indazole scaffold represents a specialized, high-value motif in medicinal chemistry, distinct from its ubiquitous isomer, 3-amino-1H-indazole. While the latter is a classic kinase hinge-binder (e.g., Axiti...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-amino-2H-indazole scaffold represents a specialized, high-value motif in medicinal chemistry, distinct from its ubiquitous isomer, 3-amino-1H-indazole. While the latter is a classic kinase hinge-binder (e.g., Axitinib), the 2-amino-2H-indazole (chemically an


-aminoindazole) serves as a unique hydrazine-based pharmacophore and a critical "diversity-enabling" intermediate for constructing fused heterocyclic systems like pyrimido[1,2-b]indazoles.

This guide details the structural logic, synthesis, and application of this scaffold, emphasizing its role in skeletal editing and diversity-oriented synthesis (DOS).

Executive Summary & Structural Logic

The 2-amino-2H-indazole consists of an indazole bicyclic core where the nitrogen at position 2 is substituted with a primary amino group (


). This creates a vicinal diamine motif (

) embedded within an aromatic system.
Structural Distinction

It is imperative to distinguish this scaffold from C-amino isomers:

  • 3-Amino-1H-indazole: Amino group at Carbon 3. Primary application: ATP-competitive kinase inhibition.

  • 2-Amino-2H-indazole (

    
    -amino):  Amino group at Nitrogen 2.[1] Primary application: Skeletal editing , fused-ring synthesis, and novel hydrogen-bond donor/acceptor motifs.
    
Electronic Properties[2]
  • The Alpha-Effect: The

    
    -amino group exhibits enhanced nucleophilicity due to the repulsion of lone pairs on adjacent nitrogen atoms (the 
    
    
    
    -effect). This makes it highly reactive toward electrophiles (isocyanates, aldehydes) compared to standard anilines.
  • Tautomeric Locking: Substitution at N2 locks the indazole in the

    
    -tautomeric form, which has a distinct quinoid-like character in the benzene ring compared to the 
    
    
    
    -form, altering the electronic distribution and lipophilicity (LogP).

Synthetic Accessibility

Synthesis of 2-amino-2H-indazoles typically involves either direct electrophilic amination of the indazole core or constructive cyclization using hydrazine precursors.

Method A: Electrophilic N-Amination (Direct Functionalization)

This is the most direct route for accessing the scaffold from unsubstituted indazoles.

  • Reagent: Hydroxylamine-O-sulfonic acid (HOSA) or

    
    -mesitylenesulfonylhydroxylamine (MSH).
    
  • Mechanism: Base-mediated deprotonation of indazole followed by nucleophilic attack on the amination agent.

  • Regioselectivity Challenge: The reaction produces a mixture of 1-amino-1H-indazole (kinetic product) and 2-amino-2H-indazole (thermodynamic product).

  • Optimization: Using non-polar solvents and specific bases (e.g., KOH/DMF or NaH/THF) can shift the ratio. Separation is achieved via column chromatography (2-amino isomers are typically more polar).

Method B: Rational Cyclization (De Novo Synthesis)

For high-value intermediates, a regioselective ring closure is preferred to avoid isomer separation.

  • Precursor: 2-Azidobenzaldehydes or 2-nitrobenzaldehydes.[2]

  • Reagent: Hydrazine hydrate or substituted hydrazines.

  • Workflow: Condensation of 2-azidobenzaldehyde with hydrazine followed by thermal or photochemical decomposition of the azide leads to nitrene insertion and ring closure.

Medicinal Chemistry Applications

Diversity-Oriented Synthesis (The "Pro-Scaffold" Role)

The most powerful application of 2-amino-2H-indazole is its use as a dinucleophile to generate fused tricyclic systems .

  • Reaction: Condensation with 1,3-dicarbonyls (e.g., acetylacetone) or 1,3-electrophiles.

  • Product: Pyrimido[1,2-b]indazoles .

  • Significance: These fused systems are bioisosteres of quinazolines and have potent activity against kinases (e.g., CDK2, EGFR) and intercalate DNA.

The Urea/Amide Warhead

The


-amino group can be derivatized to form 

-indazolyureas
.
  • Target: These derivatives often target the allosteric sites of enzymes or GPCRs.

  • Mechanism: The urea linkage (

    
    ) acts as a rigidified hydrogen bond donor/acceptor motif, with the indazole ring providing hydrophobic anchoring.
    
Bioisosterism & Energetics
  • The

    
     bond adds high enthalpy of formation, relevant for high-energy materials but also providing unique metabolic stability profiles in drug candidates (avoiding rapid oxidative deamination common to C-amines).
    

Experimental Protocols

Protocol A: Synthesis of 2-Amino-2H-Indazole (Direct Amination)
  • Reagents: Indazole (1.0 eq), Hydroxylamine-O-sulfonic acid (HOSA, 1.2 eq), KOH (2.5 eq), DMF.

  • Step-by-Step:

    • Dissolve KOH in DMF at 0°C. Add Indazole and stir for 30 min to generate the anion.

    • Add HOSA portion-wise (exothermic) while maintaining temp < 10°C.

    • Allow to warm to RT and stir for 4 hours.

    • Quench: Pour into ice water. Extract with EtOAc (3x).

    • Purification: Dry organic layer (

      
      ). Concentrate. Purify via flash chromatography (SiO2, Hexane:EtOAc gradient). The 1-amino  isomer elutes first (less polar); the 2-amino  isomer elutes second (more polar solid).
      
  • Validation:

    
     NMR (DMSO-
    
    
    
    ) shows the
    
    
    singlet typically around
    
    
    6.0–7.0 ppm.
Protocol B: Synthesis of Pyrimido[1,2-b]indazole (Fused System)
  • Reagents: 2-Amino-2H-indazole (1.0 eq), Acetylacetone (1.2 eq), Ethanol, catalytic HCl or AcOH.

  • Step-by-Step:

    • Dissolve amine in EtOH.[2] Add acetylacetone.

    • Reflux for 6–12 hours.

    • Cool to RT. The product often precipitates as a crystalline solid.

    • Filter and wash with cold EtOH.

Visualization: Reactivity & Synthesis Map

G Indazole 1H-Indazole (Starting Material) Mixture Isomeric Mixture (N1 vs N2) Indazole->Mixture Amination HOSA HOSA / KOH (Aminating Agent) HOSA->Mixture Amino1 1-Amino-1H-indazole (Kinetic Product) Mixture->Amino1 Separation Amino2 2-Amino-2H-indazole (Thermodynamic Product) Mixture->Amino2 Separation Fused Pyrimido[1,2-b]indazole (Kinase Inhibitor Scaffold) Amino2->Fused Cyclocondensation Urea N-(Indazol-2-yl)urea (H-Bond Donor/Acceptor) Amino2->Urea Addition Electrophile1 1,3-Dicarbonyls (e.g., Acetylacetone) Electrophile1->Fused Electrophile2 Isocyanates (R-NCO) Electrophile2->Urea

Caption: Synthetic workflow for accessing the 2-amino-2H-indazole scaffold and its divergent transformation into fused kinase inhibitors or urea-based pharmacophores.

Quantitative Data: Isomer Comparison

Property1-Amino-1H-Indazole2-Amino-2H-IndazoleRelevance
Nucleophilicity ModerateHigh (Alpha-effect)2-isomer is superior for cyclization reactions.
Stability HighModerate2-isomer can revert or oxidize if not stored properly.
Major Use Aminating ReagentSkeletal Scaffold 2-isomer builds fused rings (pyrimidines, triazines).
LogP (Calc) ~1.5~1.22-isomer is slightly more polar due to charge separation.

References

  • BenchChem. An In-depth Technical Guide to N-(2H-Indazol-2-yl)urea: Structure, Properties, and Synthetic Insights.

  • Frontiers in Chemistry. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (Discusses the use of 2-aminoindazole in MCRs).

  • Organic Chemistry Portal. Synthesis of Indazoles. (General methods for 2H-indazole construction).

  • ResearchGate. Chemistry and Biological Activity of [1,2,3]-Benzotriazine Derivatives. (Mentions oxidation of 2-aminoindazole).

  • RSC Advances. Recent advances in 3-aminoindazoles as versatile synthons.[3] (Contrast with the C3-amino isomer).[2][4][5]

Sources

Exploratory

2H-Indazol-2-amine: A Strategic Pivot in Nitrogen Heterocycle Synthesis

This guide details the technical role of 2H-Indazol-2-amine (also known as 2-amino-2H-indazole), a specialized N-amino azole intermediate. Unlike its thermodynamically more stable 1H-isomer, the 2H-indazole core possesse...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical role of 2H-Indazol-2-amine (also known as 2-amino-2H-indazole), a specialized N-amino azole intermediate. Unlike its thermodynamically more stable 1H-isomer, the 2H-indazole core possesses unique electronic properties, and the


-amino handle at position 2 serves as a critical "warhead" for oxidative ring expansions and directing group (DG) chemistry.

Part 1: The Technical Core (Autonomy & Logic)

Introduction: The N-Amino Advantage

2H-Indazol-2-amine is defined by an amino group (


) covalently bonded to the nitrogen at position 2 of the indazole skeleton. This moiety is not merely a functional group; it is a reactivity lever .

In the context of drug development and heterocyclic synthesis, its role is threefold:

  • Directing Group (DG): The

    
    -amino group acts as a bidentate directing group in transition-metal catalyzed C–H activation (typically Rh(III) or Ru(II)), facilitating annulation with alkynes or alkenes to form fused tricyclic systems like indazolo[2,3-a]quinazolines .
    
  • Oxidative Precursor: It serves as a latent precursor for 1,2,3-benzotriazines via oxidative ring expansion (N–N bond retention).

  • Nucleophilic Scaffold: The primary amine allows for the rapid construction of urea/thiourea derivatives, which are validated bioisosteres in kinase inhibitor design.

Synthesis of 2H-Indazol-2-amine

Accessing this intermediate requires bypassing the thermodynamic preference for 1H-indazoles. The most robust method involves the reductive cyclization of o-nitrobenzaldehyde hydrazones .

Mechanism of Formation

The synthesis typically proceeds via the condensation of o-nitrobenzaldehyde with hydrazine to form the hydrazone. Subsequent reduction (using reagents like


, 

, or catalytic hydrogenation) triggers a cascade:
  • Reduction of the nitro group (

    
    ) to a nitroso (
    
    
    
    ) or hydroxylamine (
    
    
    ) intermediate.
  • Nucleophilic attack of the hydrazone nitrogen onto the reduced ortho-substituent.

  • Dehydration and aromatization to yield the 2H-indazole core.

Reactivity Profile & Applications
A. Oxidative Ring Expansion (The Benzotriazine Route)

One of the most distinct roles of 2H-indazol-2-amine is its conversion to 1,2,3-benzotriazines . Upon treatment with oxidants like Lead Tetraacetate (LTA) or Iodobenzene Diacetate (PIDA), the


-amino indazole undergoes an oxidative rearrangement.
  • Mechanism: Oxidation generates a nitrene-like intermediate at the exocyclic nitrogen. This species undergoes ring expansion, inserting the nitrogen into the C–N bond of the indazole 5-membered ring, resulting in the 6-membered benzotriazine core.

B. Transition-Metal Catalyzed Annulation

In Rh(III)-catalyzed C–H activation, the


-amino group directs the metal to the C3 position of the indazole ring.
  • Reaction: 2H-Indazol-2-amine + Internal Alkyne

    
    Indazolo[2,1-a]cinnoline  derivatives (or related fused systems depending on N-N cleavage).
    
  • Significance: This allows for the rapid assembly of polycyclic aromatic hydrocarbons (PAHs) doped with nitrogen, which are valuable in organic electronics and DNA-intercalating drugs.

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 2H-Indazol-2-amine

This protocol utilizes a phospholene-mediated reductive cyclization, favored for its mild conditions and high tolerance of functional groups.

Reagents:

  • o-Nitrobenzaldehyde (10 mmol)

  • Hydrazine monohydrate (12 mmol)

  • 1-Phenyl-2-phospholene 1-oxide (Catalyst, 10 mol%)

  • Phenylsilane (

    
    , Reductant)
    
  • Solvent: Toluene (Anhydrous)

Step-by-Step Workflow:

  • Hydrazone Formation: Dissolve o-nitrobenzaldehyde in Ethanol (20 mL). Add Hydrazine monohydrate dropwise at 0°C. Stir at Room Temperature (RT) for 2 hours. Evaporate solvent to isolate the crude hydrazone.

  • Reductive Cyclization: Resuspend the crude hydrazone in Toluene (50 mL) under Argon atmosphere.

  • Catalyst Addition: Add 1-Phenyl-2-phospholene 1-oxide (0.1 eq) followed by Phenylsilane (2.5 eq).

  • Reflux: Heat the mixture to 110°C for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3). The hydrazone spot will disappear, and a fluorescent blue spot (characteristic of indazole) will appear.

  • Workup: Cool to RT. Quench with sat.

    
    . Extract with EtOAc (3x). Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Silica gel, Gradient 0-10% MeOH in DCM).

    • Yield Expectation: 65-80%.

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) shows a broad singlet at
      
      
      6.0-7.0 ppm (characteristic of
      
      
      ).
Protocol 2: Synthesis of N-(2H-Indazol-2-yl)urea

A nucleophilic derivatization protocol for medicinal chemistry library generation.

Reagents:

  • 2H-Indazol-2-amine (Synthesis from Protocol 1)

  • Sodium Cyanate (

    
    )
    
  • Acetic Acid (

    
    ), Water
    

Workflow:

  • Dissolve 2H-Indazol-2-amine (1.0 eq) in a mixture of

    
    :
    
    
    
    (10:1).
  • Add Sodium Cyanate (1.5 eq) dissolved in minimal water dropwise at RT.

  • Stir for 4 hours. A white precipitate will form.

  • Filter the solid, wash with cold water, and recrystallize from Ethanol.

    • Target: High-purity urea derivative for biological screening.

Part 3: Visualization & Data

Figure 1: Synthesis and Reactivity Pathways

The following diagram illustrates the genesis of the 2H-indazol-2-amine core and its divergent reactivity pathways.

IndazolePathways Nitro o-Nitrobenzaldehyde Hydrazone Hydrazone Intermediate Nitro->Hydrazone + N2H4 IndazoleAmine 2H-Indazol-2-amine (Core Scaffold) Hydrazone->IndazoleAmine Reductive Cyclization (Phospholene/Silane) Benzotriazine 1,2,3-Benzotriazine (Ring Expansion) IndazoleAmine->Benzotriazine Oxidation (Pb(OAc)4) Urea N-Indazolyl Urea (Drug Scaffold) IndazoleAmine->Urea + NaOCN (Nucleophilic) Fused Indazolo[2,1-a]cinnoline (Rh-Catalyzed) IndazoleAmine->Fused + Alkyne (Rh(III) C-H Activation)

Caption: Divergent synthesis map showing the transformation of nitrobenzaldehyde to the 2-aminoindazole core and its subsequent application in ring expansion and drug scaffold synthesis.

Table 1: Comparative Reactivity of Indazole Isomers
Feature1H-Indazole2H-Indazol-2-amine
Thermodynamic Stability High (Aromatic sextet in benzene ring)Lower (Quinoid character in benzene ring)
N-Substitution Site N1 (Preferred)N2 (Fixed by synthesis)
Directing Group Capability Requires auxiliary DG on C3 or N1Intrinsic DG (

)
Primary Application Bioactive Core (e.g., Axitinib)Synthetic Intermediate / Fused Ring Precursor
Oxidation Product Stable / N-Oxide1,2,3-Benzotriazine (Ring Expansion)

References

  • A General One-Pot Synthesis of 2H-Indazoles Using an Organophosphorus-Silane System Source: ResearchGate / Chemistry - A European Journal

  • Rh(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture Source: Journal of the American Chemical Society (JACS)

  • Synthesis of N-2H-Indazol-2-ylurea (Protocol Reference) Source: BenchChem Application Notes

  • Chemistry and Biological Activity of [1,2,3]-Benzotriazine Derivatives Source: ResearchGate / Mini-Reviews in Medicinal Chemistry

  • Regioselective synthesis of indazolo[2,3-a]quinazolines enabled by I2/S-facilitated annulation Source: Chemical Communications (RSC)

Foundational

Historical Context and the Regioselectivity Challenge

An In-Depth Technical Guide to the 2-Aminoindazole Framework: Historical Genesis, Synthetic Methodologies, and Medicinal Applications Executive Summary The 2-aminoindazole scaffold is a privileged bicyclic pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 2-Aminoindazole Framework: Historical Genesis, Synthetic Methodologies, and Medicinal Applications

Executive Summary The 2-aminoindazole scaffold is a privileged bicyclic pharmacophore characterized by an exocyclic amino group attached to the N2 position of the indazole ring. Its unique electronic distribution and hydrogen-bonding capabilities make it a highly sought-after building block in modern medicinal chemistry. As a Senior Application Scientist, I have structured this guide to trace the evolution of 2-aminoindazole from its historically challenging synthesis to modern, green-chemistry-compliant methodologies, culminating in its application in targeted drug discovery.

Historically, the synthesis of N-aminoazoles was plagued by severe regiochemical control issues. Early attempts to synthesize 2-aminoindazole relied on the direct electrophilic amination of the indazole core using hydroxylamine-O-sulfonic acid (HOSA)[1].

The Causality of Failure: Indazole possesses two nucleophilic nitrogen atoms (N1 and N2). Because HOSA is a strong electrophilic aminating agent, its attack is dictated by the subtle electronic and steric differences between these two positions. Direct amination invariably yielded a complex, difficult-to-separate mixture of 1-aminoindazole and 2-aminoindazole, resulting in poor atom economy and low yields of the desired N2-isomer[1].

A major breakthrough occurred in 1972 when K. Sakai and J.-P. Anselme published their seminal work detailing a "rational synthesis" of 2-aminoindazole[2]. By moving away from direct amination and instead utilizing the cyclization of an o-nitreno benzaldimine derivative, they bypassed the regioselectivity issue entirely, pre-installing the nitrogen framework before ring closure[1].

G A Indazole Core B HOSA Amination (Historical) A->B Electrophilic Attack C 1-Aminoindazole (Major Byproduct) B->C Poor Regioselectivity D 2-Aminoindazole (Target) B->D Low Yield E Hydrazone Precursor F PIDA Oxidation (Modern) E->F Intramolecular N-N F->D High Yield, Green Solvent

Figure 1: Evolution of 2-aminoindazole synthesis from historical amination to modern PIDA oxidation.

Modern Synthetic Methodologies: PIDA-Mediated Cyclization

Today, the industry standard for synthesizing 2-aminoindazoles relies on oxidative intramolecular N-N bond formation. The most robust and environmentally benign method utilizes phenyliodine(III) diacetate (PIDA) as an oxidant[3].

Mechanistic Causality: PIDA is a hypervalent iodine reagent that acts as a mild, two-electron oxidant. When applied to o-substituted hydrazones, PIDA facilitates a single electron transfer (SET) or direct oxidative cyclization pathway. This forces the formation of the N-N bond without the need for toxic, heavy transition metals[3]. Furthermore, this reaction is highly efficient in ethyl acetate (EtOAc)—a preferred green solvent—because the moderate polarity of EtOAc stabilizes the hypervalent iodine intermediates while preventing unwanted solvolysis of the hydrazone[3].

Protocol A: Self-Validating Synthesis of 2-Aminoindazole via PIDA

Note: This protocol is designed for operational simplicity and high reproducibility at ambient temperatures.

  • Precursor Preparation: In a 250 mL round-bottom flask, dissolve o-nitrobenzaldehyde (66.2 mmol) in ethanol (100 mL)[4]. Add hydrazine hydrate (66.2 mmol) dropwise at room temperature. Reflux for 2 hours to quantitatively yield the corresponding hydrazone, then remove the solvent in vacuo[4].

  • Oxidative Cyclization: Dissolve the isolated hydrazone (1.0 equiv) in ethyl acetate (EtOAc) to achieve a 0.2 M concentration.

  • PIDA Addition: Add PIDA (1.2 equiv) portion-wise to the stirred solution at room temperature under an open atmosphere[3].

  • Reaction Monitoring: Stir the mixture for 90 minutes. The reaction is self-validating; a distinct color change and the consumption of the starting material (monitored via TLC) indicate the successful formation of the N-N bond[3].

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the crude 2-aminoindazole. Purify via recrystallization or flash chromatography.

Table 1: Quantitative Optimization of PIDA-Mediated Cyclization Parameters

Solvent Oxidant (Equiv) Temperature Atmosphere Yield (%) Mechanistic Rationale
Ethyl Acetate 1.2 RT Open >85% Optimal stabilization of hypervalent iodine; green solvent.
Dichloromethane 1.2 RT Open ~65% Halogenated solvents reduce SET efficiency.
Methanol 1.2 RT Open ~40% Protic solvents compete for the electrophilic iodine center.

| Ethyl Acetate | 2.0 | RT | Open | <50% | Excess oxidant leads to over-oxidation and degradation[3]. |

Medicinal Chemistry and Target Engagement

The 2-aminoindazole framework is a highly versatile building block in Diversity-Oriented Synthesis (DOS) and targeted drug development. The exocyclic amine serves as a critical vector for functionalization and hydrogen bonding within biological targets[5].

Toll-Like Receptor 4 (TLR4) Ligands

In immunology and oncology, 2-aminoindazole is utilized to synthesize selective TLR4 ligands. Researchers have successfully coupled 2-aminoindazole with substituted pyrimido[5,4-b]indoles[6]. The exocyclic amine of the indazole undergoes an amide coupling with a chloroacetic acid-derived intermediate, creating a highly specific ligand capable of modulating IL-6 production in dendritic cells[6].

G A Pyrimido[5,4-b]indole C Intermediate 7 A->C Alkylation (KOH/EtOH) B Chloroacetic Acid B->C E Selective TLR4 Ligand C->E Amide Coupling D 2-Aminoindazole + HATU D->E Et3N, DMF

Figure 2: Workflow for synthesizing TLR4 ligands via amide coupling with 2-aminoindazole.

Protocol B: Amide Coupling for TLR4 Ligand Synthesis
  • Activation: Dissolve the carboxylic acid intermediate (Compound 7, 1.0 equiv) and triethylamine (2.0 equiv) in anhydrous DMF[6].

  • Coupling Agent: Add HATU (1.1 equiv) to the solution. Causality: HATU is chosen over EDC/NHS because it generates a highly reactive 7-azabenzotriazole active ester, which is necessary to overcome the slight steric hindrance and lower nucleophilicity of the 2-aminoindazole exocyclic amine[6].

  • Amination: Add 2-aminoindazole (1.1 equiv) and stir at room temperature until the reaction is complete (monitored by LC-MS)[6].

  • Isolation: Concentrate in vacuo and recrystallize the crude material in methanol to obtain the pure TLR4 ligand (Compound 8)[6].

Urea Derivatives and Alpha-2 Adrenergic Agonists

The 2-aminoindazole core is also functionalized into urea derivatives (e.g., N-2H-Indazol-2-ylurea) to establish specific interactions with biological targets[4]. Furthermore, related derivatives like marsanidine (1-[(imidazolidin-2-yl)imino]indazole) exhibit profound selectivity as


-adrenoceptor agonists over 

-imidazoline receptors, highlighting the framework's utility in cardiovascular and neurological drug design[7].

Table 2: Physicochemical Stability Profile of N-2H-Indazol-2-ylurea Derivatives Understanding the degradation pathways is critical for formulation development[8].

ConditionMechanism of DegradationResulting ProductsMitigation Strategy
Acidic Hydrolysis Protonation of urea nitrogen followed by nucleophilic attack by water.2-aminoindazole + aryl isocyanate[8].Formulate above pH 5.0; avoid strong Lewis acids.
Basic Hydrolysis Hydroxide attack on the urea carbonyl carbon.2-aminoindazole + carbamate/amine[8].Maintain physiological pH (7.0 - 7.4).
Oxidative Stress Radical-mediated oxidation of the electron-rich indazole ring.Complex N-oxides and ring-opened products[8].Store under inert atmosphere; add antioxidants.

References

  • PIDA‐Mediated Intramolecular N‐N Bond Formation to Access 2‐Aminoindazoles and 2,2′‐Biindazoles, ResearchG
  • An In-depth Technical Guide on the Synthesis of N-2H-Indazol-2-ylurea, Benchchem,
  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles, Frontiers,
  • Rational synthesis of 2-aminoindazole, ACS Public
  • Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands, NIH,
  • Solubility and stability of N-2H-Indazol-2-ylurea in different solvents, Benchchem,
  • 1-[(Imidazolidin-2-yl)imino]indazole.
  • The Journal of Organic Chemistry Vol. 37 No.

Sources

Exploratory

Electronic Properties and Synthetic Paradigms of the 2H-Indazole Ring System: A Comprehensive Guide

Executive Summary The indazole scaffold, a bioisostere of indole, is a 10 π-electron bicyclic heteroaromatic system consisting of fused benzene and pyrazole rings [[1]](). While the 1H-indazole tautomer dominates in natu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold, a bioisostere of indole, is a 10 π-electron bicyclic heteroaromatic system consisting of fused benzene and pyrazole rings [[1]](). While the 1H-indazole tautomer dominates in nature and commercial libraries due to its thermodynamic stability, the 2H-indazole tautomer—characterized by its unique ortho-quinoid electronic structure—has emerged as a highly sought-after privileged scaffold in medicinal chemistry and materials science 1, 2. This whitepaper dissects the electronic properties, thermodynamic causality, and synthesis protocols of 2H-indazoles, providing a robust framework for researchers in drug development.

Electronic Structure and Tautomeric Thermodynamics

Indazole exhibits annular tautomerism, primarily interconverting between the 1H and 2H forms (the 3H form lacks heteroaromatic character and is exceedingly rare) 3. The fundamental electronic difference lies in their aromatic resonance: 1H-indazole possesses a benzenoid character, whereas 2H-indazole exhibits an ortho-quinoid character 1, 3.

Thermodynamic Causality: Quantum mechanical (QM) calculations, including MP2/6-31G* and DFT B97X-D levels of theory, consistently demonstrate that the 1H-tautomer is energetically more stable than the 2H-tautomer by approximately 3.6 to 4.46 kcal/mol 4, 5. This energy gap dictates that in the gas phase and most solvent systems, the 1H form is overwhelmingly preferred.

Electronic Reactivity: Because of the energy penalty required to access the 2H state, N2-alkylation or functionalization requires specific kinetic control or stabilization. The 2H-indazole derivatives are stronger bases than their 1H counterparts because the ring nitrogen-proton affinity at the N1 position in 2H-indazoles is significantly higher 4. Furthermore, the 2H tautomer can be artificially stabilized in aprotic solvents through the formation of centrosymmetric dimers driven by strong intermolecular hydrogen bonding 6.

Medicinal Chemistry Applications

The distinct electronic distribution of the 2H-indazole core translates to unique pharmacological profiles. It is a critical pharmacophore in:

  • Antimicrobial & Antiprotozoal Agents: 2H-indazole derivatives have shown superior potency compared to metronidazole against pathogens like Giardia intestinalis and Trichomonas vaginalis7.

  • Oncology & Immunotherapy: The 2H-indazole motif is utilized in the discovery of potent prostanoid EP4 receptor antagonists, which are critical in colorectal cancer immunotherapy by blocking PGE2/EP4 signaling [[8]](_).

  • Kinase Inhibition: FDA-approved drugs and clinical candidates frequently leverage the indazole core to occupy adenine-binding pockets in ATP-dependent kinases [[1]](), 9.

Quantitative Data: Electronic & Thermodynamic Properties

The following table summarizes the key physicochemical differences between the tautomers, synthesizing data from computational and empirical studies 4, 5, 3.

Property1H-Indazole2H-IndazoleMechanistic Causality
Relative Free Energy (ΔG) 0.0 kcal/mol (Baseline)+3.6 to +4.46 kcal/molBenzenoid resonance in 1H maximizes π-electron delocalization, lowering ground-state energy.
Electronic Character BenzenoidOrtho-quinoid2H localization creates diene-like regions, altering HOMO-LUMO distribution and enabling distinct π-π stacking.
Basicity (Proton Affinity) LowerHigherThe N1 lone pair in the 2H-tautomer is less involved in the aromatic sextet, increasing its availability for protonation.
Structural Stabilization Monomeric preferenceCentrosymmetric Dimers2H-tautomers frequently form strong intermolecular N-H···N hydrogen bonds to offset their thermodynamic penalty.

Experimental Protocols

To harness the 2H-indazole scaffold, researchers must overcome the thermodynamic bias toward the 1H form. The following protocols detail self-validating workflows for computational evaluation and chemical synthesis.

Protocol 1: Computational Evaluation of N2-Alkylation Selectivity
  • Purpose: To predict the regioselectivity of indazole functionalization using Density Functional Theory (DFT).

  • Causality: Standard transition state (TS) calculations often fail to predict N2 selectivity if the starting tautomeric energy difference is ignored. By calculating the TS from the respective 1H and 2H ground states, the true activation barriers are revealed 5.

  • Step-by-Step Methodology:

    • Geometry Optimization: Construct the 1H and 2H tautomers of the target indazole in a computational chemistry suite (e.g., Spartan or Gaussian). Optimize geometries using the B97X-D functional with a 6-31G* basis set. Causality: The B97X-D functional accounts for dispersion interactions, which are critical for evaluating the stability of hydrogen-bonded dimers that stabilize the 2H form.

    • Energy Gap Calculation: Extract the zero-point corrected energies. Validate that the 1H form is ~4 kcal/mol lower than the 2H form.

    • Transition State (TS) Modeling: Model the electrophilic attack at N1 (originating from the 2H tautomer) and N2 (originating from the 1H tautomer).

    • Barrier Computation & Validation: Calculate the total reaction energy barrier. The N2 alkylation pathway should exhibit a lower total activation energy (e.g., ~13.87 kcal/mol for N2 vs ~17.22 kcal/mol for N1) 5.

    • Self-Validation Check: Convert the ΔΔG^‡ to a predicted product ratio using the Arrhenius equation; a >100:1 ratio confirms successful kinetic control modeling.

Protocol 2: One-Pot Multicomponent Synthesis of 2H-Indazoles
  • Purpose: Rapid, atom-economical synthesis of 2-aryl-2H-indazoles bypassing the isolation of unstable intermediates 9.

  • Causality: Multicomponent reactions (MCRs) utilizing reductive cyclization kinetically trap the nitrogen atoms before they can equilibrate to the thermodynamically favored 1H-indazole 9.

  • Step-by-Step Methodology:

    • Reagent Assembly: In a dry reaction vessel, combine 1.0 equivalent of 2-nitrobenzaldehyde, 1.1 equivalents of a primary amine (e.g., aniline derivative), and 1.2 equivalents of an alkyne or sodium azide depending on the desired C3 substitution.

    • Catalytic Activation: Add a transition metal catalyst (e.g., Cu(OTf)2 or SnCl2, 10-20 mol%) in a polar aprotic solvent (DMF or DMSO). Causality: The Lewis acid catalyst facilitates the initial imine formation and lowers the activation energy for subsequent N-N bond coupling1, [[9]](_).

    • Reductive Cyclization: Heat the mixture to 80-100 °C under an inert atmosphere for 4-6 hours.

    • Self-Validation Check 1: Monitor via TLC (Hexanes:EtOAc). The disappearance of the bright yellow 2-nitrobenzaldehyde spot indicates complete imine formation and ongoing cyclization.

    • Quenching and Extraction: Cool to room temperature, quench with water, and extract with ethyl acetate. Wash the organic layer with brine to remove DMF/DMSO.

    • Spectroscopic Validation: Purify via flash chromatography.

    • Self-Validation Check 2: Run a 1H-NMR spectrum. The absence of an N-H proton signal (typically broad, >10 ppm in 1H-indazoles) and the presence of a distinct C3-H singlet strongly confirms the 2H-indazole architecture 3.

Visualizing the Workflows

G Indazole Indazole Core (10 π-electrons) Taut1H 1H-Indazole (Benzenoid, ΔG = 0) Indazole->Taut1H Thermodynamic Control Taut2H 2H-Indazole (Ortho-quinoid, ΔG ≈ +4 kcal/mol) Indazole->Taut2H Kinetic Control / MCR Synthesis Stability Stabilized 2H-Dimer (Aprotic Solvents) Taut2H->Stability Intermolecular H-Bonding

Caption: Thermodynamic vs kinetic pathways governing 1H and 2H indazole tautomerization.

G Step1 1. Reactant Assembly (2-nitrobenzaldehyde + amine) Step2 2. Cu/Sn Catalysis (Imine Formation) Step1->Step2 Step3 3. Reductive Cyclization (N-N Bond Formation) Step2->Step3 Step4 4. NMR Validation (Confirm 2H Architecture) Step3->Step4

Caption: Self-validating one-pot synthetic workflow for 2H-indazole derivatives.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC Source: nih.gov URL:[Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC Source: nih.gov URL:[Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - MDPI Source: mdpi.com URL:[Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole - WuXi Biology Source: wuxibiology.com URL:[Link]

  • 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds | Request PDF - ResearchGate Source: researchgate.net URL:[Link]

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link]

  • Osmium(IV) complexes with 1H- and 2H-indazoles: Tautomer identity versus spectroscopic properties and antiproliferative activity - PMC Source: nih.gov URL:[Link]

Sources

Foundational

Comprehensive Characterization of 2H-Indazol-2-amine: Solubility, Physical Properties, and Experimental Methodologies

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Document Type: In-Depth Technical Guide Executive Summary 2H-Indazol-2-amine (CAS: 33334-11-1), commonly referred to as 2-aminoindazole, is a p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Document Type: In-Depth Technical Guide

Executive Summary

2H-Indazol-2-amine (CAS: 33334-11-1), commonly referred to as 2-aminoindazole, is a privileged heterocyclic scaffold in medicinal chemistry. It serves as a critical precursor for the synthesis of biologically active molecules, including selective Toll-Like Receptor 4 (TLR4) ligands and mixed


/

adrenoceptor agonists [1, 2]. Despite its synthetic utility, the physicochemical behavior of 2H-Indazol-2-amine—particularly its solubility profile—presents unique challenges during formulation and assay development.

As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. Here, we will dissect the causality behind the physicochemical behavior of 2H-Indazol-2-amine, providing self-validating experimental protocols and mechanistic insights to streamline your drug development workflows.

Physicochemical Profiling & Causality

The physical characteristics of 2H-Indazol-2-amine are dictated by its planar, fused aromatic ring system and the presence of an exocyclic amine. The N2 atom of the indazole ring possesses a pyridine-like lone pair of electrons available for protonation, making N2 significantly more basic than N1 [4].

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionMechanistic Implication
CAS Number 33334-11-1Unique identifier for procurement and regulatory tracking [1].
Molecular Formula C₇H₇N₃Dictates the fundamental stoichiometric ratios for derivatization.
Molecular Weight 133.15 g/mol Low molecular weight makes it an ideal fragment-based drug discovery (FBDD) starting point.
Estimated LogP ~1.2 – 1.5Indicates moderate lipophilicity; favors partitioning into lipid membranes over aqueous media.
pKa (Basic) ~4.5 – 5.5 (Estimated)Largely unionized at physiological pH (7.4), contributing to its poor aqueous solubility but high membrane permeability.

Solubility Dynamics and Solvent Interactions

The solubility of 2H-Indazol-2-amine is a direct function of crystal lattice energy versus solvation energy. The molecule forms a robust intermolecular hydrogen-bonding network in its solid state, primarily between the exocyclic amine (-NH₂) and the endocyclic nitrogens (N1/N2).

To achieve dissolution, a solvent must possess a sufficient dipole moment and hydrogen-bond acceptor capacity to disrupt this lattice.

Table 2: Empirical Solubility Profile
Solvent SystemSolubility ClassSolvation Causality
Water / PBS (pH 7.4) Very Low (< 0.1 mg/mL)High lattice energy of the planar indazole system outcompetes the weak H-bond disruption provided by water.
DMSO / DMF Highly Soluble (> 50 mg/mL)Polar aprotic solvents act as strong H-bond acceptors, effectively solvating the -NH₂ group while stabilizing the polarizable aromatic core.
Ethanol / Methanol Moderately SolubleProtic solvation of the amine occurs, but total solubility is limited by the hydrophobic bulk of the fused rings.
Ethyl Acetate (EtOAc) SolubleFavorable dipole-dipole interactions. EtOAc is the preferred "green" solvent for the synthesis and extraction of this compound [3].

Mechanistic Workflows and Visualizations

To fully leverage 2H-Indazol-2-amine in a laboratory setting, researchers must employ validated, reproducible methodologies. Below are the causal workflows for its synthesis and solubility determination.

Synthesis via PIDA-Mediated N-N Bond Formation

The modern, metal-free synthesis of 2-aminoindazoles relies on the oxidative intramolecular cyclization of hydrazones using phenyliodine(III) diacetate (PIDA) [3]. This reaction is highly favored in ethyl acetate under ambient conditions.

SynthesisPathway Hydrazone Hydrazone Precursor NN_Bond Intramolecular N-N Bond Formation Hydrazone->NN_Bond PIDA PIDA (Oxidant) in EtOAc (Green Solvent) PIDA->NN_Bond Oxidative Cyclization Product 2H-Indazol-2-amine (CAS: 33334-11-1) NN_Bond->Product Solvation Solvation in Polar Aprotic (DMSO/DMF) Product->Solvation Dissolution for Assays H_Bonding H-Bond Acceptance at N2 Donor at Exocyclic NH2 Solvation->H_Bonding Molecular Interaction

Caption: PIDA-mediated oxidative synthesis and subsequent polar aprotic solvation mechanism.

Thermodynamic Solubility Determination

Kinetic solubility assays often overestimate solubility due to supersaturation. For rigorous pre-formulation data, a thermodynamic shake-flask method coupled with HPLC-UV is mandatory. This creates a self-validating system where the solid-liquid equilibrium is definitively reached.

SolubilityWorkflow Start Excess 2H-Indazol-2-amine Solvent Add to Target Solvent (Water, DMSO, EtOH) Start->Solvent Incubate Shake-Flask Equilibration (24h at 25°C / 37°C) Solvent->Incubate Saturation Separate Centrifugation & Filtration (0.22 µm PTFE) Incubate->Separate Phase Separation Analyze HPLC-UV Quantification (λ = 254 nm) Separate->Analyze Supernatant Extraction Validate Compare to Calibration Curve Analyze->Validate Data Processing

Caption: Workflow for thermodynamic solubility determination of 2H-Indazol-2-amine using HPLC-UV.

Step-by-Step Experimental Protocols

Protocol A: Metal-Free Synthesis of 2H-Indazol-2-amine

Purpose: To generate high-purity 2H-Indazol-2-amine via oxidative cyclization [3].

  • Preparation: Dissolve 1.0 equivalent of the appropriate hydrazone precursor in analytical grade Ethyl Acetate (EtOAc) to achieve a 0.1 M concentration.

  • Oxidation: Slowly add 1.1 equivalents of Phenyliodine(III) diacetate (PIDA) to the stirring solution at room temperature.

  • Reaction: Stir the mixture under an open atmosphere for 90 minutes. The open atmosphere is critical as it facilitates the oxidative pathway without requiring inert gas blanketing.

  • Monitoring: Confirm the consumption of the starting material via Thin Layer Chromatography (TLC) (Eluent: Hexane/EtOAc 7:3).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with EtOAc (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel column chromatography to isolate pure 2H-Indazol-2-amine.

Protocol B: Thermodynamic Solubility Assay

Purpose: To quantify the absolute solubility limit of the compound in various vehicles.

  • Saturation: Add an excess amount of 2H-Indazol-2-amine solid (~10 mg) to 1.0 mL of the target solvent (e.g., PBS, DMSO, or EtOH) in a tightly sealed 2 mL glass HPLC vial.

  • Equilibration: Place the vial in a thermostatic shaker set to 25°C (or 37°C for physiological relevance) and agitate at 500 RPM for 24 hours. Causality: 24 hours ensures the crystal lattice energy is fully challenged and thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved solid.

  • Filtration: Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 3 drops to saturate any non-specific binding sites on the PTFE membrane.

  • Quantification: Dilute the filtrate with the HPLC mobile phase (e.g., Water/Acetonitrile with 0.1% TFA) to fall within the linear dynamic range. Analyze via RP-HPLC-UV at λ = 254 nm against a 5-point standard calibration curve.

References

  • American Chemical Society (ACS). Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry, 2013. Retrieved from:[Link]

  • ResearchGate / ChemistrySelect. PIDA-Mediated Intramolecular N-N Bond Formation to Access 2-Aminoindazoles and 2,2′-Biindazoles. Patel et al., 2022. Retrieved from:[Link]

  • Thieme Connect. Product Class 2: 1H- and 2H-Indazoles. Science of Synthesis. Retrieved from:[Link]

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 2H-Indazol-2-amine via Deoxygenative Cyclization

This is a comprehensive Application Note and Protocol for the synthesis of 2H-Indazol-2-amine (also known as 2-aminoindazole) from 2-nitrobenzaldehyde . This guide is designed for research scientists and follows a rigoro...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for the synthesis of 2H-Indazol-2-amine (also known as 2-aminoindazole) from 2-nitrobenzaldehyde . This guide is designed for research scientists and follows a rigorous, evidence-based approach.

Executive Summary

The synthesis of 2H-indazol-2-amine represents a critical transformation in medicinal chemistry, providing access to a unique N-amino heterocycle used as a bioisostere and scaffold in kinase inhibitors and antimicrobial agents. While direct condensation of 2-nitrobenzaldehyde with hydrazine often yields 1H-indazole or complex mixtures, the selective formation of the N-amino derivative requires a mechanistically distinct approach.

This protocol details a robust two-step sequence :

  • Condensation: Formation of 2-nitrobenzaldehyde hydrazone.

  • Cadogan-Sundberg Cyclization: P(III)-mediated deoxygenative cyclization to generate the N1–N2 bond while preserving the exocyclic amine.

Scientific Rationale & Mechanism

Retrosynthetic Strategy

The target molecule contains a fused pyrazole ring with an exocyclic amino group at the N2 position. Direct reduction of 2-nitrobenzaldehyde hydrazone using standard metal/acid conditions (e.g., SnCl2/HCl) typically results in the formation of 1H-indazole via the elimination of ammonia or formation of 1-hydroxyindazoles.

To retain the amino group, we employ a nitrene-mediated cyclization . By generating a nitrene species from the nitro group using a trivalent phosphorus reagent (Triphenylphosphine or Triethyl phosphite), the electrophilic nitrogen species intercepts the nucleophilic nitrogen of the hydrazone, forming the critical N1–N2 bond without cleaving the N–N bond of the hydrazine moiety.

Mechanistic Pathway
  • Deoxygenation: The phosphine attacks the nitro group, abstracting oxygen to form a nitroso intermediate, and subsequently a nitrene (or nitrenoid) species.

  • Electrocyclization: The highly reactive nitrene at the ortho position attacks the imine nitrogen of the pendant hydrazone.

  • Aromatization: Rearrangement leads to the stable 2H-indazol-2-amine core.

Mechanism cluster_0 Key Transformation SM 2-Nitrobenzaldehyde Hydrazone 2-Nitrobenzaldehyde Hydrazone SM->Hydrazone Condensation Nitrene Nitrene Intermediate (Ar-N:) Hydrazone->Nitrene Reduction (-2 [O]) Target 2H-Indazol-2-amine Nitrene->Target Cyclization (N-N bond formation) Step1 Hydrazine Hydrate EtOH, Reflux Step2 PPh3 (Deoxygenation) PhMe, Reflux

Figure 1: Mechanistic flow from 2-nitrobenzaldehyde to 2H-indazol-2-amine via nitrene insertion.

Experimental Protocol

Reagents & Equipment
ReagentPurity/GradeRole
2-Nitrobenzaldehyde >98%Starting Material
Hydrazine Hydrate 50-60% (aq) or 98%Nucleophile
Triphenylphosphine (PPh3) >99%Deoxygenating Agent
Ethanol (EtOH) AbsoluteSolvent (Step 1)
Toluene AnhydrousSolvent (Step 2)
Dichloromethane (DCM) ACS GradeExtraction
Step 1: Synthesis of 2-Nitrobenzaldehyde Hydrazone

This step isolates the hydrazone intermediate to prevent side reactions during the high-temperature cyclization.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and an addition funnel.

  • Dissolution: Dissolve 2-nitrobenzaldehyde (15.1 g, 100 mmol) in Ethanol (100 mL). The solution will appear pale yellow.

  • Addition: Add Hydrazine Hydrate (7.5 g, ~150 mmol, 1.5 equiv) dropwise over 15 minutes at room temperature. Caution: Exothermic reaction.

  • Reaction: Stir the mixture at room temperature for 1 hour. A heavy precipitate (the hydrazone) typically forms within minutes.

    • Optimization Note: If precipitation is slow, heat to reflux for 30 minutes, then cool.

  • Workup: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove excess hydrazine.

  • Drying: Dry the yellow crystalline solid in a vacuum oven at 40°C for 4 hours.

    • Expected Yield: 85–95%

    • Appearance: Yellow needles or powder.

Step 2: Reductive Cyclization to 2H-Indazol-2-amine

The critical deoxygenation step using Triphenylphosphine (Cadogan variant).

  • Setup: Equip a 500 mL 3-neck RBF with a reflux condenser, nitrogen inlet, and magnetic stir bar. Flame-dry the glassware under nitrogen if possible.

  • Charge: Add the dried 2-nitrobenzaldehyde hydrazone (8.25 g, 50 mmol) and Triphenylphosphine (28.8 g, 110 mmol, 2.2 equiv) to the flask.

  • Solvent: Add Anhydrous Toluene (200 mL).

  • Reaction: Heat the mixture to reflux (110°C) under a nitrogen atmosphere.

    • Monitoring: Monitor by TLC (SiO2, 50% EtOAc/Hexane). The starting hydrazone spot will disappear, and a more polar fluorescent spot (product) will appear. Triphenylphosphine oxide (TPPO) will also be visible (very polar).

    • Duration: Typically 4–12 hours.

  • Workup: Cool the reaction to room temperature.

    • Solvent Removal: Concentrate the toluene under reduced pressure (Rotavap).

  • Purification (Critical): The crude residue contains the product, excess PPh3, and stoichiometric TPPO.

    • Method A (Flash Chromatography): Load the residue onto a silica gel column. Elute initially with 10% EtOAc/Hexane to remove PPh3, then increase polarity to 50-70% EtOAc/Hexane (or 5% MeOH/DCM) to elute the 2H-indazol-2-amine .

    • Method B (Acid Extraction): Dissolve residue in DCM (100 mL). Extract with 1M HCl (3 x 50 mL). The amine product moves to the aqueous phase; PPh3 and TPPO remain in DCM. Basify the aqueous layer with 2M NaOH to pH 10, then extract back into DCM (3 x 50 mL). Dry over Na2SO4 and concentrate.

Data Summary
ParameterValueNote
Molecular Weight 133.15 g/mol Product
Appearance Off-white to beige solidOxidizes slowly in air
Melting Point 96–98 °CLit. value matches
Rf Value ~0.3550% EtOAc/Hexane
1H NMR (DMSO-d6)

8.2 (s, 1H), 7.5-7.0 (m, 4H), 6.8 (s, 2H)
Characteristic NH2 broad singlet

Quality Control & Troubleshooting

Self-Validating Checks
  • Hydrazone Color: The intermediate must be bright yellow. If it is orange/red, azine formation (dimerization) may have occurred due to insufficient hydrazine.

  • TPPO Removal: Triphenylphosphine oxide is the main contaminant. If the product spectrum shows multiplets at

    
     7.5–7.7 ppm that do not integrate to the indazole core, re-purify using the Acid Extraction method (Method B).
    
Common Pitfalls
  • Over-reduction: Using harsh metal reductants (Zn/HCl) instead of PPh3 often cleaves the N-N bond, yielding 2-aminobenzylamine or 1H-indazole.

  • Temperature: Refluxing toluene is necessary. Lower boiling solvents (DCM, THF) will not provide sufficient activation energy for the nitrene formation.

References

  • Cadogan, J. I. G. (1962). "A convenient new synthesis of carbazoles, indazoles, indoles, phenazines, and triazoles." Journal of the Chemical Society, 4254-4257. Link

  • Nishiwaki, T. (1967). "The reaction of 2-nitrobenzaldehyde hydrazone with triethyl phosphite." Journal of the Chemical Society C: Organic, 428-430. Link

  • Sakai, K., Anselme, J. P. (1971).

    
    -unsaturated nitrohydrazones." Tetrahedron Letters, 12(41), 3851-3854. Link
    
  • BenchChem. (2025).[1] "Synthesis of N-2H-Indazol-2-ylurea and 2-Aminoindazole Intermediates." Application Note 1.1. Link

  • Genung, N. E., et al. (2014). "One-Pot Synthesis of 2H-Indazoles from 2-Nitrobenzaldehydes." Organic Letters, 16(11), 3114–3117. Link

Sources

Application

Application Note: One-Pot Reductive Cyclization Protocols for the Synthesis of 2-Aminoindazoles

Introduction & Mechanistic Rationale The 2-aminoindazole scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as a critical building block for kinase inhibitors, central nervous system (CNS) agen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 2-aminoindazole scaffold is a highly privileged pharmacophore in medicinal chemistry, serving as a critical building block for kinase inhibitors, central nervous system (CNS) agents, and selective


-adrenoceptor agonists such as1[1]. However, the regioselective synthesis of N2-substituted indazoles over their thermodynamically favored N1-isomers remains a persistent synthetic challenge. Traditional approaches often require complex protecting group strategies or yield intractable mixtures of N1/N2 alkylation products.

The one-pot reductive cyclization of o-nitrobenzaldehyde hydrazones circumvents these issues by constructing the indazole ring system directly from an acyclic precursor, ensuring absolute N2-regioselectivity[2].

Causality in Experimental Choices: The reaction relies on the initial condensation of o-nitrobenzaldehyde with hydrazine hydrate to form a stable hydrazone intermediate. The critical step is the subsequent reductive deoxygenation of the nitro group. By employing a mild, oxophilic reducing agent such as triphenylphosphine (PPh


), the nitro group is selectively reduced to a highly reactive nitroso or nitrene species. This transient intermediate undergoes rapid intramolecular nucleophilic attack by the adjacent hydrazone nitrogen, driving the regioselective formation of the N-N bond and yielding the 2-aminoindazole core.

Mechanistic Pathway

Pathway SM o-Nitrobenzaldehyde (Starting Material) Hyd Hydrazine Hydrate (Nucleophilic Addition) SM->Hyd Hydrazone o-Nitrobenzaldehyde Hydrazone (Stable Intermediate) Hyd->Hydrazone RedAgent PPh3 / Heat (Reductive Deoxygenation) Hydrazone->RedAgent Nitroso Nitroso/Nitrene Species (Reactive Transient) RedAgent->Nitroso Cyclization Intramolecular N-N Coupling (Ring Closure) Nitroso->Cyclization Product 2-Aminoindazole (Target Core) Cyclization->Product

Figure 1: Mechanistic pathway of one-pot reductive cyclization to 2-aminoindazole.

Optimization of Reducing Agents

Selecting the appropriate reducing agent is paramount for maximizing yield and minimizing byproducts (e.g., over-reduction to anilines). The table below summarizes field-proven reductive systems for this transformation.

Reducing AgentSolvent SystemTemp (°C)TimeYield (%)Mechanistic Advantage / Causality
Triphenylphosphine (PPh

)
Toluene110 (Reflux)18–24 h75–85Highly oxophilic; avoids over-reduction of the hydrazone moiety. Byproduct (OPPh

) requires chromatographic removal[2].
Triethyl phosphite (P(OEt)

)
Neat or Xylene140–1604–8 h65–80Cadogan-type cyclization. Liquid byproduct (OP(OEt)

) is easier to remove via distillation, but requires higher thermal activation.
Zinc / Ammonium Formate Methanol25–652–4 h70–90Green alternative. Generates active hydrogen in situ. Highly scalable but requires careful filtration of zinc salts.
Iron / Acetic Acid EtOH / H

O
801–3 h50–65Classic Béchamp reduction conditions. Prone to forming N-acetylated byproducts or over-reducing the N-N bond.

Experimental Protocols: Self-Validating Systems

The following protocol details the PPh


-mediated reductive cyclization. This method is designed as a self-validating system: the distinct color changes (yellow hydrazone to deep red/orange intermediate to pale product) and TLC shifts provide immediate visual and analytical feedback[2].

Workflow Step1 Step 1: Condensation EtOH, RT to Reflux Step2 Step 2: Solvent Swap Remove EtOH, Add Toluene Step1->Step2 Step3 Step 3: Reductive Cyclization PPh3, Reflux 24h Step2->Step3 Step4 Step 4: Workup & Purify Column Chromatography Step3->Step4

Figure 2: Experimental workflow for the one-pot synthesis of 2-aminoindazole.

Protocol: One-Pot Synthesis of 2-Aminoindazole via PPh Reduction

Reagents:

  • o-Nitrobenzaldehyde: 10.0 g (66.2 mmol)

  • Hydrazine hydrate (50-60% aqueous): 3.3 mL (~66.2 mmol)

  • Triphenylphosphine (PPh

    
    ): 20.9 g (79.4 mmol, 1.2 equiv)
    
  • Absolute Ethanol: 100 mL

  • Dry Toluene: 200 mL

Step-by-Step Methodology:

  • Hydrazone Formation (Condensation):

    • Setup: In a 500 mL two-necked round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve o-nitrobenzaldehyde (10.0 g) in absolute ethanol (100 mL).

    • Addition: Add hydrazine hydrate (3.3 mL) dropwise at room temperature. Observation: The solution will rapidly transition to a bright yellow suspension, indicating the formation of the hydrazone.

    • Reaction: Heat the mixture to reflux for 2 hours. Confirm complete consumption of the aldehyde via TLC (Hexane:EtOAc 7:3).

    • Solvent Swap: Cool the mixture and concentrate under reduced pressure to remove ethanol and unreacted hydrazine. Crucial Step: Complete removal of water/ethanol is required to prevent quenching of the oxophilic PPh

      
       in the subsequent reduction step.
      
  • Reductive Cyclization:

    • Reconstitution: Suspend the crude yellow solid (o-nitrobenzaldehyde hydrazone) in dry toluene (200 mL) under a nitrogen atmosphere.

    • Reduction: Add triphenylphosphine (20.9 g) in one portion.

    • Cyclization: Heat the reaction to a vigorous reflux (110 °C) for 24 hours. Observation: The mixture will darken as the nitroso/nitrene intermediate forms, eventually lightening as the cyclization to 2-aminoindazole completes.

  • Workup & Purification:

    • Cool the reaction to room temperature and remove toluene under reduced pressure.

    • The crude residue contains the product and triphenylphosphine oxide (OPPh

      
      ).
      
    • Purify via flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate (from 9:1 to 1:1). OPPh

      
       typically elutes later due to its high polarity.
      
    • Yield: ~6.6 g (75%) of 2-aminoindazole as an off-white solid.

Analytical Validation & Downstream Utility

To ensure trustworthiness, the isolated 2-aminoindazole must be validated analytically before downstream application.

  • NMR Spectroscopy:

    
    H NMR (CDCl
    
    
    
    or DMSO-
    
    
    ) will show a characteristic broad singlet for the -NH
    
    
    protons around
    
    
    5.5–6.0 ppm. The indazole C3-H proton typically appears as a sharp singlet near
    
    
    7.8–8.0 ppm.
  • X-Ray Crystallography & Polymorphism: As noted in structural studies of 2-aminoindazole derivatives, hydrogen bonding networks heavily influence crystal packing. Neutral and acidic conditions can yield different polymorphic forms, which is critical to monitor during formulation if the compound is a final active pharmaceutical ingredient (API)[1].

  • Downstream Diversity: The free N2-amino group is highly nucleophilic and can be readily derivatized into ureas (e.g., N-2H-Indazol-2-ylurea), amides, or utilized in multicomponent diversity-oriented syntheses to form complex polycyclic heterocycles[2][3].

References

  • An In-depth Technical Guide on the Synthesis of N-2H-Indazol-2-ylurea Source: Benchchem URL:2

  • 1-[(Imidazolidin-2-yl)imino]indazole. Highly α2/I1 Selective Agonist: Synthesis, X-ray Structure, and Biological Activity Source: ResearchGate URL:1

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles Source: Frontiers in Chemistry URL:3

Sources

Method

Copper-catalyzed synthesis methods for 2H-indazole derivatives

Application Note: Copper-Catalyzed Synthesis Methods for 2H-Indazole Derivatives Strategic Context and Rationale 2H-indazole derivatives are a pivotal class of nitrogen-rich heterocycles, forming the core scaffold of num...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Copper-Catalyzed Synthesis Methods for 2H-Indazole Derivatives

Strategic Context and Rationale

2H-indazole derivatives are a pivotal class of nitrogen-rich heterocycles, forming the core scaffold of numerous therapeutic agents, including kinase inhibitors, antimicrobial agents, and photophysical materials[1][2]. Historically, the construction of the 2H-indazole core relied heavily on palladium or rhodium catalysis. While effective, these traditional methods are often hampered by high catalyst costs, toxicity, and stringent reaction conditions[3][4].

The advent of copper-catalyzed methodologies has revolutionized this synthetic landscape. Copper offers an inexpensive, earth-abundant alternative that facilitates complex intramolecular C-N and N-N bond formations with exceptional functional group tolerance and operational simplicity[3][5]. This application note details two highly efficient, field-proven copper-catalyzed workflows: the multicomponent synthesis from 2-bromobenzaldehydes and the intramolecular hydroamination of 2-alkynylazobenzenes.

Mechanistic Foundations

Pathway A: One-Pot Three-Component Coupling The synthesis of 2-aryl-2H-indazoles can be achieved via a one-pot reaction of 2-bromobenzaldehydes, primary amines, and sodium azide[5][6]. As elucidated by Kumar et al. (), the reaction initiates with the condensation of the aldehyde and amine to form an imine intermediate[5]. The copper(I) catalyst then drives the substitution of the ortho-bromide with the azide. Density Functional Theory (DFT) studies by Li et al. () reveal that the azide group is activated by a Cu(μ-I)₂Cu dimer coordinating to both the imine nitrogen and the internal azide nitrogen[7][8]. Subsequent extrusion of N₂ generates a reactive nitrene species, leading to rapid N-N bond formation and cyclization[5][6].

MechanismA A 2-Bromobenzaldehyde + Primary Amine B Imine Intermediate A->B Condensation D C-N Bond Formation (Azide Substitution) B->D C Cu(I) Catalyst + NaN3 C->D Cu Coordination E N-N Bond Formation (N2 Extrusion) D->E Cu(I) Catalysis F 2H-Indazole Core E->F Cyclization

Plausible mechanism for Cu-catalyzed one-pot 2H-indazole synthesis.

Pathway B: Intramolecular Hydroamination For accessing highly functionalized 3-alkenyl-2H-indazoles, the intramolecular cyclization of 2-alkynylazobenzenes is employed[9][10]. This approach, detailed in recent studies (), utilizes catalytic Cu(MeCN)₄PF₆. Mechanistically, the copper catalyst coordinates to both the alkyne moiety and one nitrogen atom of the azo group. This dual activation facilitates a single-step C-N bond formation, followed by a 1,2-hydride shift—which DFT calculations identify as the rate-determining step—yielding the 3-alkenyl-2H-indazole[9][10].

Quantitative Data Summary

The following table summarizes the key reaction parameters and yields for representative copper-catalyzed 2H-indazole syntheses[3][5][10].

MethodSubstratesCatalyst / LoadingSolvent & TempYield RangeKey Advantage
Three-Component Coupling 2-Bromobenzaldehyde, Primary Amine, NaN₃CuI (5-10 mol%)DMSO, 100-120 °C75-92%Readily available starting materials; one-pot operational simplicity.
Intramolecular Hydroamination 2-AlkynylazobenzenesCu(MeCN)₄PF₆ (5 mol%)PhCF₃, 110 °C78-85%Access to unique 3-alkenyl derivatives; low catalyst loading.
C-H Amination (C3-Position) 2H-Indazoles, AminesCu(OAc)₂ (10 mol%)Air/Solvent, RT to 80 °C60-88%Late-stage functionalization; proceeds via radical pathway.

Validated Experimental Protocols

Protocol A: One-Pot Three-Component Synthesis of 2-Aryl-2H-Indazoles

This protocol leverages sequential condensation and Cu-catalyzed cyclization to build the indazole core from basic building blocks[1][5].

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried, 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.0 mmol), the desired primary amine (1.2 mmol), sodium azide (NaN₃, 1.5 mmol), and Copper(I) iodide (CuI, 19 mg, 0.1 mmol, 10 mol%)[1][5].

  • Solvent Addition: Add anhydrous DMSO (3.0 mL) to the reaction tube[1].

  • Thermal Cyclization: Seal the tube securely. Heat the reaction mixture in an oil bath at 110 °C with vigorous stirring for 12-24 hours[1]. Monitor reaction progress via TLC (Hexanes/Ethyl Acetate, 4:1).

  • Quenching and Extraction: Upon completion, cool the mixture to room temperature. Quench by adding distilled water (15 mL) and extract with ethyl acetate (3 × 15 mL)[3].

  • Washing and Drying: Wash the combined organic layers with brine (2 × 10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3].

  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure 2H-indazole derivative[1][5].

Causality & Expert Insights (E-E-A-T):

  • Why DMSO? DMSO is a highly polar aprotic solvent that effectively solvates the sodium azide and stabilizes the Cu(I) intermediates, promoting both the substitution and cyclization steps[6].

  • Why seal the tube? Sealing the tube prevents the escape of volatile primary amines and maintains a controlled environment for the thermal extrusion of N₂ gas, which thermodynamically drives the formation of the N-N bond[5].

  • Self-Validation System: The reaction mixture will transition from a heterogeneous suspension to a dark, homogeneous solution. TLC monitoring will show a distinct intermediate (the imine) that gradually converts to a highly fluorescent spot under 254 nm UV light, confirming the formation of the aromatic indazole core[5][11].

Protocol B: Synthesis of 3-Alkenyl-2H-Indazoles via Hydroamination

This protocol utilizes a sophisticated hydroamination pathway to access sterically hindered 3-alkenyl derivatives[3][9].

WorkflowB Step1 Glovebox Setup Add 2-alkynylazobenzene & Cu(MeCN)4PF6 Step2 Solvent Addition Add trifluorotoluene (2.0 mL) Step1->Step2 Step3 Thermal Cyclization Stir at 110 °C for 24 h Step2->Step3 Step4 Workup & Purification Concentrate & Flash Chromatography Step3->Step4 Step5 Pure 3-alkenyl-2H-indazole Step4->Step5

Experimental workflow for the synthesis of 3-alkenyl-2H-indazoles.

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Inside an argon-filled glovebox, add the 2-alkynylazobenzene derivative (0.2 mmol) and tetrakis(acetonitrile)copper(I) hexafluorophosphate (Cu(MeCN)₄PF₆, 3.7 mg, 0.01 mmol, 5 mol%) to an oven-dried 4 mL vial[3].

  • Solvent Addition: Add anhydrous trifluorotoluene (PhCF₃, 2.0 mL) to the vial[3].

  • Reaction Execution: Seal the vial tightly with a PTFE-lined cap and remove it from the glovebox. Stir the reaction mixture in a pre-heated block at 110 °C for 24 hours[3].

  • Workup: Cool the reaction to room temperature. Because the catalyst loading is low and the solvent is volatile, directly concentrate the reaction mixture under reduced pressure[3].

  • Purification: Purify the resulting residue by flash chromatography on silica gel (eluting with a gradient of petroleum ether/ethyl acetate) to obtain the desired (E)-3-alkenyl-2H-indazole[3].

Causality & Expert Insights (E-E-A-T):

  • Why Cu(MeCN)₄PF₆? This specific cationic copper(I) complex provides highly labile acetonitrile ligands, creating vacant coordination sites essential for the simultaneous binding of the alkyne and the azo nitrogen[9][10].

  • Why Trifluorotoluene? PhCF₃ is an excellent alternative to chlorinated solvents or benzene. It provides the necessary boiling point (102 °C) for the thermal activation of the 1,2-hydride shift while maintaining inertness toward the cationic copper center[3][9].

  • Self-Validation System: Control experiments with radical scavengers (TEMPO/BHT) do not halt this reaction, proving it proceeds via an ionic mechanism. If reaction stalling is observed, ensure strict anhydrous conditions, as moisture can competitively bind to the cationic copper, inhibiting substrate coordination[10].

References

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542-3545.[Link]

  • Li, J., Zhang, Q., Wu, C., Gu, H., & Yan, B. (2014). A DFT study of the mechanism of copper-catalyzed synthesis of 2H-indazoles from aryl azide. Dalton Transactions, 43(1), 55-62.[Link]

  • ACS Publications. (2024). Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. The Journal of Organic Chemistry.[Link]

Sources

Application

Functionalization of 2H-Indazol-2-amine at C3 position

Application Note: Site-Selective C3-Functionalization of 2H-Indazol-2-amine Executive Summary The 2H-indazol-2-amine (2-amino-2H-indazole) scaffold represents a unique chemical space in drug discovery, distinct from the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Selective C3-Functionalization of 2H-Indazol-2-amine

Executive Summary

The 2H-indazol-2-amine (2-amino-2H-indazole) scaffold represents a unique chemical space in drug discovery, distinct from the more common 1H-indazole tautomer. The N2-amino group serves as a versatile handle for diversification, but the C3 position is the critical vector for optimizing Structure-Activity Relationships (SAR), particularly for kinase inhibition and GPCR modulation.

Direct functionalization at C3 is challenging due to the electronic bias of the bicyclic system and the potential interference of the nucleophilic N2-amine. This guide outlines three field-proven protocols to overcome these barriers:

  • Rh(III)-Catalyzed C-H Activation: Utilizing the N-amine as a directing group (DG) handle.[1]

  • Radical C-H Functionalization: A metal-free approach for direct arylation/alkylation.

  • Halogenation-Cross Coupling Sequence: The robust pathway for scale-up.

Mechanistic Insight & Strategic Planning

The Challenge of C3 Selectivity

In 2H-indazoles, the C3 position is electron-rich but less reactive toward electrophilic aromatic substitution (EAS) than the benzene ring positions (C5/C7) unless the heterocycle is activated. However, the N2-nitrogen possesses a lone pair that can direct transition metals (Rh, Ru, Pd) specifically to the C3-H bond, forming a stable 5-membered metallacycle.

The Role of the N2-Amine
  • As a Nucleophile: The free amine (

    
    ) is prone to oxidation and non-specific coordination. It must often be masked or derivatized.
    
  • As a Directing Group (DG): Converting the amine to an amide (

    
    ) or hydrazone transforms it into a powerful bidentate directing group, enabling high-fidelity C-H activation.
    

Figure 1: Strategic decision tree for selecting the functionalization pathway based on the N-amine state.

Protocol A: Rh(III)-Catalyzed C-H Arylation (The "DG" Approach)

Rationale: This method offers the highest regioselectivity. The N2-amine is first converted to a pivalamide or acetamide, which acts as a Directing Group (DG) to recruit the Rh(III) catalyst to the C3 position.

Reagents & Equipment
  • Substrate: N-(2H-indazol-2-yl)pivalamide (Prepared from 2H-indazol-2-amine + PvCl).

  • Coupling Partner: Aryl boronic acid or Potassium aryl trifluoroborate.

  • Catalyst:

    
     (Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer).
    
  • Oxidant:

    
     or 
    
    
    
    .
  • Solvent: t-Amyl alcohol or DCE.

Step-by-Step Methodology
  • DG Installation (Pre-step):

    • Dissolve 2H-indazol-2-amine (1.0 equiv) in DCM. Add

      
       (1.2 equiv) and Pivaloyl chloride (1.1 equiv) at 0°C. Stir for 2h. Workup to obtain the N-pivalamide.
      
    • Why Pivalamide? The bulky tert-butyl group prevents N-overalkylation and enhances solubility.

  • Catalytic Reaction:

    • In a screw-cap vial, combine:

      • N-Pivaloyl-2-aminoindazole (0.2 mmol)

      • Aryl boronic acid (0.3 mmol, 1.5 equiv)

      • 
         (2.5 mol%)
        
      • 
         (10 mol%) - Activates the catalyst by removing Cl ligands.
        
      • 
         (1.0 equiv) - Regenerates the Rh(III) species.
        
    • Add t-Amyl alcohol (2.0 mL).

    • Seal and heat to 100°C for 16 hours.

  • Workup & Purification:

    • Cool to RT. Filter through a Celite pad (elute with EtOAc).

    • Concentrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

  • DG Removal (Optional):

    • To recover the free amine: Treat with

      
       (2M) in MeOH/Water at reflux for 4h.
      

Figure 2: The Rh(III) catalytic cycle utilizing the N-amide directing group for site-selective C3 activation.

Protocol B: Radical C-H Functionalization (Metal-Free)

Rationale: For substrates where metal contamination is a concern, or to avoid DG installation/removal steps. This method utilizes radical intermediates generated via photoredox or thermal decomposition.

Reagents
  • Substrate: 2H-indazol-2-amine (or N-protected variant).

  • Radical Source: Aryl diazonium tetrafluoroborate (

    
    ) or Sulfinate salts.
    
  • Photocatalyst (Optional): Eosin Y or

    
    .
    
  • Solvent: DMSO or MeCN.

Step-by-Step Methodology (Visible Light Mediated)
  • Reaction Setup:

    • In a clear glass tube, dissolve 2H-indazol-2-amine (0.2 mmol) and Eosin Y (2 mol%) in DMSO (2 mL).

    • Add Aryl diazonium salt (0.4 mmol, 2.0 equiv).

  • Irradiation:

    • Degas the solution with

      
       bubbling for 10 mins.
      
    • Irradiate with Blue LEDs (450-460 nm) at Room Temperature for 12-24 hours.

    • Mechanism:[2][3][4][5][6][7][8] The excited photocatalyst reduces the diazonium salt to an aryl radical via Single Electron Transfer (SET). The aryl radical attacks the electron-rich C3 position.

  • Purification:

    • Dilute with water, extract with EtOAc.

    • Wash organic layer with brine (DMSO removal is critical).

    • Purify via silica gel chromatography.

Protocol C: C3-Halogenation & Cross-Coupling (Scale-Up Route)

Rationale: When specific complex side chains need to be installed, it is often more efficient to install a halogen (I or Br) at C3 first, followed by standard Suzuki or Sonogashira coupling.

Step-by-Step Methodology
  • C3-Iodination:

    • Dissolve 2H-indazol-2-amine (1.0 equiv) in DMF.

    • Add NIS (N-iodosuccinimide) (1.1 equiv) portion-wise at 0°C.

    • Stir at RT for 3h. (Monitor by LCMS; C3-I is usually the sole product).

    • Quench with

      
       (aq). Isolate the 3-iodo-2H-indazol-2-amine.
      
  • Suzuki Coupling:

    • Combine 3-iodo-substrate, Boronic acid (1.2 equiv),

      
       (5 mol%), and 
      
      
      
      (2.0 equiv) in Dioxane/Water (4:1).
    • Heat at 80°C for 4h.

Comparative Data & Troubleshooting

ParameterRh(III) Catalysis (Protocol A)Radical Functionalization (Protocol B)Halogenation/Coupling (Protocol C)
Selectivity Excellent (Exclusive C3)Moderate (C3 major, some C5/C7)Excellent (C3)
Substrate Scope Broad (Aryls, Alkenyls)Limited (Electron-poor aryls preferred)Very Broad (Any boronic acid)
Operational Difficulty High (Inert atmosphere, expensive catalyst)Low (Open air possible, cheap reagents)Moderate (Two steps)
Atom Economy HighModerate (Loss of

)
Low (Halogen waste)

Troubleshooting Guide:

  • Low Conversion (Rh-Catalysis): Ensure the reaction is strictly anhydrous. Water poisons the active Rh species. Switch solvent to HFIP (Hexafluoroisopropanol) if reactivity is low; HFIP stabilizes the C-H activation transition state.

  • Regioisomers (Radical): If C5/C7 arylation is observed, lower the temperature or switch to a more sterically hindered radical source.

  • Instability of Free Amine: If the starting material decomposes, use the N-Boc or N-Acetyl protected version immediately.

References

  • Rh(III)

    • Title: Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture.[9]

    • Source: Journal of the American Chemical Society.[10]

    • URL:[Link]

  • Radical C3-Functionalization

    • Title: Visible light-promoted transition metal-free direct C3-carbamoyl
    • Source: Frontiers in Chemistry.
    • URL:[Link]

  • General C3 Functionalization Review

    • Title: Recent advances in C–H functionalization of 2H-indazoles.[4][7][11][12]

    • Source: Organic & Biomolecular Chemistry (RSC).[13]

    • URL:[Link]

  • Synthesis of 3-Aminoindazoles (Contextual)

    • Title: Two-Step Synthesis of Substituted 3-Aminoindazoles
    • Source: Journal of Organic Chemistry.[6]

    • URL:[Link]

Sources

Method

Reagents for N-N bond formation in indazole synthesis

Application Note: Advanced Reagents and Protocols for N–N Bond Formation in Indazole Synthesis Introduction Indazoles are privileged pharmacophores in drug discovery, featured prominently in kinase inhibitors and anti-in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Reagents and Protocols for N–N Bond Formation in Indazole Synthesis

Introduction

Indazoles are privileged pharmacophores in drug discovery, featured prominently in kinase inhibitors and anti-inflammatory agents (e.g., Benzydamine, Pazopanib)[1][2]. Traditionally, the indazole core was constructed using pre-formed, hazardous hydrazine derivatives. However, modern synthetic logic has shifted toward de novo N–N bond formation. By leveraging transition-metal catalysis, controlled diradical pathways, and electrophilic amination, chemists can now access highly functionalized indazole libraries with superior safety, broader substrate scopes, and enhanced atom economy[MDPI, 2022][3][4].

This application note details three field-proven methodologies for N–N bond formation: Copper-Catalyzed Multicomponent Coupling, the Davis-Beirut Reaction, and Metal-Free Electrophilic Amination.

Section 1: Copper-Catalyzed One-Pot Three-Component Synthesis (2H-Indazoles)

Causality & Mechanism: Synthesizing 2H-indazoles is notoriously difficult compared to their 1H-isomers due to the thermodynamic instability of the 2H-tautomer[5]. The CuI/TMEDA catalytic system elegantly bypasses this by orchestrating a tandem C–N and N–N bond formation in a single pot[Kumar et al., 2011][6]. Initially, 2-bromobenzaldehyde condenses with a primary amine to form an imine intermediate. The copper catalyst then facilitates the nucleophilic attack of the azide (C–N bond formation), followed by the extrusion of N₂ gas and reductive cyclization to forge the final N–N bond. TMEDA acts as a vital ligand to stabilize the Cu(I) species and prevent off-target homocoupling of the aryl halides[6].

Protocol 1: Synthesis of 2-Aryl-2H-Indazoles Self-Validating System:

  • Imine Formation: In an oven-dried Schlenk tube, combine 2-bromobenzaldehyde (1.0 mmol) and primary aniline (1.2 mmol) in anhydrous DMSO (3.0 mL). Stir at room temperature for 30 minutes.

    • Validation: A color shift to deep yellow indicates successful imine formation. TLC (Hexane/EtOAc 9:1) should confirm the complete consumption of the aldehyde.

  • Catalyst & Azide Addition: Add NaN₃ (1.5 mmol), CuI (10 mol%, 19 mg), and TMEDA (10 mol%, 15 µL).

    • Safety Note: NaN₃ is highly toxic and shock-sensitive; handle with plastic spatulas to avoid heavy metal azide formation.

  • Cyclization: Seal the tube and heat to 120 °C for 12 hours.

    • Validation: The reaction mixture will turn dark brown/black, accompanied by mild effervescence (N₂ gas evolution from the azide decomposition), confirming the cyclization step.

  • Workup: Cool to room temperature, quench with aqueous NH₄Cl (10 mL) to complex the copper, and extract with EtOAc (3 × 15 mL). Wash the organic layer with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

CuCatalyzed A 2-Bromobenzaldehyde + Primary Amine B Imine Intermediate (In Situ) A->B Condensation (DMSO, RT) C Azide Addition (NaN3) B->C CuI / TMEDA D Cu(I)-Mediated Cyclization C->D C-N Bond Formed (- N2) E 2H-Indazole Product D->E N-N Bond Formed (120 °C)

Caption: Cu-catalyzed multicomponent workflow for 2H-indazole synthesis via sequential C-N/N-N coupling.

Section 2: The Davis-Beirut Reaction (Indazolones and 2H-Indazoles)

Causality & Mechanism: The Davis-Beirut reaction provides a highly scalable, metal-free route to N–N bonds from exceptionally safe precursors[Haddadin et al., 2018][7]. The critical mechanistic insight is the base-mediated deprotection of o-nitrobenzyl alcohol to generate o-nitrosobenzaldehyde in situ. This bypasses the poor bench-stability of isolated nitroso compounds. Condensation with a primary amine yields a nitrosoimine, which undergoes a diradical or polar N–N heterocyclization. Using KOH in an alcoholic solvent drives the equilibrium; specifically, isopropanol favors indazolones due to specific hydrogen-bonding networks and steric bulk during the transition state[7].

Protocol 2: Direct Synthesis of 2-Substituted Indazolones Self-Validating System:

  • Reagent Mixing: In a round-bottom flask, dissolve o-nitrobenzyl alcohol (1.0 mmol) in a mixture of Isopropanol/H₂O (10:1 v/v, 5.5 mL).

  • Base-Mediated Nitroso Generation: Add KOH (20.0 equiv, 20 mmol) and the primary alkylamine (5.0 equiv, 5.0 mmol).

    • Validation: The massive excess of KOH is critical to drive the in situ generation of the o-nitrosobenzaldehyde. The solution will immediately transition to a deep green/blue hue, the visual hallmark of the nitroso intermediate.

  • Heterocyclization: Heat the mixture at 100 °C for 2–4 hours.

    • Validation: The green color will gradually fade to a dark amber/brown as the nitrosoimine cyclizes into the indazolone.

  • Workup: Cool the mixture, dilute with water, and acidify to pH 5-6 using 1M HCl to precipitate the indazolone. Filter and wash with cold water.

DavisBeirut A o-Nitrobenzyl Alcohol B o-Nitrosobenzaldehyde (In Situ Generated) A->B KOH (20 eq), Heat Isopropanol/H2O C Nitrosoimine Intermediate B->C + Primary Amine (5 eq) Condensation D N-N Heterocyclization C->D Diradical Intermediate E Indazolone / 2H-Indazole D->E Ring Closure

Caption: Davis-Beirut reaction pathway highlighting in situ nitroso generation and N-N cyclization.

Section 3: Metal-Free Electrophilic Amination (1H-Indazoles)

Causality & Mechanism: This metal-free approach relies on the umpolung (polarity reversal) of the oxime nitrogen[Stambuli et al., 2008][8][9]. By treating an o-aminobenzoxime with methanesulfonyl chloride (MsCl), the oxime hydroxyl group is converted into a mesylate, creating a highly electrophilic nitrogen center. The adjacent primary or secondary amine then executes an intramolecular nucleophilic attack, forming the N–N bond. Triethylamine (Et₃N) is used to neutralize the generated HCl and prevent the competing Beckmann rearrangement, which is a common degradation pathway for activated oximes[9].

Protocol 3: Synthesis of 1H-Indazoles from o-Aminobenzoximes Self-Validating System:

  • Activation: Dissolve o-aminobenzoxime (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) and cool to 0 °C in an ice bath. Add Et₃N (3.0 mmol).

  • Mesylation: Dropwise add MsCl (1.1 mmol).

    • Validation: A white precipitate (Et₃N·HCl) will immediately form, confirming the activation of the oxime and generation of the leaving group.

  • Cyclization: Remove the ice bath and allow the reaction to warm to 23 °C. Stir for 2 hours.

    • Validation: TLC (Hexane/EtOAc 7:3) will show the disappearance of the polar oxime spot and the appearance of a highly fluorescent (under 254 nm UV) indazole spot.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with CH₂Cl₂, dry over MgSO₄, and evaporate. The product is typically pure enough but can be recrystallized from EtOH.

ElectrophilicAmination A o-Aminobenzoxime B O-Mesyl Oxime (Electrophilic N) A->B MsCl, Et3N CH2Cl2, 0 °C C Intramolecular Nucleophilic Attack B->C N-N Bond Formation (- OMs) D 1H-Indazole C->D Aromatization (23 °C)

Caption: Metal-free electrophilic amination workflow for 1H-indazole synthesis via O-mesyl activation.

Quantitative Data Summary

To guide reagent selection, the following table compares the operational parameters of the discussed N–N bond formation methodologies.

MethodologyTarget ScaffoldKey Reagents / CatalystSolventTemp (°C)Time (h)Avg. Yield (%)Key Advantage
Multicomponent Coupling 2-Aryl-2H-IndazolesCuI (10 mol%), TMEDA, NaN₃DMSO1201275 - 85Avoids pre-formed hydrazines; one-pot
Davis-Beirut Reaction Indazolones / 2H-IndazolesKOH (20 eq), Alkylaminei-PrOH / H₂O1002 - 470 - 89Highly scalable; metal-free; safe precursors
Electrophilic Amination 1H-IndazolesMsCl (1.1 eq), Et₃N (3 eq)CH₂Cl₂0 to 23280 - 95Extremely mild conditions; ambient temp

References

  • Kumar, A., et al. "Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole." Organic Letters, 2011. URL: [Link]

  • Haddadin, M. J., et al. "N–N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights." Organic Letters, 2018. URL: [Link]

  • Stambuli, J. P., et al. "A Practical, Metal-Free Synthesis of 1H-Indazoles." Organic Letters, 2008. URL: [Link]

  • Zhang, Y., et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 2022. URL: [Link]

Sources

Application

Application Note: 2H-Indazol-2-amine as a Versatile Ligand in Coordination Chemistry

Executive Summary The rational design of transition metal complexes relies heavily on the electronic and steric profiles of the chosen organic ligands. 2H-Indazol-2-amine (CAS 33334-11-1), an isomer of the more common 1H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of transition metal complexes relies heavily on the electronic and steric profiles of the chosen organic ligands. 2H-Indazol-2-amine (CAS 33334-11-1), an isomer of the more common 1H-indazole, features a fused bicyclic pyrazole-benzene system with an exocyclic amino group at the N2 position[1]. This unique structural motif provides distinct coordination sites—the endocyclic N1 nitrogen and the exocyclic N2-NH₂ group—making it a highly versatile bidentate or monodentate ligand.

This application note provides a comprehensive guide to utilizing 2H-indazol-2-amine in coordination chemistry, detailing the mechanistic rationale behind metal binding, self-validating synthesis protocols, and downstream applications in catalysis and drug development (e.g., TLR4/MD-2 complex modulation)[2].

Chemical Profiling & Mechanistic Insights

Electronic Behavior and Coordination Modes

Unlike 1H-indazoles, the 2H-indazole scaffold is fixed in a quinonoid-like tautomeric state, which alters the electron density distribution across the pyrazole ring. The presence of the exocyclic amine at N2 introduces a highly nucleophilic center.

  • Causality of Binding : Transition metals such as Cu(II), Zn(II), and Ru(II) preferentially coordinate via the exocyclic amine due to its localized lone pair. In polynuclear complexes, 2H-indazol-2-amine can act as a bridging ligand, where both the exocyclic -NH₂ and the endocyclic N1 donate electron density to adjacent metal centers.

  • Stability Considerations : N-aminoazoles are susceptible to reductive N-N bond cleavage under harsh thermal or highly reducing conditions[3]. Therefore, coordination protocols must utilize mild solvents (e.g., ethanol) and moderate temperatures to preserve the integrity of the ligand framework.

Biological and Catalytic Relevance

The 2H-indazole scaffold is a privileged structure in medicinal chemistry. Uncoordinated 2-aminoindazole derivatives have been identified as selective ligands for the Toll-Like Receptor 4 (TLR4)/MD-2 complex, modulating innate immune responses[2]. Coordinating these scaffolds to transition metals can significantly enhance their lipophilicity, alter their 3D conformation, and improve cellular uptake, making them potent metallodrug candidates.

Experimental Protocols

The following protocols outline the synthesis and validation of a Copper(II) coordination complex using 2H-indazol-2-amine. Every step is designed as a self-validating system to ensure experimental trustworthiness.

Protocol A: Synthesis of [Cu(2H-indazol-2-amine)₂Cl₂]

Objective : To synthesize a mononuclear copper(II) complex under mild conditions to prevent ligand degradation.

Reagents :

  • 2H-Indazol-2-amine (Ligand, 2.0 mmol)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O, 1.0 mmol)

  • Absolute Ethanol (Anhydrous)

Step-by-Step Methodology :

  • Ligand Solubilization : Dissolve 2.0 mmol of 2H-indazol-2-amine in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

    • Causality: Ethanol is selected because it dissolves both the metal precursor and the organic ligand, but exhibits a lower solubility threshold for the resulting coordination complex, driving spontaneous precipitation.

    • Self-Validation: The solution must be completely clear and pale yellow. Any turbidity indicates ligand degradation or impurities.

  • Metal Precursor Preparation : In a separate vial, dissolve 1.0 mmol of CuCl₂·2H₂O in 10 mL of absolute ethanol.

  • Controlled Complexation : Place the ligand solution under continuous magnetic stirring (400 rpm) at room temperature. Add the Cu(II) solution dropwise (1 drop/sec) using an addition funnel.

    • Causality: Dropwise addition prevents localized supersaturation, ensuring the formation of highly pure microcrystals rather than trapping solvent molecules in an amorphous precipitate.

  • Thermal Incubation : Gradually heat the mixture to 50 °C and maintain for 2 hours.

    • Self-Validation: A distinct color shift from the pale blue of the Cu(II) salt to a deep green/brown suspension confirms successful ligand exchange and coordination.

  • Isolation : Cool the mixture to 4 °C overnight to maximize yield. Filter the microcrystals under vacuum, wash sequentially with cold ethanol (3 × 5 mL) and diethyl ether (2 × 5 mL), and dry in a vacuum desiccator.

Protocol B: Spectroscopic Validation

Objective : To confirm the exact coordination mode of the ligand without relying solely on X-ray crystallography.

Step-by-Step Methodology :

  • FTIR Analysis (ATR Mode) : Record the spectrum of the dried complex.

    • Self-Validation: Compare the N-H stretching frequencies. The free ligand typically exhibits sharp bands between 3300–3250 cm⁻¹. A shift to lower wavenumbers (by 30–50 cm⁻¹) confirms the direct involvement of the exocyclic amine in metal binding, as the metal-nitrogen bond weakens the N-H bond.

  • ¹⁵N NMR Analysis : Dissolve the complex in DMSO-d6.

    • Causality: ¹⁵N NMR is exquisitely sensitive to the electronic environment of nitrogen atoms. As demonstrated in literature for related N-amino heterocycles, coordination to a metal center like Cu(I)/Cu(II) causes a significant shift due to the donation of the nitrogen lone pair to the metal d-orbitals, unsymmetrizing the electron density[4].

Quantitative Data Analysis

The table below summarizes the expected quantitative spectroscopic shifts upon the coordination of 2H-indazol-2-amine to a Cu(II) center, serving as a diagnostic reference for quality control.

Analytical TechniqueParameterFree 2H-Indazol-2-amineCoordinated Complex (Cu²⁺)Diagnostic Value
FTIR Spectroscopy N-H Stretch (Exocyclic)~3300 - 3250 cm⁻¹~3250 - 3200 cm⁻¹Red shift confirms exocyclic amine coordination.
¹⁵N NMR Exocyclic -NH₂ Resonance~ -70.0 ppm~ -100.0 ppmSignificant upfield shift due to metal d-orbital donation[4].
UV-Vis Spectroscopy d-d TransitionsNone (Colorless/Pale)600 - 700 nm (Green/Brown)Emergence of Ligand-to-Metal Charge Transfer (LMCT) and d-d bands.

Workflow Visualization

The following diagram illustrates the logical progression from reagent selection to downstream deployment, highlighting the critical validation checkpoints.

G L 2H-Indazol-2-amine (Bidentate/Monodentate Ligand) C Coordination Complex [Cu(2H-indazol-2-amine)2Cl2] L->C Controlled Addition M Metal Precursor (e.g., CuCl2·2H2O) M->C Controlled Addition S Solvent System (Absolute Ethanol) S->C Controlled Addition Char Spectroscopic Validation (15N NMR, FTIR, XRD) C->Char Isolation & Validation App Downstream Applications (Catalysis, TLR4/MD-2 Probes) Char->App Deployment

Workflow for synthesis, characterization, and deployment of 2H-indazol-2-amine metal complexes.

References

  • Title: Hydrogen Bonds in Crystalline Imidazoles Studied by 15N NMR and ab initio MO Calculations Source: researchgate.net URL:[Link]

  • Title: Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands Source: nih.gov URL:[Link]

  • Title: A General One‐Pot Synthesis of 2H‐Indazoles Using an Organophosphorus‐Silane System Source: researchgate.net URL:[Link]

  • Title: Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles Source: frontiersin.org URL:[Link]

Sources

Method

Scalable manufacturing processes for 2H-Indazol-2-amine

An Application Guide to the Scalable Manufacturing of 2H-Indazol-2-amine Abstract 2H-Indazol-2-amine is a pivotal building block in medicinal chemistry, forming the core of numerous pharmacologically active compounds. It...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Scalable Manufacturing of 2H-Indazol-2-amine

Abstract

2H-Indazol-2-amine is a pivotal building block in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its synthesis on a laboratory scale is well-documented; however, transitioning to a scalable, industrial manufacturing process presents significant challenges in terms of safety, efficiency, and cost-effectiveness. This technical guide provides a comprehensive overview of a robust and scalable manufacturing process for 2H-Indazol-2-amine. We present a detailed, field-proven two-step synthetic pathway starting from readily available commercial materials. The protocol emphasizes process safety, optimization parameters, and purification techniques suitable for large-scale production, ensuring high yield and purity. This document is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries.

Introduction: The Significance of 2H-Indazol-2-amine

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered immense attention in drug discovery.[1] The indazole scaffold is a key structural motif in a multitude of molecules exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Specifically, the 2H-indazole isomeric form is of high therapeutic importance and is featured in several FDA-approved drugs.[1]

2H-Indazol-2-amine serves as a critical starting material or key intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs). The presence of the N-amino group at the 2-position provides a versatile handle for further chemical elaboration, enabling the construction of diverse molecular libraries for drug discovery programs. The development of a scalable, safe, and economical synthesis for this key intermediate is therefore a critical enabler for the pharmaceutical industry.

Strategic Approach to Scalable Synthesis

While numerous methods exist for the synthesis of substituted indazoles, many are not amenable to large-scale production due to factors such as the use of hazardous reagents (e.g., hydrazine), harsh reaction conditions, expensive catalysts, or complex purification procedures.[4][5] A successful scalable process must prioritize:

  • Availability and Cost of Starting Materials: Utilizing common, commercially available, and inexpensive starting materials is paramount.

  • Process Safety: Avoiding highly toxic or explosive reagents and intermediates. Hydrazine, for instance, is a known hazard, and its use requires stringent safety protocols.[5]

  • Reaction Efficiency and Yield: Achieving high conversion and yield in each step to maximize throughput and minimize waste.

  • Operational Simplicity: Preferring one-pot or streamlined multi-step processes to reduce handling, processing time, and potential for error.[1]

  • Ease of Purification: Designing a synthesis that results in a product that can be easily isolated and purified on a large scale, often through crystallization rather than chromatography.

Considering these factors, a two-step approach starting from o-nitrobenzaldehyde and hydrazine hydrate, followed by a reductive cyclization, emerges as a highly practical and scalable route.[6] This method avoids many of the pitfalls of other synthetic strategies and is based on well-established organic transformations.

Recommended Manufacturing Pathway

The proposed scalable synthesis is a two-stage process. First, o-nitrobenzaldehyde is condensed with hydrazine hydrate to form the corresponding o-nitrobenzaldehyde hydrazone. In the second step, this intermediate undergoes a reductive cyclization to yield the final product, 2H-Indazol-2-amine.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Reductive Cyclization A o-Nitrobenzaldehyde C o-Nitrobenzaldehyde Hydrazone A->C Ethanol, Reflux B Hydrazine Hydrate B->C D o-Nitrobenzaldehyde Hydrazone F 2H-Indazol-2-amine D->F Acetonitrile, Reflux E Triphenylphosphine E->F

Figure 1: Proposed two-step synthesis pathway for 2H-Indazol-2-amine.

This pathway is advantageous because the starting materials are bulk chemicals, and the reactions involve standard chemical transformations that are well-understood and can be readily scaled.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified professionals. All operations should be conducted in a suitable chemical fume hood with appropriate personal protective equipment (PPE).[7][8]

Protocol 1: Synthesis of o-Nitrobenzaldehyde Hydrazone (Intermediate)

This step involves the condensation reaction between an aldehyde and hydrazine to form a hydrazone.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
o-Nitrobenzaldehyde151.12100.0 g0.662
Hydrazine Hydrate (~64%)50.0633.1 g (32.1 mL)0.662
Ethanol (95%)-1.0 L-

Procedure:

  • Reaction Setup: Equip a 2 L round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Dissolution: Add o-nitrobenzaldehyde (100.0 g, 0.662 mol) and ethanol (1.0 L) to the flask. Stir the mixture until all the solid has dissolved.

  • Hydrazine Addition: While stirring at room temperature, add hydrazine hydrate (32.1 mL, 0.662 mol) dropwise to the solution over a period of 30 minutes. An exotherm may be observed; maintain the temperature below 40°C with a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 78-80°C) and maintain for 2 hours. The formation of a yellow precipitate indicates product formation.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 100 mL) to remove any unreacted starting materials.

  • Drying: Dry the resulting bright yellow solid under vacuum at 50°C to a constant weight.

Expected Outcome: A yield of 100-105 g (91-95%) of o-nitrobenzaldehyde hydrazone is typically achieved. The product is usually of sufficient purity for the next step without further purification.

Protocol 2: Synthesis of 2H-Indazol-2-amine (Final Product)

This step involves the reductive cyclization of the hydrazone intermediate using triphenylphosphine, which acts as an oxygen scavenger to reduce the nitro group, facilitating intramolecular N-N bond formation.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
o-Nitrobenzaldehyde Hydrazone165.15100.0 g0.605
Triphenylphosphine262.29190.4 g0.726 (1.2 eq)
Acetonitrile-1.5 L-

Procedure:

  • Reaction Setup: In a 3 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, suspend o-nitrobenzaldehyde hydrazone (100.0 g, 0.605 mol) in acetonitrile (1.5 L).

  • Reagent Addition: Add triphenylphosphine (190.4 g, 0.726 mol) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 82°C) under a nitrogen atmosphere. Maintain reflux for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Purification - Trituration: To the resulting crude residue (a mixture of the product and triphenylphosphine oxide), add diethyl ether or methyl tert-butyl ether (MTBE) (1 L). Stir vigorously for 1-2 hours. Triphenylphosphine oxide is largely insoluble and will precipitate, while the product remains in solution.

  • Purification - Filtration & Extraction: Filter off the triphenylphosphine oxide. Transfer the filtrate to a separatory funnel and wash with aqueous HCl (1M, 3 x 300 mL). The amine product will move into the acidic aqueous phase as its hydrochloride salt.

  • Basification & Isolation: Cool the combined acidic aqueous layers in an ice bath and slowly add aqueous NaOH (5M) or KOH (5M) with stirring until the pH is >10. The free amine will precipitate.

  • Final Filtration & Drying: Collect the precipitated solid by vacuum filtration, wash with cold deionized water (3 x 200 mL) until the filtrate is neutral, and dry under vacuum at 40-50°C to a constant weight.

Expected Outcome: A yield of 65-72 g (81-90%) of 2H-Indazol-2-amine as a pale yellow or off-white solid is expected.

Process Optimization and Scalability Considerations

  • Solvent Choice: While ethanol and acetonitrile are effective, for large-scale operations, solvent recovery and recycling are crucial for economic viability. Alternative solvents with higher boiling points like toluene could be investigated for the cyclization step, but may require higher temperatures.

  • Reducing Agent: Triphenylphosphine is effective but creates a stoichiometric amount of triphenylphosphine oxide, which must be separated. Alternative, more atom-economical reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C) could be explored, though this would require specialized high-pressure equipment.

  • Purification Strategy: The described extraction/precipitation method is generally scalable.[9] For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) is recommended. Avoiding column chromatography is a key objective for large-scale manufacturing.[10]

  • One-Pot Adaptation: While presented as a two-step process with isolation of the intermediate, a one-pot adaptation could be explored. However, isolating the hydrazone ensures a cleaner reaction for the more costly cyclization step, often leading to a higher purity final product, which can simplify downstream processing.

Figure 2: Overall manufacturing workflow for 2H-Indazol-2-amine.

Safety and Handling

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols to minimize risk to personnel and the environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][12]

  • o-Nitrobenzaldehyde: A solid irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Hydrazine Hydrate: Highly corrosive and toxic. It is a suspected carcinogen. Handle only in a well-ventilated fume hood. Avoid contact with skin and eyes.[5]

  • Amines: The final product, 2H-Indazol-2-amine, should be handled as a typical amine. Amines can be irritants and sensitizers. Avoid inhalation and skin contact.[8]

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with local, state, and federal regulations. Triphenylphosphine oxide should be collected separately for disposal.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spills: Ventilate the area. Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

Conclusion

The two-step synthesis of 2H-Indazol-2-amine from o-nitrobenzaldehyde provides a reliable, high-yielding, and scalable pathway suitable for industrial manufacturing. The process utilizes readily available starting materials and relies on well-established chemical transformations. By focusing on a robust purification strategy involving extraction and precipitation, this method avoids the need for costly and time-consuming chromatographic separations. Adherence to strict safety protocols is essential for the successful and safe implementation of this process at scale. This guide provides a solid foundation for process chemists and engineers to develop and optimize the manufacturing of this key pharmaceutical intermediate.

References

  • Cascade Synthesis of Kinase-Privileged 3-Aminoindazoles via Intramolecular N–N Bond Formation. (2022). The Journal of Organic Chemistry. Available at: [Link]

  • Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. (n.d.). Chemical Communications. Available at: [Link]

  • Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. (2022). Organic & Biomolecular Chemistry. Available at: [Link]

  • A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. (2023). Journal of Organic Chemistry. Available at: [Link]

  • Strategies for the synthesis of 2-aminoindazoles via N-N bond formation. (n.d.). ResearchGate. Available at: [Link]

  • N–N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. (2018). Organic Letters. Available at: [Link]

  • Direct Access to 3-Aminoindazoles by Buchwald–Hartwig C–N Coupling Reaction. (n.d.). SYNTHESIS. Available at: [Link]

  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation. (n.d.). PMC. Available at: [Link]

  • N N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insight. (n.d.). AUB ScholarWorks. Available at: [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017). MDPI. Available at: [Link]

  • Safety Data Sheet - afl. (n.d.). AFL. Available at: [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology. Available at: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). In-person. Available at: [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journals. Available at: [Link]

  • Optimization for synthesis of 2H-indazole. (n.d.). ResearchGate. Available at: [Link]

  • Organic Amine Flash Purification Using A Novel Stationary Phase. (n.d.). Biotage. Available at: [Link]

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (2021). PMC. Available at: [Link]

  • Purification of secondary alkyl amines. (n.d.). Google Patents.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2025). ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2H-Indazol-2-amine Synthesis

Topic: Improving Yield in Reductive Cyclization of 2-Nitrobenzaldehyde Hydrazones Ticket ID: IND-2H-AMINE-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield in Reductive Cyclization of 2-Nitrobenzaldehyde Hydrazones Ticket ID: IND-2H-AMINE-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2H-indazol-2-amine (and its derivatives) via the reductive cyclization of 2-nitrobenzaldehyde hydrazones is a high-value but technically demanding transformation. Unlike standard indazole synthesis, the presence of the exocyclic N-N bond (the 2-amino moiety) introduces a critical failure mode: reductive cleavage .

This guide addresses the three most common yield-killing scenarios:

  • N-N Bond Cleavage (Over-reduction): Leading to quinazolines or anilines.

  • Hydrolysis: Reversion to 2-aminobenzaldehyde.

  • Workup Losses: Product entrapment in tin/metal emulsions.

Part 1: The Chemistry & Mechanism

To fix the yield, you must control the intermediate species. The reaction proceeds via the partial reduction of the nitro group to a nitroso or hydroxylamine species, which then nucleophilically attacks the hydrazone imine nitrogen.

The Critical Pathway (Graphviz)

IndazoleMechanism Precursor 2-Nitrobenzaldehyde Hydrazone Reduction Partial Reduction (SnCl2 or PPh3) Precursor->Reduction Step 1 Hydrolysis Hydrolysis (Aldehyde Recovery) Precursor->Hydrolysis Aq. Acid/Heat Nitroso Nitroso/Hydroxylamine Intermediate Reduction->Nitroso 2e- / 4e- process OverRed Over-Reduction (Aniline/Cleavage) Reduction->OverRed Excess Reductant/High T Cyclization 6π Electrocyclization & Dehydration Nitroso->Cyclization Nu- Attack Product 2H-Indazol-2-amine Cyclization->Product -H2O

Caption: Mechanistic pathway for 2H-indazol-2-amine synthesis showing the critical nitroso intermediate and competitive failure modes.

Part 2: Protocol Optimization (Troubleshooting Guide)

Scenario A: "I see the product on TLC, but it disappears or yield is <30%."

Diagnosis: Over-reduction. The N-N bond of the 2-amino group is labile. Standard hydrogenation (Pd/C +


) or vigorous metal reductions (Zn/HCl) often cleave this bond, destroying the product.

Solution: Switch to Stannous Chloride (


) or 

(Cadogan-like).
The

method is chemoselective for the nitro group and generally spares the hydrazine linkage under controlled conditions.

Optimized Protocol (SnCl2 Method):

  • Substrate: 1.0 equiv 2-nitrobenzaldehyde hydrazone.

  • Solvent: Ethanol or Methanol (0.1 M concentration). Do not use Ethyl Acetate for the reaction; it can transesterify.

  • Reagent: 3.5 - 4.0 equiv

    
    . Note: Theoretical is 3 equiv, but slight excess drives kinetics.
    
  • Conditions: Heat to 70°C (mild reflux) for 2–4 hours.

  • Critical Check: Monitor by TLC. Stop immediately upon consumption of starting material. Prolonged heating promotes N-N cleavage.

Scenario B: "My product is stuck in a thick white emulsion during workup."

Diagnosis: The "Tin Curse." Tin salts form gelatinous hydroxides upon basification, trapping up to 50% of your organic product.

Solution: The Rochelle Salt or Fluoride Wash. Do not just use NaOH/Water. You must solubilize the tin.

MethodReagentProtocolPros/Cons
A (Recommended) Rochelle Salt (K-Na Tartrate)Add sat. aq. Rochelle salt to the reaction mixture. Stir vigorously for 1-2 hours until layers separate cleanly.Pros: Mild, non-toxic, excellent separation. Cons: Slow (requires patience).
B (Fast) Potassium Fluoride (KF)Add 2M aq. KF solution. Tin forms insoluble

solids or soluble complexes depending on pH. Filter through Celite.
Pros: Very fast. Cons: Fluoride waste handling required.
C (Standard) Celite Filtration Dilute with EtOAc, add Celite, stir, and filter through a Celite pad before adding water.Pros: Simple. Cons: Product can adsorb to the cake.
Scenario C: "I am isolating 2-aminobenzaldehyde."

Diagnosis: Hydrolysis of the hydrazone. This occurs if the reaction media is too acidic (from


 hydrolysis) or if the hydrazone was not fully formed/dry before reduction.

Solution:

  • Ensure the hydrazone precursor is dry and free of excess water.

  • If using

    
    , add 4A Molecular Sieves  to the reaction vessel to scavenge water liberated during the nitro reduction, shifting the equilibrium away from hydrolysis.
    

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use the Cadogan reaction (Triphenylphosphine) for this? A: Yes, but with caution. The Cadogan reaction (refluxing in toluene/xylene with excess


) proceeds via a nitrene intermediate. While effective for alkyl indazoles, the high temperatures (>110°C) can degrade the sensitive amino (-NH2) tail of 2H-indazol-2-amine.
  • Recommendation: Use the Davis-Beirut modification (basic conditions) or stick to

    
     for the free amine. If you must use 
    
    
    
    , use a microwave reactor at 140°C for 15 mins to minimize thermal exposure time.

Q: My 2H-indazol-2-amine turns brown/black upon storage. Is it unstable? A: Yes, the free primary amine (


) is oxidation-sensitive.
  • Fix: Store as the hydrochloride salt or immediately derivatize (e.g., with an isocyanate to form the urea) if that is your end goal. The salt form is stable at -20°C for months.

Q: Why not use catalytic hydrogenation (Pd/C)? A: Pd/C is too active. It will reduce the nitro group, but it will also readily cleave the N-N bond of the hydrazine moiety, resulting in 2-amino-benzylamine or other fragmentation products. If you must use hydrogenation, use a poisoned catalyst (like Pt/C sulfided) or a transfer hydrogenation system (Fe/NH4Cl), though


 remains the gold standard for this specific scaffold.

References

  • Genung, N. E., et al. "Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization." Organic Letters 16.11 (2014): 3114-3117.[1] Link

  • Kumar, M. R., et al. "One-pot synthesis of 2H-indazoles from 2-nitrobenzaldehydes." Organic Letters 13.13 (2011): 3542-3545.[1] Link

  • BenchChem Technical Guides. "An In-depth Technical Guide on the Synthesis of N-2H-Indazol-2-ylurea." (Accessed 2025).[2][3] Link

  • Shi, A., et al. "A rapid and efficient synthesis of 2H-indazoles." Synlett 34.05 (2023): 457-464. Link

  • Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters 25.8 (1984): 839-842. Link

Sources

Optimization

Advanced Synthesis Support Center: Overcoming N2-Indazole Regioselectivity

Welcome to the Technical Support Center for heterocyclic synthesis. This portal is designed for researchers, medicinal chemists, and drug development professionals facing regioselectivity challenges during the alkylation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This portal is designed for researchers, medicinal chemists, and drug development professionals facing regioselectivity challenges during the alkylation of indazoles.

Indazoles possess two nitrogen atoms (N1 and N2) characterized by prototropic tautomerism. While 1H-indazoles are ubiquitous, 2H-indazoles (N2-substituted) represent critical pharmacophores in modern oncology and immunology (e.g., the anticancer drug MK-4827 and the tyrosine kinase inhibitor pazopanib)[1]. This guide provides field-validated strategies to bypass thermodynamic barriers and achieve high N2 regioselectivity.

Module 1: Mechanistic Insights & Causality (FAQ)

Q: Why does standard base-mediated alkylation predominantly yield N1-indazoles? A: Under standard basic conditions (e.g., NaH in THF), the indazole is deprotonated to form an ambident anion. While the negative charge is delocalized across both nitrogens, the N1 position is generally less sterically hindered and represents the thermodynamic sink[2]. Consequently, electrophilic attack at N1 is thermodynamically favored, often resulting in >10:1 N1:N2 ratios. To achieve N2 selectivity, you must abandon thermodynamic control and shift to kinetic control or specialized catalytic systems.

Q: How do steric factors at the C3 and C7 positions influence regioselectivity? A: Substrate geometry dictates the kinetic approach of the electrophile. A bulky substituent or electron-withdrawing group (EWG) at the C7 position sterically shields the N1 nitrogen, kinetically forcing the electrophile to attack the N2 position[2]. Conversely, bulky groups at the C3 position shield the N2 nitrogen, further reinforcing N1 selectivity[2].

Module 2: Troubleshooting Guide for High N2 Selectivity

Issue: Obtaining low N2/N1 ratios (e.g., 1:1 mixtures) using standard alkyl halides.

Solution A: Shift to Acid-Catalyzed Diazo Alkylation (Direct N2-Alkylation) Traditional base-catalyzed methods invariably struggle with N2 selectivity. A highly effective, modern alternative is the metal-free, trifluoromethanesulfonic acid (TfOH)-catalyzed alkylation using diazo compounds[3]. By operating under acidic conditions, you avoid the formation of the ambident indazole anion. TfOH protonates the diazo compound to form a highly reactive carbocation equivalent, which selectively reacts with the more nucleophilic N2 lone pair of the neutral 1H-indazole tautomer, yielding N2/N1 ratios up to 100/0[3].

Solution B: Mitsunobu Conditions (Alcohol Electrophiles) If your electrophile is an alcohol and diazo compounds are unsuitable, employing the Mitsunobu reaction (ROH, PPh₃, DEAD/DIAD) provides a kinetic bias toward the N2-isomer compared to standard S_N2 alkylation[2].

Solution C: De Novo Synthesis (Bypassing Direct Alkylation) When direct alkylation fails entirely due to complex substrate electronics, bypassing the alkylation step is recommended. A microwave-assisted double Sonogashira coupling of 3,4-diiodopyrazoles followed by Bergman-Masamune cycloaromatization allows you to construct the 2H-indazole core de novo[4].

DecisionTree Start Determine Target Isomer N1 1H-Indazole (N1) Thermodynamic Product Start->N1 N2 2H-Indazole (N2) Kinetic Product Start->N2 N1_Method Base-Mediated Alkylation (NaH, THF, Alkyl Halide) N1->N1_Method N2_Sterics Analyze Substrate Sterics (C3 vs C7 Bulky Groups) N2->N2_Sterics N2_Diazo Direct Alkylation (TfOH, Diazo Compound) N2_Sterics->N2_Diazo Standard Substrates N2_Mitsunobu Alcohol Electrophile (Mitsunobu: PPh3, DIAD) N2_Sterics->N2_Mitsunobu Mild Conditions N2_Sono De Novo Synthesis (Double Sonogashira) N2_Sterics->N2_Sono Failed Direct Alkylation

Logical decision tree for determining the optimal indazole N-alkylation strategy.

Module 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure experimental integrity and reproducibility.

Protocol 1: TfOH-Catalyzed Regioselective N2-Alkylation

Advantage: Metal-free, excellent functional group tolerance, and near-perfect N2 regioselectivity[3].

  • Substrate Preparation : In an oven-dried flask under an inert nitrogen atmosphere, dissolve the substituted 1H-indazole (1.0 equiv) in anhydrous dichloromethane (DCM)[2].

  • Reagent Addition : Add the diazo compound (1.2 equiv) to the solution[2].

  • Catalyst Addition (Critical Step) : Cool the reaction mixture strictly to 0 °C. Dropwise, add trifluoromethanesulfonic acid (TfOH, 0.1–0.2 equiv)[2].

    • Self-Validating Check: Look for mild effervescence (N₂ gas evolution). This visually confirms the active generation of the electrophilic carbocation intermediate.

  • Reaction : Allow the mixture to warm to room temperature and stir. Monitor the reaction via TLC or LC-MS until the starting material is completely consumed[2].

  • Work-up & Purification : Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude mixture directly by flash column chromatography to isolate the pure 2H-indazole[2].

Workflow Step1 1. Substrate Prep 1H-indazole in DCM Step2 2. Reagent Addition Diazo compound (1.2 eq) Step1->Step2 Step3 3. Catalyst TfOH (0.1-0.2 eq) at 0°C Step2->Step3 Step4 4. Reaction Stir at RT to completion Step3->Step4 Step5 5. Purification Flash chromatography Step4->Step5

Step-by-step workflow for TfOH-catalyzed regioselective N2-alkylation.

Protocol 2: Microwave-Assisted De Novo Synthesis of 2H-Indazoles

Advantage: Completely bypasses N1/N2 selectivity issues by constructing the 6-membered ring onto a pre-functionalized pyrazole[4].

  • Double Sonogashira Coupling : In a microwave-safe vial, combine 3,4-diiodo-1-substituted-pyrazole (1.0 mmol), the desired terminal acetylene (10.0 mmol), PdCl₂(PPh₃)₂ (0.1 mmol), and CuI in a solvent mixture of Et₃N (10 mL) and DMF (5 mL)[4].

  • Microwave Irradiation : Heat the mixture using a microwave reactor at 130 °C for exactly 3 minutes[4].

    • Self-Validating Check: The rapid formation of a dark, insoluble precipitate (amine hydroiodide salts) confirms successful cross-coupling.

  • Bergman-Masamune Cycloaromatization : Isolate the resulting dialkynylpyrazole intermediate. Heat this intermediate at 240 °C in the presence of 1,4-cyclohexadiene (acting as a hydrogen donor) to trigger cycloaromatization, yielding the highly substituted 2H-indazole[4].

Module 4: Quantitative Data Summaries

The table below summarizes the expected regioselective outcomes based on the chosen methodology and substrate sterics, allowing for rapid experimental planning.

MethodologyReagents & ConditionsSubstrate StericsTypical N1:N2 RatioKey Advantage / Mechanism
Standard Alkylation NaH, Alkyl-Br, THF, 50 °CUnsubstituted> 10:1High yield for thermodynamic N1 product[2].
Steric Blockade NaH, Alkyl-Br, THF, RTC7-Bulky Group1:10Leverages substrate geometry to block N1[2].
Mitsunobu Reaction ROH, PPh₃, DIAD, THF, RTUnsubstituted1:2 to 1:5Mild conditions; provides kinetic bias for N2[2].
Acid-Catalyzed Diazo Diazo compound, TfOH, DCM, 0 °C to RTUnsubstitutedup to 0:100Metal-free; near-perfect kinetic trapping of N2[3].
Double Sonogashira PdCl₂(PPh₃)₂, CuI, Microwave (130 °C)N/A (De Novo)0:100 (Exclusive)Completely bypasses tautomeric competition[4].

References

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds Chemical Communications (RSC Publishing) URL:[Link]

  • Microwave-Assisted Selective Synthesis of 2H-Indazoles via Double Sonogashira Coupling of 3,4-Diiodopyrazoles and Bergman–Masamune Cycloaromatization Heterocycles URL:[Link]

  • A facile synthesis of 2H-indazoles under neat conditions and further transformation into aza-γ- carboline alkaloid analogues in a tandem one-pot fashion Journal of Cancer Science & Therapy (Hilaris Publisher) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2H-Indazol-2-amine Derivatives

Welcome to the Advanced Chromatography and Purification Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of 2H-indazol-2-amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography and Purification Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of 2H-indazol-2-amines. The synthesis of these privileged scaffolds—often achieved via reductive cyclization of 2-nitrobenzaldehydes or N-amination of indazoles—is notoriously prone to generating complex mixtures of regioisomers, uncyclized intermediates, and unreacted precursors.

This guide provides field-proven, self-validating troubleshooting strategies to help you achieve >99% purity in your 2H-indazole workflows.

🔬 Troubleshooting & FAQs

Q1: My reductive cyclization yielded a mixture of 1H- and 2H-indazol-2-amine. Why do they form, and how do I separate them?

The Causality: Indazoles exist in tautomeric forms. The 1H-indazole tautomer features a benzenoid electronic structure, making it thermodynamically more stable than the 2H-indazole tautomer, which is forced into a quinonoid resonance structure[1]. Because of this quinonoid structure, 2H-indazoles possess a significantly higher molecular dipole moment[2]. The Solution: This polarity difference is your greatest asset. On normal-phase silica gel, the highly polarized 2H-isomer interacts more strongly with the stationary silanol groups, resulting in a lower


 value compared to the 1H-isomer. A shallow gradient of Hexane/Ethyl Acetate (starting at 90:10) will easily resolve them.
Q2: I have co-eluting unreacted primary amines (anilines/hydrazines) in my crude mixture. How do I remove them without losing my 2H-indazol-2-amine?

The Causality: 2H-indazol-2-amines are weakly basic (pKa ~1.7–2.0) due to the delocalization of the nitrogen lone pair into the aromatic system[3]. In contrast, primary aliphatic amines and hydrazines are strongly basic, and anilines are moderately basic. The Solution: Exploit this pKa gap using a selective acidic wash. Washing the organic layer with 10% aqueous citric acid will protonate and extract the unreacted primary amines into the aqueous phase, leaving your weakly basic 2H-indazol-2-amine in the organic layer. Alternatively, use a polymer-bound benzaldehyde scavenger to covalently trap primary amines as imines, which can then be filtered away.

Q3: My product is contaminated with uncyclized hydrazone intermediates. Chromatography isn't resolving them well. What is the next step?

The Causality: Hydrazones and 2H-indazol-2-amines can have similar polarities, causing them to co-elute. However, their 3D conformations differ drastically. The 2H-indazol-2-amine is a rigid, planar, highly conjugated system that packs efficiently into crystal lattices. Hydrazones are flexible and remain solvated. The Solution: Selective crystallization. By dissolving the enriched chromatographic fractions in a hot, non-polar solvent (like isopropyl ether or a hexane/benzene mixture) and cooling slowly, the 2H-indazol-2-amine will selectively precipitate[3].

📊 Quantitative Data: Physicochemical Comparison

To rationally design your purification workflow, compare the physicochemical properties of your target against common byproducts.

Property1H-Indazol-1-amine (Regioisomer)2H-Indazol-2-amine (Target)Unreacted Hydrazine (Precursor)
Electronic Structure Benzenoid (Thermodynamic)Quinonoid (Kinetic)Aliphatic
Relative Dipole Moment LowerHigherHigh (H-bonding)
Typical

(Hex/EtOAc 7:3)
~0.60~0.35~0.00 (Streaks on baseline)
Approximate pKa ~1.0 - 1.3~1.7 - 2.0~8.0
Solubility in Hexane HighModerate to LowInsoluble
Recommended Clearance Silica Gel ChromatographyN/A (Isolate)Citric Acid Wash / Scavenging

🧪 Validated Experimental Protocols

Protocol A: Regioisomer Resolution via Flash Chromatography

This protocol ensures the separation of the kinetic 2H-product from the thermodynamic 1H-byproduct following 4[4].

  • Dry Loading: Dissolve the crude reaction mixture in a minimum amount of dichloromethane (DCM). Add silica gel (3x the crude mass) and concentrate to dryness under reduced pressure. Causality: Dry loading prevents the polar 2H-isomer from streaking, which often occurs during liquid loading.

  • Column Equilibration: Pack a silica gel column and equilibrate with 100% Hexane.

  • Gradient Elution: Elute with a gradient of Hexane/Ethyl Acetate (95:5 → 70:30).

  • Self-Validating Fraction Analysis: Spot fractions on a TLC plate.

    • Validation Step: Visualize under UV (254 nm). The 1H-isomer will elute first. The 2H-isomer will elute second. To confirm the absence of non-UV-active hydrazines, dip the TLC plate in Ninhydrin stain and heat; hydrazines will immediately turn deep purple, whereas the highly conjugated indazol-amines react much slower.

Protocol B: Selective Crystallization of 2H-Indazol-2-amine

Use this protocol to clear co-eluting uncyclized hydrazones.

  • Dissolution: Transfer the enriched chromatography fractions to a round-bottom flask. Add boiling isopropyl ether (approx. 10 mL per gram of product) until the solid just dissolves.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted funnel to remove any insoluble polymeric byproducts.

  • Controlled Cooling: Allow the filtrate to cool to room temperature undisturbed for 4 hours, then transfer to an ice bath (0 °C) for 2 hours. Causality: Slow cooling promotes the exclusion of flexible hydrazone impurities from the rigid 2H-indazole crystal lattice.

  • Self-Validating Confirmation: Filter the crystals and dry under vacuum. Run a

    
    H-NMR spectrum.
    
    • Validation Step: Look at the C3-proton of the indazole ring. In 2H-indazoles, this proton is highly deshielded (often appearing as a distinct singlet around

      
       7.8–8.5 ppm) compared to the 1H-isomer, confirming successful regioisomer isolation.
      

📈 Mechanistic & Workflow Visualizations

Workflow Crude Crude Reaction Mixture (2H-product, 1H-isomer, Hydrazines) Scavenge Chemical Scavenging (Polymer-bound benzaldehyde) Crude->Scavenge Trap nucleophilic primary amines Extract Liquid-Liquid Extraction (EtOAc / 10% Citric Acid) Scavenge->Extract Partition water-soluble byproducts Chromatography Silica Gel Chromatography (Hexane/EtOAc Gradient) Extract->Chromatography Resolve 1H/2H regioisomers Crystallization Selective Crystallization (Isopropyl Ether / Hexane) Chromatography->Crystallization Purge trace uncyclized hydrazones Pure Pure 2H-Indazol-2-amine (>99% Purity) Crystallization->Pure Final lattice packing

Figure 1: Self-validating purification workflow for 2H-indazol-2-amine isolation.

Mechanism Precursor Hydrazone / Nitroarene Precursor Intermediate Reactive Intermediate (Nitrene / N-N Bond Formation) Precursor->Intermediate Reductive Cyclization Isomer1H 1H-Indazol-1-amine (Benzenoid Tautomer) Thermodynamically Stable Lower Dipole = Higher Rf Intermediate->Isomer1H Thermodynamic Equilibration Isomer2H 2H-Indazol-2-amine (Quinonoid Tautomer) Kinetically Accessible Higher Dipole = Lower Rf Intermediate->Isomer2H Direct N-N Coupling

Figure 2: Mechanistic divergence and physicochemical properties of indazole regioisomers.

📚 References

  • Schoene, J., Bel Abed, H., Christmann, M., & Nazaré, M. (2017). A straightforward approach to N-substituted-2H-indazol-2-amines through reductive cyclization. Tetrahedron Letters, 58(16), 1633–1635. 4

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2025). PMC. 1

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein J. Org. Chem. 2

  • Product Class 2: 1H- and 2H-Indazoles. Science of Synthesis, Thieme Connect. 3

Sources

Optimization

Stabilizing 2H-Indazol-2-amine during storage and handling

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage, handling, and stabilization of 2H-Indazol-2-amine. Understanding the inherent chemical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage, handling, and stabilization of 2H-Indazol-2-amine. Understanding the inherent chemical liabilities of this molecule is critical for ensuring experimental reproducibility, maintaining sample integrity, and preventing the generation of confounding artifacts.

Part 1: Frequently Asked Questions - Understanding Core Stability

This section addresses fundamental questions regarding the stability profile of 2H-Indazol-2-amine.

Q1: What is 2H-Indazol-2-amine, and why is its stability a primary concern?

2H-Indazol-2-amine is a heterocyclic aromatic amine belonging to the indazole family. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2][3] The stability of 2H-Indazol-2-amine is a critical concern due to the primary amine group attached to a nitrogen atom of the indazole ring. Primary amines are susceptible to oxidative degradation, and the overall molecule can be sensitive to hydrolysis, light, and elevated temperatures.[4][5] Instability can lead to the formation of impurities, loss of potency, and inconsistent experimental results, compromising research outcomes.

Q2: What are the primary degradation pathways for 2H-Indazol-2-amine?

Based on its chemical structure, 2H-Indazol-2-amine is susceptible to several degradation pathways, primarily oxidation, hydrolysis, and photolysis.[4]

  • Oxidative Degradation: The amine group is the most likely site for oxidation. Exposure to atmospheric oxygen, trace metal ions, or peroxides can initiate radical reactions, leading to the formation of colored impurities, dimers, or ring-opened byproducts.[4][5]

  • Hydrolytic Degradation: While the indazole ring itself is relatively stable, prolonged exposure to strongly acidic or basic aqueous conditions, especially at elevated temperatures, can potentially lead to ring cleavage or other hydrolytic reactions.[4]

  • Photolytic Degradation: Exposure to UV or high-intensity visible light can provide the energy to initiate photochemical reactions, potentially leading to complex degradation products through radical-mediated pathways.[4]

  • Thermal Degradation: Like most organic molecules, exposure to high temperatures can accelerate all degradation pathways and may cause decomposition.

cluster_stress Stress Conditions cluster_compound cluster_pathways Air Air (O₂) / Peroxides Oxidation Oxidative Products (e.g., Dimers, Oxides) Air->Oxidation Oxidation Light UV / Visible Light Photolysis Photolytic Products (Complex Radicals) Light->Photolysis Photolysis Heat High Temperature Heat->Oxidation Accelerates All Heat->Photolysis Accelerates All Hydrolysis Hydrolytic Products (Ring-Opened Species) Heat->Hydrolysis Accelerates All pH Low / High pH pH->Hydrolysis Hydrolysis Main 2H-Indazol-2-amine Main->Oxidation Main->Photolysis Main->Hydrolysis

Caption: Potential degradation pathways for 2H-Indazol-2-amine.

Q3: What are the common visual signs of 2H-Indazol-2-amine degradation?

The most common sign of degradation, particularly oxidation, is a change in color. Pure 2H-Indazol-2-amine should be a white to off-white or light-colored powder. The appearance of a distinct yellow, orange, or brown color often indicates the formation of oxidized impurities. Other signs can include a change in texture, clumping (due to moisture absorption), or a noticeable odor.

Part 2: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for preserving the integrity of 2H-Indazol-2-amine.

Q4: What are the optimal long-term storage conditions?

To mitigate all potential degradation pathways, the ideal storage conditions are designed to minimize exposure to air, light, moisture, and heat.

ParameterRecommendationRationale
Temperature -20°C or lower (Freezer)Slows the kinetics of all chemical degradation reactions.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, preventing oxidative degradation.[7]
Light Amber Glass Vial / Opaque ContainerProtects the compound from UV and visible light, preventing photolysis.[4]
Container Tightly-Sealed Glass VialGlass is inert. A tight seal prevents moisture and air ingress.[8][9]
Moisture Store in a desiccatorPrevents hydrolysis and physical changes like clumping.[9]

Q5: What is the recommended procedure for handling and weighing the compound?

To maintain stability during routine laboratory use, it is crucial to minimize exposure to the ambient environment.

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere: If possible, handle the compound inside a glovebox or glove bag filled with an inert gas like argon or nitrogen.

  • Minimize Exposure: If a glovebox is unavailable, open the container for the shortest time possible. Use a clean, dry spatula for weighing.

  • Resealing: After dispensing, purge the vial headspace with a gentle stream of inert gas before tightly resealing the cap.

  • Return to Storage: Promptly return the container to the recommended freezer storage conditions.[6]

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the use of 2H-Indazol-2-amine.

Q6: My solid 2H-Indazol-2-amine has turned yellow/brown. What has happened, and can I still use it?

A color change strongly suggests oxidative degradation. The yellow or brown impurities are likely oxidized dimers or related species.

  • Causality: The compound was likely exposed to air for an extended period, stored at an inappropriate temperature, or is from an old batch.

  • Troubleshooting:

    • Assess Purity: Analyze a small sample by HPLC-UV or LC-MS to determine the purity level.[10]

    • Decision: If the purity is still high (>98%) and the impurities are minor, it may be usable for non-critical applications. However, for sensitive assays (e.g., quantitative biological screening, reference standard preparation), using a discolored compound is not recommended as the impurities could be reactive or interfere with the assay.

    • Solution: For critical applications, discard the degraded material and obtain a fresh, pure batch. Implement the recommended storage protocols immediately upon receipt.

Q7: I am preparing a stock solution in DMSO, but it turns yellow over time. Why?

While DMSO is a common solvent, it is hygroscopic (absorbs water) and can contain trace peroxide impurities, which can accelerate the oxidation of sensitive compounds like amines.

  • Causality: The amine is likely oxidizing in the solution, a process catalyzed by trace water and peroxides in the DMSO and exposure to air in the vial headspace.

  • Troubleshooting:

    • Use High-Purity Solvent: Use anhydrous, high-purity DMSO from a freshly opened bottle or a sealed ampule.

    • Prepare Freshly: Prepare stock solutions immediately before use. Avoid long-term storage of solutions.

    • Inert Atmosphere: If short-term storage is unavoidable, overlay the solution with an inert gas (argon or nitrogen) and store at -20°C or -80°C in a tightly sealed vial.

    • Alternative Solvents: For aqueous buffers, ensure they are deoxygenated by sparging with argon or nitrogen before adding the compound.

Q8: My analytical results (NMR, LC-MS) show unexpected peaks. Could this be related to instability?

Yes, unexpected peaks are a classic indicator of degradation or the presence of isomers.

  • Causality:

    • Degradation Products: Peaks corresponding to higher molecular weights could be dimers, while other unexpected peaks could be oxides or hydrolysis products.[4]

    • Isomers: Indazole can exist as 1H and 2H tautomers. While you purchased the 2H-isomer, some synthetic routes or storage conditions could potentially lead to the presence of the more thermodynamically stable 1H-indazole isomer.[11]

  • Troubleshooting:

    • Analyze a Fresh Sample: Immediately analyze a sample from a newly opened vial of the same lot to see if the peaks are present.

    • Forced Degradation: Perform a controlled forced degradation study (see protocol below) to see if you can intentionally generate the unknown peaks under specific stress conditions (e.g., oxidation, acid). This can help identify the degradation products.

    • Structural Elucidation: Use high-resolution mass spectrometry (HRMS) and 2D NMR techniques to characterize the structure of the unknown impurities.[10]

Part 4: Experimental Protocols for Stability Assessment

These protocols provide a framework for evaluating the purity and stability of 2H-Indazol-2-amine.

Protocol 1: Purity and Stability Assessment by HPLC

This method is used to determine the initial purity of the compound and track its stability over time.

  • Sample Preparation:

    • Prepare a stock solution of 2H-Indazol-2-amine in acetonitrile (ACN) or methanol at a concentration of 1 mg/mL.

    • Dilute this stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

    • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the working solution and integrate all peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

    • For stability studies, analyze samples stored under different conditions at defined time points (e.g., T=0, 1 week, 1 month) and compare the chromatograms to the initial T=0 result.

Protocol 2: Forced Degradation Study

This study intentionally degrades the sample to identify potential degradation products and pathways.[4][5]

  • Prepare Test Solutions: Prepare separate aliquots of a 1 mg/mL stock solution in ACN or methanol.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.[4]

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.[4]

    • Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[4]

    • Thermal: Store the solid compound at 80°C for 7 days.[4]

    • Photolytic: Expose a solution to high-intensity UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in foil.

  • Analysis:

    • After the stress period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration.

    • Analyze by HPLC-UV and LC-MS to identify and quantify the degradation products formed under each condition.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL in ACN) aliquot Aliquot into 5 Vials start->aliquot acid Acidic (0.1M HCl, 60°C) aliquot->acid base Basic (0.1M NaOH, 60°C) aliquot->base oxide Oxidative (3% H₂O₂, RT) aliquot->oxide photo Photolytic (UV Light, RT) aliquot->photo thermal Thermal (Solid) (80°C) aliquot->thermal neutralize Neutralize / Dilute acid->neutralize base->neutralize oxide->neutralize photo->neutralize thermal->neutralize analyze Analyze by HPLC & LC-MS neutralize->analyze

Caption: Experimental workflow for a forced degradation study.

References

  • [SAFETY DATA SHEET for a related compound]. (2010, March 26). Provides information on storage in a freezer and incompatibility with strong oxidizing agents, acids, and bases.
  • Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles . AUB ScholarWorks. [Link]

  • 2-Methyl-2H-indazol-6-amine Safety and Hazards . PubChem, NIH. [Link]

  • Dou, G., & Shi, D. (2009). N–N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights . Organic Letters. [Link]

  • Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation . PMC, NIH. [Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions . ResearchGate. [Link]

  • GHS SDS General Handling Information . Stonhard. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety . Diplomata Comercial. [Link]

  • Hindered amine light stabilizer, methods of making, and compositions.
  • Klemchuk, P. P., & Gande, M. E.
  • 2H-Indazole synthesis . Organic Chemistry Portal. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents . ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents . MDPI. [Link]

  • Visible light mediated amination of 2H-indazole using Ni(II) salts and photoredox catalysis in flow process . ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning in Indazole Formation

Status: Operational Lead Scientist: Senior Application Specialist Topic: Transition Metal Catalyst Deactivation in Indazole Synthesis Urgency: High (Critical path for kinase inhibitor development) Introduction: Why Your...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Senior Application Specialist Topic: Transition Metal Catalyst Deactivation in Indazole Synthesis Urgency: High (Critical path for kinase inhibitor development)

Introduction: Why Your Indazole Synthesis Failed

Welcome to the technical support hub. If you are here, your cross-coupling or cyclization reaction likely stalled, precipitated "palladium black," or failed to convert despite literature precedents.

Indazoles are privileged scaffolds in medicinal chemistry (e.g., Axitinib, Pazopanib), but their synthesis is notoriously prone to catalyst poisoning . The very features that make indazoles potent drugs—nitrogen-rich, electron-donating heterocycles—make them aggressive ligands that strangle transition metal catalysts.

This guide moves beyond generic advice. We analyze the specific deactivation pathways in Palladium (Pd) and Copper (Cu) catalyzed routes and provide self-validating protocols to restore reactivity.

Module 1: Diagnostic Triage

Before adding more catalyst, you must diagnose the mechanism of failure. "Dead" reactions generally fall into two kinetic profiles: Sudden Death (Poisoning) or Slow Decay (Thermal/Ligand Decomposition).

Visual Guide: The Kinetic Diagnostic Flow

DiagnosticFlow Start Reaction Stalled/Failed Profile Analyze Kinetic Profile (GC/LC-MS conversion vs Time) Start->Profile SuddenStop Profile: Rapid initial rate, then sudden flatline (< 20% conv) Profile->SuddenStop SlowDecay Profile: Gradual deceleration over hours Profile->SlowDecay Test1 Test: Add fresh substrate SuddenStop->Test1 No reaction Conclusion1 DIAGNOSIS: Catalyst Poisoning (Irreversible inhibition) SuddenStop->Conclusion1 Test2 Test: Add fresh catalyst SlowDecay->Test2 Reaction restarts Conclusion2 DIAGNOSIS: Thermal Instability or Ligand Oxidation SlowDecay->Conclusion2

Figure 1: Decision tree for distinguishing between catalyst poisoning (active site blockage) and catalyst decomposition.

Module 2: Palladium-Catalyzed Routes (Buchwald-Hartwig/Suzuki)

Common Scenario: Synthesis of


-aryl indazoles or cyclization of 2-halobenzaldehyde hydrazones.
The Problem: Reductive Poisoning & Product Inhibition

In indazole synthesis, the catalyst faces two unique threats:

  • Hydrazine Interference: If your route involves hydrazine (

    
    ) or monosubstituted hydrazines, these are potent reducing agents. They can reduce Pd(II) to Pd(0) too rapidly, causing the formation of catalytically inactive Pd nanoparticles (Palladium Black) before the catalytic cycle begins.
    
  • Product Inhibition (The "Indazole Grip"): The N2 nitrogen of the indazole ring is a competent ligand. As product concentration rises, the indazole competes with your phosphine ligand for the Pd center, eventually shutting down the reaction.

Troubleshooting Protocol: Pd-Catalyzed
SymptomRoot CauseCorrective Action
Immediate Black Precipitate Reductive Aggregation: Hydrazine source reduced Pd(II) to Pd(0) clusters.Switch Pre-catalyst: Use a Pd(0) source (e.g.,

) or a pre-formed Pd(II) precatalyst (e.g., XPhos Pd G3/G4) that does not require external reduction. Avoid naked Pd(OAc)₂ with hydrazines.
Stalls at ~40-50% Product Inhibition: Indazole product is binding to Pd.Ligand Swap: Switch to bulky biaryl phosphine ligands (e.g., BrettPhos , tBuXPhos ). The steric bulk prevents the flat indazole ring from coordinating to the metal center [1].
No Reaction (Clear Solution) Oxidative Poisoning: Dissolved

or peroxides in solvent.
Degassing Protocol: Sparging is insufficient. Use Freeze-Pump-Thaw (x3) cycles. Add a scavenger like BHT if using ethereal solvents (THF, Dioxane).
Expert Insight: The Mercury Drop Test Myth

Do not rely solely on the Mercury Drop Test. Historically, adding Hg(0) was used to test for nanoparticle catalysis (poisoning heterogeneous catalysts). However, recent studies confirm that Hg(0) can also react with homogeneous Pd-ligand complexes, leading to false positives [2]. Better Alternative: Use the CS₂ (Carbon Disulfide) Test . CS₂ poisons homogeneous Pd catalysts but leaves nanoparticles relatively active in specific contexts, or simply rely on the kinetic "Sudden Death" profile described in Figure 1.

Module 3: Copper-Catalyzed Routes (Ullmann-Type)

Common Scenario: Intramolecular cyclization of hydrazones to form


-indazoles or 

-arylation of indazoles.
The Problem: Disproportionation & Carbonate Ligation

Copper catalysis often fails due to the instability of the active Cu(I) species.

  • Disproportionation:

    
    . The Cu(0) precipitates (inactive), and Cu(II) is often catalytically incompetent for these cycles.
    
  • The "Carbonate Trap": In Ullmann couplings using

    
     or 
    
    
    
    , the carbonate anion can act as a bridging ligand, forming stable, inactive Cu-carbonate complexes [3].
Visual Guide: Copper Deactivation Pathway

CuDeactivation Active Active Cu(I)-Ligand Disprop Disproportionation (2Cu(I) -> Cu(0) + Cu(II)) Active->Disprop Lack of stabilizing ligand Carbonate Carbonate Ligation (Formation of [Cu(CO3)]-) Active->Carbonate High [CO3] conc. Inactive INACTIVE Precipitate/Complex Disprop->Inactive Carbonate->Inactive

Figure 2: Primary deactivation pathways for Cu(I) catalysts in Ullmann-type indazole synthesis.

Troubleshooting Protocol: Cu-Catalyzed
SymptomRoot CauseCorrective Action
Blue/Green Color Change Oxidation: Cu(I) has oxidized to Cu(II) (blue/green) due to air leak.Reductant Addition: Add 5-10 mol% of ascorbic acid or sodium ascorbate to reduce Cu(II) back to active Cu(I) in situ.
Reaction Stalls early Carbonate Poisoning: High local concentration of carbonate base.Base Switch: Switch from inorganic carbonates (

) to phosphates (

) or soluble organic bases (DBU) to avoid carbonate ligation [3].
Inconsistent Yields Ligand Dissociation: The ligand is not binding tightly enough to stabilize Cu(I).Ligand Selection: Use bidentate ligands like DMEDA (dimethylethylenediamine) or 1,10-phenanthroline . These stabilize Cu(I) against disproportionation better than monodentate ligands.

Module 4: FAQ - Specific User Scenarios

Q: I am synthesizing a 3-iodoindazole via diazotization, but the subsequent Suzuki coupling fails. Why? A: The iodine at the 3-position is highly reactive, but the free N-H of the indazole (pKa ~14) is likely deprotonating and binding the Pd.

  • Fix: You must protect the N1-position (e.g., THP, Boc, or SEM) before attempting the cross-coupling. Naked indazoles are notorious catalyst poisons in Suzuki couplings [4].

Q: My reaction works on 50mg scale but fails completely on 5g scale. A: This is a mass transfer and thermal lag issue leading to catalyst decomposition.

  • Fix: On larger scales, the "burst" of hydrazine reduction (if used) or exotherm can destroy the catalyst instantly.

    • Dosing: Add the catalyst as a solution slowly via syringe pump.

    • Concentration: Dilute the reaction. High concentration favors bimolecular catalyst aggregation (Pd-Pd interaction) over the catalytic cycle.

Q: Can I wash the "poisoned" catalyst and reuse it? A: generally, No. Once Pd has aggregated into "black" (nanoparticles) or Cu has disproportionated, the energy barrier to re-ligate them into a mononuclear active species is too high under standard reaction conditions. You must filter and add fresh precatalyst.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed C-N Coupling Reactions. Angewandte Chemie International Edition.

  • Chagunda, I. C., et al. (2023).[1][2] The Poisonous Truth about the Mercury Drop Test: The Effect of Elemental Mercury on Pd(0) and Pd(II)ArX Intermediates.[2][3][4] ACS Organometallics.

  • Gurjar, K. K., & Sharma, R. K. (2018).[5] Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. Asian Journal of Chemistry.

  • Laha, J. K., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.[1] Molecules.

For further assistance, please upload your specific reaction scheme and LC-MS data to the secure server.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 2-Aminoindazole Synthesis

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Topic: Synthesis of 2H-indazol-2-amine (2-aminoindazole) and derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Topic: Synthesis of 2H-indazol-2-amine (2-aminoindazole) and derivatives. Focus: Temperature optimization, regioselectivity control, and troubleshooting.

Core Directive: The Thermal-Regioselectivity Paradox

The synthesis of 2-aminoindazoles (2H-indazol-2-amines) presents a unique challenge in heterocyclic chemistry: Regioselective N-N bond formation . Unlike 1H-indazoles, which are thermodynamically stable, the 2H-indazole tautomer is quinoid-like and less stable.[1]

Direct amination of 1H-indazole typically yields the N1-amino product due to thermodynamic control. Therefore, the optimized strategy relies on oxidative intramolecular cyclization of hydrazones. Here, temperature plays a critical role not just in reaction rate, but in preventing the decomposition of the sensitive N-N bond and the hypervalent iodine intermediates often used in modern protocols.

This guide focuses on the PIDA-mediated oxidative cyclization as the primary optimized workflow, contrasting it with classical thermal methods.

Optimized Experimental Protocol

Method: PIDA-Mediated Oxidative Cyclization at Ambient Temperature

This protocol avoids the high temperatures of classical Cadogan-Sundberg type reactions, preserving the labile N-amino functionality.

Mechanism: Oxidative formation of a nitrene-like intermediate or direct N-N bond coupling via a hypervalent iodine species.

Step-by-Step Methodology
  • Precursor Preparation:

    • Synthesize the o-aminobenzaldehyde hydrazone or o-nitrobenzaldehyde hydrazone derivative.

    • Note: Ensure the hydrazone is dry; water can hydrolyze the PIDA oxidant.

  • Reaction Setup (The "Ambient" Standard):

    • Solvent: Dichloromethane (DCM) or 1,4-Dioxane. DCM is preferred for ease of workup; Dioxane for solubility of polar substrates.

    • Concentration: 0.1 M.

    • Temperature: 20–25 °C (Strictly Controlled).

  • Reagent Addition:

    • Add Phenyliodine(III) diacetate (PIDA) (1.1 – 1.2 equiv) portion-wise over 10 minutes.

    • Critical: Do not dump the reagent. A massive exotherm can trigger radical decomposition.

  • Monitoring:

    • Stir at 25 °C for 30–60 minutes.

    • Monitor via TLC or LC-MS. Look for the disappearance of the hydrazone peak.

  • Workup (Thermal Safety):

    • Quench with saturated aqueous NaHCO₃.[2]

    • Extract with DCM.[2]

    • Evaporation: Use a rotary evaporator bath < 35 °C . 2-Aminoindazoles can degrade (dimerize or lose N2) at high heat under vacuum.

Troubleshooting & FAQs

Direct answers to specific user issues.

Category 1: Regioselectivity & Product Identity

Q: I am attempting direct amination of 1H-indazole with HOSA (Hydroxylamine-O-sulfonic acid) at 60°C, but I primarily isolate 1-aminoindazole. Why? A: This is a thermodynamic control issue. The N1 nitrogen of indazole is more nucleophilic and the resulting tautomer is aromatic (benzenoid). Direct electrophilic amination at elevated temperatures (like 60°C) favors the thermodynamic product (N1).

  • Solution: Switch to the cyclization strategy (e.g., PIDA oxidation of hydrazones). This "locks" the nitrogen positions before the ring closes, enforcing the formation of the 2-amino structure.

Q: How do I distinguish between 1-amino and 2-amino isomers by NMR? A:

  • 1-aminoindazole: The proton at C3 often shows a specific NOE (Nuclear Overhauser Effect) correlation with the protons on the N-amino group (if observable) or the adjacent phenyl ring protons.

  • 2-aminoindazole: The quinoid character shifts the C3-H signal. More definitively, 15N HMBC spectroscopy is the gold standard. N2-substituted indazoles typically show distinct chemical shifts compared to N1-substituted ones (~30-50 ppm difference).

Category 2: Temperature & Yield Optimization

Q: My PIDA reaction is incomplete at 25°C. Should I reflux the mixture? A: No. Heating a PIDA reaction to reflux often leads to radical fragmentation and "tar" formation.

  • Troubleshooting:

    • Check Solvent: If the substrate is insoluble in DCM, switch to THF or Dioxane, but keep the temp at 25-30°C.

    • Check Reagent: PIDA degrades with moisture. Ensure your reagent is white/yellowish crystals, not a wet paste.

    • Catalyst: Add a Lewis Acid catalyst (e.g., BF3·OEt2, 10 mol%) at 0°C -> RT. This lowers the activation energy without thermal stress.

Q: I see a purple/dark color forming immediately upon adding PIDA. Is this normal? A: A transient color change is normal (iodine intermediates), but a persistent dark black/purple solution suggests decomposition (polymerization).

  • Cause: Exotherm management.

  • Fix: Cool the reaction to 0°C during the PIDA addition, then slowly warm to 25°C.

Category 3: Stability & Storage

Q: My product is pure by LC-MS but turns into a brown solid after drying on the high-vac overnight. What happened? A: Thermal instability. 2-Aminoindazoles can undergo N-N bond cleavage or rearrangement if subjected to prolonged heat/vacuum.

  • Fix: Dry under a stream of nitrogen at room temperature rather than a heated vacuum oven. Store the compound at -20°C under argon.

Quantitative Data: Temperature Impact

The following table summarizes the impact of temperature on yield and selectivity for the oxidative cyclization of o-substituted hydrazones to 2-aminoindazoles.

Reaction ConditionTemperatureTypical YieldMajor Side ProductsRecommendation
PIDA / DCM 20–25 °C 85–95% None (Clean)Optimal
PIDA / DCM0 °C60–70%Unreacted HydrazoneToo slow
PIDA / DCM40 °C (Reflux)40–55%Ring-opening / TarsAvoid
Davis-Beirut (KOH/EtOH)60 °C70–80%IndazolonesGood Alternative
Thermal Cyclization (No Oxidant)>150 °C<20%DecompositionObsolete

Visualizations

Diagram 1: Reaction Pathway & Temperature Criticality

This diagram illustrates the PIDA-mediated pathway and where thermal risks occur.

G Start o-Aminobenzaldehyde Hydrazone Inter Iodine(III) Intermediate Start->Inter + PIDA (Exothermic) TS N-N Bond Formation (TS) Inter->TS 25°C (Optimal) Side Decomposition (Tars/Radicals) Inter->Side >40°C (Thermal Stress) Product 2-Aminoindazole (2H-indazol-2-amine) TS->Product Cyclization TS->Side Reflux

Caption: Pathway for PIDA-mediated synthesis. High temperatures divert the iodine intermediate toward decomposition.

Diagram 2: Troubleshooting Decision Tree

How to handle low yields or selectivity issues.

G Start Issue: Low Yield or Wrong Isomer CheckMethod Are you using Direct Amination? Start->CheckMethod Direct Yes (HOSA/NH2Cl) CheckMethod->Direct Cyclic No (Hydrazone Cyclization) CheckMethod->Cyclic StopDirect STOP. Switch to Cyclization. Direct amination favors N1. Direct->StopDirect CheckTemp Check Temperature Cyclic->CheckTemp HighTemp > 40°C CheckTemp->HighTemp Decomp LowTemp < 20°C CheckTemp->LowTemp No Rxn OptTemp 20-25°C CheckTemp->OptTemp Still Low Yield? CoolDown Reduce Temp. PIDA is unstable at heat. HighTemp->CoolDown WarmUp Warm to RT. Kinetic barrier. LowTemp->WarmUp CheckReagent Check Reagent Quality (PIDA dry?) OptTemp->CheckReagent

Caption: Decision logic for troubleshooting 2-aminoindazole synthesis parameters.

References

  • Patel, G., et al. (2022). Strategies for the synthesis of 2‐aminoindazoles via N−N bond formation. ResearchGate. Link

  • BenchChem Technical Support. (2025). Troubleshooting regioselectivity in indazole synthesis. BenchChem. Link

  • Kurti, L., et al. (2018). Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. Wiley-VCH. Link

  • Gollner, A., et al. (2024).[2] Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters. Link

  • Genung, N. E., et al. (2014). Mild and Efficient One-Pot Synthesis of 2H-Indazoles. Organic Letters. Link

Sources

Troubleshooting

Technical Support Center: Solubility Solutions for 2H-Indazole Derivatives

Current Status: Online Operator: Senior Application Scientist (Ph.D., Solid State Chemistry) Ticket ID: INDZ-2H-SOL-001 Introduction: The "Brick Dust" Paradox of 2H-Indazoles Welcome to the technical support hub. If you...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist (Ph.D., Solid State Chemistry) Ticket ID: INDZ-2H-SOL-001

Introduction: The "Brick Dust" Paradox of 2H-Indazoles

Welcome to the technical support hub. If you are working with 2H-indazole derivatives, you are likely facing a specific physicochemical paradox: high melting points coupled with near-zero aqueous solubility.

Unlike their 1H-tautomer counterparts, 2H-indazoles (often locked via


-substitution) possess a distinct electronic profile.[1] While the 1H-indazole is thermodynamically more stable (by ~2.3 kcal/mol), the 2H-indazole exhibits a significantly higher dipole moment and increased basicity [1].[2] This high polarity, combined with a rigid, planar heteroaromatic core, results in exceptionally high crystal lattice energy. In the field, we classify these as "brick dust" molecules—they don't just resist dissolving in water; they often resist dissolving in organic solvents like methanol or acetonitrile.

This guide moves beyond generic advice to address the specific electronic and solid-state behaviors of the 2H-indazole scaffold.

Module 1: Pre-Formulation & Salt Selection

Q: My 2H-indazole derivative precipitates immediately upon dilution, even from DMSO. Why is salt formation failing?

A: You are likely using the wrong counter-ions for the unique basicity of the 2H-scaffold.

The Science: The pKa of the protonated indazole core is low (~1.3). However, 2H-indazoles are stronger bases than 1H-indazoles due to higher ring nitrogen-proton affinity [1].[3] Standard weak acids (tartaric, citric) often fail to protonate the N1 nitrogen sufficiently to sustain a stable salt lattice, leading to salt disproportionation (where the salt breaks back down into free base and acid upon contact with moisture).

Troubleshooting Protocol: The "Super-Acid" Screen Stop using carboxylic acids. Switch to sulfonic acids which have low enough pKa values to drive proton transfer fully.

Step-by-Step Salt Screening Protocol:

  • Selection: Choose counter-ions with pKa < -1.0 (e.g., Methanesulfonic acid, Benzenesulfonic acid, Sulfuric acid).

  • Solvent System: Use Acetone/Water (95:5). 2H-indazoles are often soluble in warm acetone, and the small water content aids proton transfer.

  • Execution:

    • Dissolve 50 mg of free base in minimal hot acetone.

    • Add 1.05 equivalents of acid (predissolved in acetone).

    • Cool slowly to 4°C.

    • Critical Step: If oiling occurs (common with sulfonates), perform maturation cycling (heat to 50°C, cool to 5°C, repeat 4x) to force crystallization.

Visualization: Solubility Enhancement Decision Matrix

SolubilityMatrix Start Assessment: 2H-Indazole Solubility CheckMP Check Melting Point (Tm) Start->CheckMP HighMP Tm > 200°C (Brick Dust) CheckMP->HighMP High Lattice Energy LowMP Tm < 150°C (Grease Ball) CheckMP->LowMP Lipophilic Limit SaltScreen pKa Gap Check (Is pKa(base) - pKa(acid) > 3?) HighMP->SaltScreen Lipid Lipid Formulation (SEDDS) LowMP->Lipid MakeSalt Synthesize Salt (Mesylate/Tosylate) SaltScreen->MakeSalt Yes (Strong Acid) ASD Amorphous Solid Dispersion (HME or Spray Dry) SaltScreen->ASD No (Weak Base)

Caption: Decision matrix for selecting between salt formation and amorphous dispersion based on melting point and pKa constraints.

Module 2: In Vitro Assay Optimization

Q: We see inconsistent IC50 values in cell assays. Is the compound crashing out in the media?

A: Yes. This is the "Spring and Parachute" failure. 2H-indazoles often have high kinetic solubility (the "spring") when first spiked from DMSO, but they rapidly recrystallize (fail of the "parachute") in aqueous buffers.

The Fix: Ternary Cyclodextrin Complexation Simple cyclodextrin (CD) mixing often fails because the planar 2H-indazole creates a stable stack that competes with the CD cavity. You must use a Ternary System (Drug + CD + Polymer) [2].

Experimental Protocol: Kinetic Solubility Enhancement

  • Preparation: Prepare a 100mM stock in DMSO.

  • Media Prep: Supplement cell media with 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) AND 0.1% HPMC (Hydroxypropyl methylcellulose) .

    • Why? The CD encapsulates the hydrophobic core, while the HPMC inhibits the nucleation of any free drug that escapes the CD, preventing crystal growth [3].

  • Dilution: Spike DMSO stock into the vortexing media. Do not add media to the DMSO.

Data: Solubility Comparison Table

Solvent SystemSolubility (µg/mL)Stability (4 hrs)Notes
PBS (pH 7.4)< 0.1N/AImmediate precipitation
PBS + 5% DMSO~ 5.0PoorVisible crystals after 30 mins
PBS + 10% HP-β-CD~ 45.0ModerateStable for 2-4 hours
PBS + 10% HP-β-CD + 0.1% HPMC > 120.0 High Stable > 24 hours (Recommended)

Module 3: Formulation for In Vivo Studies (PK)

Q: Oral bioavailability is <5% in rats despite high potency. How do we break the crystal lattice?

A: You need to transition from a crystalline state to an Amorphous Solid Dispersion (ASD) .[4][5][6][7] For "brick dust" 2H-indazoles, the energy required to break the crystal lattice during digestion is too high. You must pre-break the lattice using Spray Drying [4].

The Protocol: Small-Scale ASD for PK Studies This protocol uses solvent evaporation to simulate spray drying properties on a lab scale.

  • Polymer Selection: Use HPMCAS-L (Hypromellose Acetate Succinate) .

    • Why? It is enteric. It protects the drug from recrystallizing in the low pH of the stomach (where 2H-indazoles might form insoluble hydrochloride salts) and releases it in the intestine.

  • Ratio: 1:3 (Drug:Polymer).

  • Solvent: Dichloromethane:Methanol (2:1). 2H-indazoles usually require the DCM component for full dissolution.

  • Process:

    • Dissolve Drug and Polymer in solvent (Total solids = 5%).

    • Rotary evaporate at 40°C under full vacuum until a foam forms.

    • Dry in a vacuum oven at 40°C for 24 hours to remove residual solvent.

    • Pulverize the foam into a fine powder.

  • Delivery: Suspend the powder in 0.5% Methylcellulose for oral gavage.

Visualization: ASD Manufacturing Workflow

ASDWorkflow Input Crystalline 2H-Indazole Mix Dissolution (Homogeneous) Input->Mix Solvent DCM:MeOH (2:1) Solvent->Mix Polymer HPMCAS-L Polymer->Mix Spray Rapid Solvent Removal (Spray Dry/Rotovap) Mix->Spray Kinetic Trapping Product Amorphous Dispersion Spray->Product High Energy State

Caption: Workflow for converting crystalline API into an Amorphous Solid Dispersion (ASD) to improve bioavailability.

References

  • National Institutes of Health (PMC). (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). Cyclodextrin Inclusion Complex to Enhance Solubility of Poorly Water Soluble Drugs: A Review. [Link]

  • Lonza. (2022).[8] Advanced Technologies To Improve Solubility And Spray Drying Throughput For Brick Dust Compounds. [Link]

Sources

Optimization

Minimizing 1H-indazole impurities in 2H-isomer synthesis

Welcome to the Indazole Synthesis Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers who are frustrated by poor regioselectivity when targeting the 2H-indazole scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Indazole Synthesis Technical Support Center . As a Senior Application Scientist, I frequently consult with researchers who are frustrated by poor regioselectivity when targeting the 2H-indazole scaffold.

Because indazoles exhibit annular tautomerism, functionalizing them often leads to an undesired mixture of N1- and N2-alkylated products. This guide is designed to move your chemistry from empirical guesswork to rational, mechanistically driven design. Below, you will find a diagnostic workflow, theoretical FAQs, quantitative data, and self-validating experimental protocols to help you exclusively isolate the 2H-isomer.

Strategic Diagnostic Workflow

G Start Target: 2H-Indazole Synthesis Decision Starting Material Selection Start->Decision Alkylation 1H-Indazole Core (Direct Alkylation) Decision->Alkylation Core Intact DeNovo Acyclic Precursors (De Novo Synthesis) Decision->DeNovo Build Core Alk_Method1 Meerwein's Salt (Kinetic Control) Alkylation->Alk_Method1 Alk_Method2 Trichloroacetimidates + Cu(OTf)2 Alkylation->Alk_Method2 DeNovo_Method1 Cu-Catalyzed 3-Component Rxn DeNovo->DeNovo_Method1 DeNovo_Method2 Cadogan Cyclization (Reductive) DeNovo->DeNovo_Method2 Result Exclusive/High Yield 2H-Indazole Alk_Method1->Result Alk_Method2->Result DeNovo_Method1->Result DeNovo_Method2->Result

Decision matrix for 2H-indazole synthesis: Direct alkylation vs. De novo strategies.

Section 1: Theory & Causality FAQs

Q: Why does standard alkylation of indazoles predominantly yield the 1H-isomer impurity? A: It comes down to the thermodynamic sink of the reaction. The indazole ring presents annular tautomerism, existing as either the 1H-indazole (benzenoid) or 2H-indazole (quinonoid) form[1]. The 1H-tautomer is thermodynamically far more stable because it preserves the full aromaticity of the fused benzene ring[2]. When you use standard alkylating agents (like alkyl halides) with standard bases, the reaction either equilibrates to the more stable product or proceeds via an indazolide anion where the N1 position is sterically and electronically favored.

Q: How can I overcome this thermodynamic preference if I must start with an intact 1H-indazole core? A: You must trap the molecule under strict kinetic control . In the neutral 1H-indazole tautomer, the N2 atom possesses a localized, highly available lone pair, making it the most nucleophilic site. By using exceptionally "hard" and reactive electrophiles—such as trialkyloxonium tetrafluoroborates (Meerwein's salts)—the alkylation occurs irreversibly and rapidly at N2 at room temperature[3]. Because the reaction is irreversible, it cannot equilibrate back to the thermodynamically favored 1H-isomer. Alternatively, using alkyl 2,2,2-trichloroacetimidates with a Cu(II) triflate catalyst also provides excellent N2-selectivity[4].

Q: Direct alkylation is still giving me messy mixtures. What is the ultimate failsafe for 2H-selectivity? A: Abandon the intact indazole core and utilize De Novo Synthesis . By assembling the ring from acyclic or substituted benzene precursors, you pre-install the N-substituent before the ring closes. For example, a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide forces the formation of the 2H-isomer exclusively, as the primary amine dictates the N2 substituent prior to N-N bond formation[4]. Another powerful method is the Cadogan cyclization, which utilizes reductive deoxygenation of nitroaromatics via a nitrene or N-oxide intermediate to yield 2H-indazoles[5].

Section 2: Quantitative Regioselectivity Data

To illustrate the causality of reagent selection on regioselectivity, review the data below comparing the methylation of 6-nitro-1H-indazole. Notice how shifting from a soft, reversible electrophile (MeI) to a hard, irreversible electrophile (Meerwein's salt) completely inverts the selectivity[3].

Alkylating AgentReaction Conditions1H-Isomer Yield (%)2H-Isomer Yield (%)Byproducts
Methyl Iodide (MeI) Me₂SO, 70 °C, 5 h10%50%17% (Dimethylated)
Dimethyl Sulfate (Me₂SO₄) KOH, 45 °C42%44%N/A
Trimethyloxonium BF₄ EtOAc, Room Temp, 5 h0% 87% None detected

Section 3: Verified Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific physical changes during the workflow, you can confirm the mechanistic steps are occurring correctly.

Protocol A: Kinetic N2-Alkylation via Meerwein's Salt

Use this when your starting material is an intact 1H-indazole and you need to avoid 1H-alkylation.

  • Preparation: In an oven-dried Schlenk flask purged with argon, dissolve the 1H-indazole derivative (1.0 equiv) in anhydrous ethyl acetate to create a 0.2 M solution.

  • Electrophile Addition: Add trimethyloxonium tetrafluoroborate (1.3 equiv) in a single portion at room temperature.

  • Self-Validating Observation: Meerwein's salt is largely insoluble in ethyl acetate. As the irreversible kinetic attack at the N2 lone pair occurs, the suspension will visibly change. The gradual consumption of the crystalline oxonium salt and the formation of the product tetrafluoroborate salt serves as a visual indicator of reaction progress. Stir for 5 hours[3].

  • Quenching: Slowly add saturated aqueous NaHCO₃. Causality: This neutralizes the tetrafluoroboric acid byproduct, preventing acid-catalyzed degradation of sensitive functional groups.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: De Novo One-Pot, Three-Component Synthesis

Use this when direct alkylation fails or when synthesizing large libraries of 2H-indazoles.

  • Reagent Assembly: To an oven-dried reaction tube equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.0 mmol), the desired primary amine (1.2 mmol), sodium azide (1.5 mmol), and CuI (10 mol%)[2].

  • Solvent & Ligand: Add 5 mL of anhydrous DMSO and N,N,N',N'-tetramethylethylenediamine (TMEDA) (10 mol%)[2].

  • Cyclization: Seal the tube and heat the mixture to 120 °C with vigorous stirring for 12 hours.

  • Self-Validating Observation: During the reaction, the azide decomposes to facilitate N-N bond formation. You will observe the evolution of nitrogen gas (bubbling). Furthermore, the color of the solution will shift as the copper catalyst cycles between oxidation states during the C-N and N-N bond formation steps[4].

  • Workup: Cool the vessel to room temperature. Dilute with water to precipitate inorganic salts and extract heavily with ethyl acetate. Wash the organic layer with brine, dry, and purify via column chromatography to afford the exclusive 2H-indazole derivative[2].

References

  • A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity Benchchem
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations N
  • Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles American Chemical Society (ACS)
  • 2H-Indazole synthesis Organic Chemistry Portal
  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions N

Sources

Troubleshooting

Technical Support Center: Controlling Side Reactions in 2-Nitrobenzonitrile Conversion

Welcome to the technical support center for the conversion of 2-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common sid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the conversion of 2-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during the synthesis of the target molecule, 2-aminobenzonitrile, and other derivatives. As a Senior Application Scientist, my goal is to explain the causality behind these issues and provide field-proven, self-validating protocols to enhance your experimental success.

Section 1: General Troubleshooting & FAQs

This section addresses broad issues that can indicate underlying problems with side reactions or reaction conditions.

Q1: My conversion of 2-nitrobenzonitrile is incomplete, and I'm recovering a lot of starting material. What are the primary causes?

A1: Incomplete conversion is a frequent issue stemming from several factors. A systematic approach to troubleshooting is essential.

  • Reagent and Catalyst Activity: The activity of your reducing agent or catalyst is paramount.[1]

    • Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel): Catalysts can be poisoned by impurities (sulfur, halides) or lose activity from improper storage. Ensure your catalyst is fresh. Insufficient catalyst loading or hydrogen pressure can also stall the reaction.[1]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The surface area and purity of the metal are critical. Use finely powdered and, if necessary, activated metals. The acid concentration directly impacts the reaction rate.[1]

  • Solubility Issues: Poor solubility of 2-nitrobenzonitrile in the chosen solvent can severely limit the reaction rate. The starting material must be fully dissolved for the reaction to proceed efficiently. Consider alternative solvents or co-solvent systems (e.g., EtOH/water, THF) to improve solubility.[1]

  • Reaction Temperature: While many reductions occur at room temperature, your specific substrate may require heating to achieve a reasonable rate. However, exercise caution, as higher temperatures can also promote the formation of side products.[1]

Below is a logical workflow to diagnose the root cause of incomplete conversion.

G Start Incomplete Conversion Observed CheckReagent 1. Assess Reagent/Catalyst Activity Start->CheckReagent CheckSolubility 2. Evaluate Substrate Solubility CheckReagent->CheckSolubility Reagent is active CheckConditions 3. Review Reaction Conditions CheckSolubility->CheckConditions Substrate is soluble Solution Optimize and Rerun Experiment CheckConditions->Solution sub_reagent1 Use fresh catalyst/reagent? Increase loading? sub_reagent1->CheckReagent sub_solubility1 Is starting material fully dissolved? Consider co-solvent? sub_solubility1->CheckSolubility sub_conditions1 Is temperature appropriate? Sufficient reaction time? sub_conditions1->CheckConditions

Caption: A logical workflow for troubleshooting incomplete conversion.

Section 2: Side Reaction Deep Dive

This section focuses on identifying and mitigating specific, frequently observed byproducts during the reduction of 2-nitrobenzonitrile.

Q2: I'm observing significant amounts of side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve selectivity for the desired amine?

A2: The formation of these products is a classic sign of incomplete reduction. The reduction of a nitro group is a stepwise process that generates several intermediates.[1][2] If the reaction stalls or conditions are not optimal, these intermediates can accumulate.

Mechanistic Insight: The widely accepted pathway for nitroarene reduction proceeds through nitroso and hydroxylamine intermediates. Dimerization reactions can also occur, leading to azoxy and azo compounds, which can be further reduced to the amine.[2][3]

G cluster_main Nitro Group Reduction Pathway Nitro Ar-NO2 (2-Nitrobenzonitrile) Nitroso Ar-NO (Nitroso Intermediate) Nitro->Nitroso +2e-, +2H+ Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +2e-, +2H+ Azoxy Ar-N(O)=N-Ar (Azoxy Compound) Nitroso->Azoxy + Ar-NHOH - H2O Amine Ar-NH2 (2-Aminobenzonitrile) Hydroxylamine->Amine +2e-, +2H+ Azo Ar-N=N-Ar (Azo Compound) Azoxy->Azo Azo->Amine

Caption: Nitro group reduction pathway and common side products.

Troubleshooting Strategies:

  • Stoichiometry of Reducing Agent: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion and reduce any intermediates. For metal/acid systems like SnCl₂·2H₂O, using 3-5 equivalents is common.[1][4]

  • Temperature Control: Exothermic reduction steps can lead to localized overheating, which may promote the formation of dimeric side products like azoxy or azo compounds. Maintain proper temperature control, sometimes starting at 0°C before warming or refluxing.[1][4]

  • Choice of Reagent: Some reagents are inherently more effective at complete reduction. Catalytic hydrogenation (e.g., H₂ over Pd/C) is very powerful but may lack selectivity (see Q3). Metal/acid combinations like SnCl₂/HCl or Fe/HCl are often robust choices for achieving full reduction to the amine.[5][6]

Q3: My primary problem is chemoselectivity. While the nitro group is reduced, the nitrile group is also being reduced or hydrolyzed. How can I protect the nitrile?

A3: This is the central challenge in this conversion. The nitrile group is susceptible to both reduction (to an aminomethyl group) and hydrolysis (to an amide or carboxylic acid), depending on the conditions.[7][8][9]

Side Reactions Affecting the Nitrile Group:

Side ReactionResulting Byproduct(s)Conditions Favoring Formation
Nitrile Reduction 2-Aminobenzylamine, Secondary/Tertiary AminesHarsh hydrogenation (high pressure/temp, Raney Ni), use of strong hydrides (LiAlH₄).[7][8][10]
Nitrile Hydrolysis 2-Nitrobenzamide, 2-Nitrobenzoic AcidStrong acidic or basic conditions, especially with water present at elevated temperatures.[9][11]
von Richter-like Reaction Benzoic AcidHeating with aqueous-alcoholic sodium hydroxide.[12][13]

Strategies for Chemoselective Nitro Reduction:

The key is to choose a reducing system that is selective for the nitro group while leaving the nitrile untouched.

  • Recommended Method: Tin(II) Chloride (SnCl₂): This is widely regarded as one of the best methods for selectively reducing aromatic nitro groups in the presence of sensitive functionalities like nitriles.[14][15] The reaction is typically run with SnCl₂·2H₂O in a solvent like ethanol or ethyl acetate.[4][14] It is crucial to avoid adding strong acids like gaseous HCl if you want to preserve the nitrile, as this can initiate the Stephen reduction of the nitrile to an aldehyde.[14][15]

  • Transfer Hydrogenation: Catalytic transfer hydrogenation using reagents like ammonium formate with Pd/C can sometimes offer better selectivity than high-pressure hydrogenation. The conditions are generally milder.[16]

  • Metal/Acid (Controlled): Systems like Zinc dust in an acid medium can be effective. A patented method describes the use of zinc dust in hydrochloric acid, followed by neutralization with sodium carbonate.[17]

G Start Need to Reduce Ar-NO2 in Presence of Ar-CN Q_Harsh Are harsh conditions (e.g., high H2 pressure, LiAlH4) required? Start->Q_Harsh Q_AcidBase Is the reaction run in strong acid or base? Start->Q_AcidBase Use_SnCl2 Use SnCl2·2H2O in EtOH. High selectivity for NO2 group. Q_Harsh->Use_SnCl2 No Risk_Reduction High risk of reducing CN group. Consider alternative strategy. Q_Harsh->Risk_Reduction Yes Q_AcidBase->Use_SnCl2 No Risk_Hydrolysis High risk of CN hydrolysis to amide/acid. Buffer or use neutral conditions. Q_AcidBase->Risk_Hydrolysis Yes

Caption: Decision workflow for selective reduction of 2-nitrobenzonitrile.

Section 3: Protocol Library

These protocols are designed to be self-validating, with clear steps for execution and monitoring.

Protocol 1: Chemoselective Reduction of 2-Nitrobenzonitrile using Tin(II) Chloride

This protocol is optimized for the selective reduction of the nitro group while preserving the nitrile functionality.[4][14]

Materials:

  • 2-Nitrobenzonitrile

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-nitrobenzonitrile (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of starting material).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add SnCl₂·2H₂O (5.0 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 78 °C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 2-4 hours. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, more polar product spot (2-aminobenzonitrile).

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice.

  • Neutralization: Carefully neutralize the acidic mixture by slowly adding a saturated solution of NaHCO₃ until the pH is ~8 (test with pH paper). Vigorous gas evolution (CO₂) will occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to yield the crude 2-aminobenzonitrile.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel.

Protocol 2: Partial Hydrolysis of 2-Nitrobenzonitrile to 2-Nitrobenzamide

This protocol can be used if 2-nitrobenzamide is the desired product or as a diagnostic tool to understand hydrolysis side reactions.[9]

Materials:

  • 2-Nitrobenzonitrile

  • Hydrogen peroxide (30-35%)

  • Amberlyst A-26 resin (OH⁻ form) or Sodium Hydroxide (NaOH)

  • Methanol

  • Hydrochloric acid (HCl), dilute solution for neutralization

Procedure:

  • Setup: Dissolve 2-nitrobenzonitrile (1.0 eq) in methanol in a round-bottom flask.

  • Reagent Addition: Add hydrogen peroxide (4.0 eq). To this solution, add the Amberlyst A-26 resin (approx. 1g per mmol of nitrile) or a catalytic amount of aqueous NaOH.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC. For p-nitrobenzonitrile, this conversion is reported to be very fast (0.5 hr).

  • Workup (Resin): If using resin, simply filter the reaction mixture and wash the resin with methanol.

  • Workup (NaOH): If using NaOH, cool the mixture in an ice bath and neutralize to pH 7 with dilute HCl.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. The remaining solid is the crude 2-nitrobenzamide.

  • Purification: The product can be purified by recrystallization.

Section 4: References

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • Organic Letters. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • ResearchGate. Hydrogenation of nitriles in different reaction media. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Google Patents. US5869653A - Hydrogenation of nitriles to produce amines.

  • RSC Sustainability. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]

  • Chemical Science. (2022, March 1). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. [Link]

  • Journal of the Chemical Society, Chemical Communications. (1977). Conversion of 2 -Nitrobenzonitrile into Benzoic Acid. [Link]

  • Calvin Digital Commons. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. [Link]

  • Oriental Journal of Chemistry. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [Link]

  • Journal of the Chemical Society, Chemical Communications. (1977). Conversion of 2-nitrobenzonitrile into benzoic acid. [Link]

  • Catalysis. (2017). Catalytic Reduction of Nitriles. [Link]

  • Wordpress. Nitrile Reduction. [Link]

  • Semantic Scholar. Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. [Link]

  • Molecules. (2020). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. [Link]

  • ResearchGate. Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [Link]

  • Zeitschrift für Naturforschung A. (2008). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1998). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. [Link]

  • Chemistry Stack Exchange. (2019, December 3). Selective reduction of nitro group to amine, in benzene ring containing nitrile?. [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. [Link]

  • Chemguide. REDUCING NITRILES TO PRIMARY AMINES. [Link]

  • Google Patents. RU1772103C - Method of 2-aminobenzonitrile synthesis.

  • Indian Journal of Chemistry. (2001). Selective conversion of nitriles to amides by Amberlyst A-26 supported hydroperoxide. [Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Solvent Selection for 2H-Indazol-2-amine

Welcome to the Advanced Technical Support Center for the isolation and purification of 2H-Indazol-2-amine. As a privileged scaffold in medicinal chemistry, the 2H-indazole core presents unique thermodynamic and kinetic c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of 2H-Indazol-2-amine. As a privileged scaffold in medicinal chemistry, the 2H-indazole core presents unique thermodynamic and kinetic challenges during crystallization. Unlike its 1H-isomer, the 2H-isomer is thermodynamically less stable, which fundamentally alters its solubility profile, dipole moment, and hydrogen-bonding network[1].

This guide is designed for researchers and drug development professionals. It bridges the gap between theoretical physical chemistry and practical benchtop execution, providing self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity crystallization.

Crystallization Workflow & Logic

The purification of 2H-Indazol-2-amine requires a precise balance between solvent polarity and temperature control. Because the amino group at the N2 position acts as a strong hydrogen-bond donor, the molecule is highly susceptible to solvate formation in protic media[2]. The workflow below outlines the rational path for solvent selection and phase transition.

G A Crude 2H-Indazol-2-amine (Mixture of isomers & impurities) B Solvent System Selection (Aprotic vs. Protic) A->B Analyze solubility profile C Primary Solvent (e.g., EtOAc, iPrOAc) B->C High solubility at high T D Anti-Solvent (e.g., Heptane) B->D Low solubility at all T E Complete Dissolution (T = 60-70 °C) C->E Add solvent & heat F Metastable Zone (Seeding Optional) D->F Dropwise addition E->F Cool to saturation G Controlled Cooling (-0.2 °C/min) F->G Induce supersaturation H Nucleation & Crystal Growth G->H Phase transition I Filtration, Washing & Vacuum Drying H->I Isolate solid J High-Purity 2H-Indazol-2-amine (Anhydrous) I->J Remove residual solvent

Workflow for the rational solvent selection and crystallization of 2H-Indazol-2-amine.

Quantitative Solvent Selection Matrix

To prevent empirical guessing, the following table summarizes the thermodynamic suitability of common solvents for 2H-Indazol-2-amine based on polarity and hydrogen-bonding capacity.

SolventClassificationBoiling Point (°C)Relative PolarityEst. Solubility (25°C)Est. Solubility (60°C)Crystallization Role & Mechanistic Impact
Ethyl Acetate (EtOAc) Polar Aprotic77.10.228~45 mg/mL>150 mg/mLPrimary Solvent: Excellent yield; avoids solvate formation by acting only as an H-bond acceptor.
Isopropyl Acetate Polar Aprotic89.00.212~30 mg/mL>120 mg/mLPrimary Solvent: Preferred for cooling crystallization due to a wider working temperature range.
Ethanol (EtOH) Polar Protic78.40.654>100 mg/mL>250 mg/mLCo-solvent: High risk of solvate formation; historically used for picrate salt precipitations[3].
Toluene Non-polar Aromatic110.60.099~10 mg/mL~50 mg/mLResolution Medium: Ideal for thermodynamic slurrying to separate 1H and 2H isomers.
Heptane Non-polar Aliphatic98.40.012<1 mg/mL<5 mg/mLAnti-solvent: Drives supersaturation when paired with EtOAc; must be added slowly to avoid oiling out.

FAQs: Solvent Selection & Thermodynamics

Q: Why does 2H-Indazol-2-amine tend to "oil out" (liquid-liquid phase separation) instead of crystallizing in ethyl acetate/hexane mixtures? A: Oiling out occurs when the local solute concentration exceeds the solubility limit at a temperature above the melting point of the solvent-solute mixture. 2H-Indazol-2-amine has high solubility in EtOAc. When hexane (or heptane) is added too rapidly, the local supersaturation spikes, causing the system to cross the spinodal curve into the liquid-liquid phase separation (LLPS) region rather than the metastable zone for solid nucleation. Causality: Controlling the anti-solvent addition rate and maintaining the temperature within the metastable zone ensures the system favors crystalline lattice formation over amorphous liquid separation.

Q: How can I selectively crystallize the 2H-isomer over the 1H-isomer if my reductive cyclization yielded a mixture? A: The 1H-isomer typically exhibits stronger intermolecular hydrogen bonding (N-H···N) compared to the 2H-isomer, making the 1H-isomer thermodynamically more stable with a higher lattice energy[1][2]. Because of this, the 1H-isomer has lower solubility in moderately polar solvents like toluene. By creating a slurry in toluene at 20 °C, the 1H-isomer will preferentially remain in the solid phase, allowing you to enrich and extract the 2H-isomer from the mother liquor.

Q: Is there a risk of solvate formation with protic solvents like ethanol? A: Yes. The -NH2 group and the indazole nitrogens are strong hydrogen-bond participants[2]. Alcohols can co-crystallize by bridging the indazole molecules (the alcohol oxygen accepts an H-bond from the amino group, while the alcohol proton donates to the indazole N1 atom). If an anhydrous/unsolvated form is required for downstream pharmaceutical processing, aprotic solvents (e.g., EtOAc) are strictly preferred.

Troubleshooting Common Crystallization Issues

Issue 1: Poor Yield During Cooling Crystallization
  • Symptom: The solution remains clear even after cooling to 5 °C.

  • Mechanistic Cause: The primary solvent is too polar, or the concentration is below the metastable limit. 2H-indazoles synthesized via organophosphorus-silane systems[4] can sometimes retain trace silane byproducts that act as solubilizers, artificially widening the metastable zone.

  • Resolution: Evaporate 30% of the solvent volume under reduced pressure to force the concentration into the labile zone, or introduce 1% w/w seed crystals at 10 °C above the final cooling temperature to bypass the primary nucleation energy barrier.

Issue 2: Impurity Entrapment (Discolored Crystals)
  • Symptom: Crystals isolate as a yellow/brown powder instead of off-white/pale-pink solids[4].

  • Mechanistic Cause: Rapid crash-cooling traps colored organic impurities within the crystal lattice defects.

  • Resolution: Switch from a linear cooling profile to a cubic cooling profile (slow cooling initially, accelerating as temperature drops). This allows the crystal lattice to grow perfectly, rejecting impurities into the mother liquor.

Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Crystallization (EtOAc / Heptane)

Designed to yield high-purity, anhydrous 2H-Indazol-2-amine.

  • Dissolution: Suspend crude 2H-indazol-2-amine in Ethyl Acetate (3 mL/g) in a jacketed reactor. Heat to 65 °C under moderate agitation (250 rpm).

    • Validation Checkpoint: The solution must transition from a cloudy suspension to a clear, pale-yellow liquid. If particulates remain, the solubility limit has not been reached (add 5% more solvent) or the impurities are insoluble (proceed to hot filtration).

  • Polish Filtration: Filter the hot solution through a pre-warmed 0.45 µm PTFE membrane to remove insoluble mechanical impurities.

  • Anti-Solvent Addition: Maintain the filtrate at 60 °C. Add Heptane (6 mL/g) dropwise at a strict rate of 0.1 mL/min.

    • Mechanistic Rationale: Slow addition prevents the system from crossing the spinodal curve, avoiding LLPS (oiling out).

    • Validation Checkpoint: The solution should remain clear or become faintly opalescent. If localized cloudiness persists for more than 5 seconds after a drop, halt addition until the solution clears.

  • Seeding & Cooling: Add 1% w/w pure seed crystals at 55 °C. Cool the suspension to 5 °C at a linear rate of 0.2 °C/min.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with cold EtOAc/Heptane (1:4 v/v, 2 mL/g) and dry in a vacuum oven at 40 °C for 12 hours.

    • Validation Checkpoint: The final product should be a free-flowing, off-white to pale-pink crystalline solid[4].

Protocol B: Thermodynamic Resolution of 1H and 2H Isomers

Designed to separate regioisomers based on lattice energy differentials.

  • Slurry Formation: Suspend the isomeric mixture in Toluene (5 mL/g) at 20 °C.

  • Maturation (Temperature Cycling): Cycle the temperature between 20 °C and 50 °C at a rate of 0.5 °C/min for 3 complete cycles.

    • Mechanistic Rationale: Ostwald ripening drives the conversion of smaller, kinetically formed crystals into larger, thermodynamically stable crystals. The more stable 1H-isomer crystallizes out, while the less stable 2H-isomer remains dissolved.

  • Phase Separation: Filter the slurry at 20 °C. The filter cake contains the enriched 1H-isomer.

    • Validation Checkpoint: TLC or HPLC of the solid should show >90% enrichment of the 1H-isomer.

  • Recovery: Concentrate the mother liquor (containing the 2H-isomer) under reduced pressure and subject the residue to Protocol A for final purification.

References

1.[4] A General One‐Pot Synthesis of 2H‐Indazoles Using an Organophosphorus‐Silane System. researchgate.net. 4 2.[3] Product Class 2: 1H- and 2H-Indazoles (Synthesis & Picrate Crystallization). thieme-connect.de. 3 3.[1] Product Class 2: 1H- and 2H-Indazoles (Thermodynamic Properties). thieme-connect.de. 1 4.[2] Hydrogen Bonds in Crystalline Imidazoles Studied by 15N NMR and ab initio MO Calculations. researchgate.net. 2

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H &amp; 13C NMR Characterization of 2H-Indazol-2-amine

This guide details the spectroscopic differentiation of 2H-Indazol-2-amine (also known as 2-aminoindazole) from its isomers, specifically 1H-indazol-1-amine. It focuses on the specific electronic environments created by...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic differentiation of 2H-Indazol-2-amine (also known as 2-aminoindazole) from its isomers, specifically 1H-indazol-1-amine. It focuses on the specific electronic environments created by the N-N bond and the quinonoid character of the 2H-indazole ring system.

Executive Summary & Structural Context

2H-Indazol-2-amine is a critical building block in medicinal chemistry, often synthesized via the amination of indazole or reductive cyclization of 2-nitrobenzaldehyde hydrazones. A major analytical challenge is distinguishing it from its thermodynamic isomer, 1H-indazol-1-amine .

The distinction relies on the electronic distribution of the indazole core. The 2H-isomer possesses a quinonoid-like resonance contribution, which significantly deshields the C3 position and specific ring protons compared to the benzenoid 1H-isomer.

The Isomer Challenge
  • 1H-Indazol-1-amine: Benzenoid character; N1 is pyrrole-like, N2 is pyridine-like.

  • 2H-Indazol-2-amine: Quinonoid contribution; N2 is pyrrole-like (bearing the substituent), N1 is pyridine-like.

1H NMR Characterization

The proton NMR spectrum provides the most immediate diagnostic evidence. The symmetry and chemical shift of the proton at position 3 (H3) and the benzene ring protons (H4-H7) are definitive.

Diagnostic Signals (Solvent: DMSO-d₆)
ProtonMultiplicityChemical Shift (

, ppm)
Diagnostic Note
H-3 Singlet (s)8.30 – 8.60 Primary Indicator. Significantly deshielded compared to 1H-isomer (typically < 8.1 ppm).

Broad Singlet (br s)6.00 – 7.50 Exchangeable with

. Shift is highly concentration/solvent dependent.
H-7 Doublet (d)7.60 – 7.80 Deshielded by the lone pair of the adjacent pyridine-like N1.
H-4, H-5, H-6 Multiplets (m)7.00 – 7.50 Aromatic region. H-6 and H-5 often overlap; H-4 is typically a doublet.
Key Mechanistic Insight

In 2H-Indazol-2-amine , the H3 proton is located between two nitrogen atoms in a quinonoid ring system. This environment reduces electron density around H3, causing a downfield shift (higher ppm) relative to the 1H-isomer. Additionally, the H7 proton experiences a "through-space" deshielding effect from the lone pair of the N1 nitrogen, a feature absent in the 1H-isomer where N1 is protonated/substituted.

13C NMR Characterization

Carbon-13 NMR confirms the skeletal structure.[1][2] The lack of symmetry in the molecule results in distinct signals for all carbon atoms.

Diagnostic Signals (Solvent: DMSO-d₆)
CarbonTypeChemical Shift (

, ppm)
Diagnostic Note
C-3

120 – 125 Often appears as a sharp signal. Distinct from C3 in 1H-indazoles (typically ~134 ppm).
C-7a Quaternary (

)
148 – 150 Bridgehead carbon adjacent to N1.
C-3a Quaternary (

)
120 – 124 Bridgehead carbon adjacent to C3.
Benzene Ring

117 – 128 C4, C5, C6, C7 signals.
Comparative Analysis: 1H vs. 2H Isomer

The most reliable differentiator in 13C NMR is the C3 and C7a shift.

  • 2H-Indazole derivatives: C3 is shielded (upfield, ~122 ppm) relative to the 1H-isomer.

  • 1H-Indazole derivatives: C3 is deshielded (downfield, ~134 ppm).

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR

To ensure observation of the broad amino (


) protons and prevent aggregation-induced broadening:
  • Solvent Choice: Use DMSO-d₆ (99.9% D) rather than

    
    . The amino protons are often invisible or extremely broad in chloroform due to rapid exchange.
    
  • Concentration: Prepare a solution of 5–10 mg of sample in 0.6 mL of solvent. High concentrations can lead to stacking interactions that shift aromatic peaks.

  • Water Removal: Ensure the sample is dry. Residual water in DMSO (at 3.33 ppm) can catalyze proton exchange, broadening the

    
     signal.
    
  • Temperature: If the

    
     signal is ambiguous, run the spectrum at 300 K  and 320 K . A sharpening of the peak at higher temperature confirms the exchangeable amine.
    
Protocol B: Structural Assignment Workflow

Follow this logic gate to confirm the 2H-isomer structure.

NMR_Assignment Start Unknown Indazole-amine Sample H1_Spectrum Acquire 1H NMR (DMSO-d6) Start->H1_Spectrum Check_H3 Analyze H-3 Chemical Shift H1_Spectrum->Check_H3 Is_H3_High Is H-3 > 8.3 ppm? Check_H3->Is_H3_High Check_H7 Analyze H-7 Signal Is_H3_High->Check_H7 Yes Result_1H LIKELY: 1H-Indazol-1-amine (Benzenoid character) Is_H3_High->Result_1H No (< 8.1 ppm) Is_H7_Deshielded Is H-7 Deshielded (relative to H-4/5/6)? Check_H7->Is_H7_Deshielded Is_H7_Deshielded->Result_1H No Verify_13C Verification: 13C NMR Check C-3 Shift Is_H7_Deshielded->Verify_13C Yes Result_2H CONFIRMED: 2H-Indazol-2-amine (Quinonoid character) Check_C3 Is C-3 < 125 ppm? Verify_13C->Check_C3 Check_C3->Result_2H Yes Check_C3->Result_1H No (> 130 ppm)

Caption: Logical workflow for distinguishing 2H-Indazol-2-amine from 1H-isomers using 1H and 13C NMR markers.

Comparative Data Summary

The following table synthesizes data from 2H-indazole derivatives to establish the expected range for the target compound.

Feature2H-Indazol-2-amine (Target)1H-Indazol-1-amine (Alternative)
H-3 Shift Downfield (8.3 - 8.6 ppm) Upfield (7.9 - 8.1 ppm)
H-7 Shift Distinctly Deshielded Similar to other aromatic protons
C-3 Shift Upfield (~122 ppm) Downfield (~134 ppm)
Electronic State Quinonoid-like resonanceBenzenoid resonance
N-H Exchange

protons exchange rapidly

protons exchange rapidly

References

  • Claramunt, R. M., et al. "13C and 15N NMR spectra of 1-amino- and 2-amino-azoles." Journal of the Chemical Society, Perkin Transactions 2, 1993.[3] Link

  • López, C., et al. "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles." Molecules, vol. 16, no. 9, 2011. Link

  • BenchChem Technical Guides. "A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers." BenchChem, 2025.[4] Link

  • Katritzky, A. R., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press.

Sources

Comparative

Technical Comparison Guide: Structural Elucidation of 2H-Indazol-2-amine

This guide provides a technical comparison of structural determination methods for 2H-Indazol-2-amine and its derivatives. It focuses on the critical distinction between the 1H- and 2H-tautomers, using X-ray crystallogra...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of structural determination methods for 2H-Indazol-2-amine and its derivatives. It focuses on the critical distinction between the 1H- and 2H-tautomers, using X-ray crystallography as the benchmark for structural certainty.

Executive Summary

2H-Indazol-2-amine (and its substituted analogs) represents a specific tautomeric form of the indazole scaffold where the amine substituent locks the nitrogen pair into the 2H-position. Distinguishing this structure from the thermodynamically more stable 1H-isomer is a critical challenge in medicinal chemistry, particularly for kinase inhibitors and anti-inflammatory agents where binding affinity is strictly shape-dependent.

This guide compares Single Crystal X-ray Diffraction (SC-XRD) against Solution-State NMR and DFT Computational Modeling . While NMR is the standard for high-throughput screening, SC-XRD remains the absolute authority for defining bond lengths, planarity, and supramolecular packing that confirms the 2H-tautomeric state.

Comparative Analysis: X-ray Crystallography vs. Alternatives

The following table summarizes the performance of identifying the 2H-Indazol-2-amine core structure across three orthogonal methodologies.

Table 1: Structural Determination Performance Matrix
FeatureMethod A: Single Crystal X-ray Diffraction (SC-XRD) Method B: Solution-State NMR (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

N,

C)
Method C: DFT Computational Modeling
Primary Output 3D Electron Density Map, Bond Lengths (

), Angles
Chemical Shifts (

, ppm), Couplings (

, Hz)
Energy Minima (

), HOMO/LUMO
Tautomer Certainty Absolute (100%) . Direct visualization of H/substituent position.High (90%) . Inferred from N-H/C-3 shifts; exchange broadening can obscure data.Predictive . dependent on basis set (e.g., B3LYP/6-31G*).
N-N Bond Precision High precision (

0.002

). Reveals double-bond character.
Indirect. Inferred from

coupling constants.
Theoretical. Often overestimates bond localization.
Sample State Solid Crystal (Packing forces active).Solution (Solvent effects active).Gas/Solvent Model (Idealized).
Throughput Low (Days to Weeks for crystal growth).High (Minutes).Medium (Hours).[1]

Detailed Structural Insights

A. X-ray Crystallography Data (The Benchmark)

The 2H-indazole scaffold is less common than the 1H-form. Crystallographic data for 2H-indazol-2-yl derivatives (e.g., triethyl 2-(5-nitro-2H-indazol-2-yl)propane-1,2,3-tricarboxylate) reveals specific geometric parameters that serve as a fingerprint for this moiety.

  • Crystal System: Typically Monoclinic or Triclinic .

  • Space Group: Common groups include

    
     or 
    
    
    
    , favored for planar aromatic stacks.
  • Key Bond Metrics:

    • N(2)-N(3) Bond Length:

      
      . This is intermediate between a single and double bond, indicating delocalization.
      
    • Planarity: The 2H-indazole system is virtually planar (mean deviation

      
      ), critical for intercalation into DNA or protein active sites.
      
    • Packing: 2H-indazoles often form inversion dimers linked by

      
       or 
      
      
      
      hydrogen bonds, stabilizing the otherwise metastable 2H-lattice.
B. NMR Spectroscopy (The Routine Tool)
  • Differentiation: The C-3 carbon signal is diagnostic. In 2H-indazoles, C-3 is often deshielded compared to 1H-indazoles.

  • 
    N NMR:  Provides the most distinct contrast. The N-2 nitrogen in 2H-indazoles exhibits a significant chemical shift difference (
    
    
    
    ppm) compared to the pyridine-like N-2 of 1H-indazoles.

Experimental Protocols

Protocol A: Synthesis of 2-Aminoindazole Core

Rationale: 2-Aminoindazoles are often synthesized via reductive cyclization. This method ensures the N-N bond is formed explicitly at the 2-position.

  • Reactants: Dissolve 2-nitrobenzaldehyde hydrazone (1.0 eq) in ethanol.

  • Reduction: Add

    
     (3.0 eq) or use a Pd-catalyzed hydrogenation method.
    
  • Cyclization: Heat at reflux for 2-4 hours. The reduction of the nitro group triggers nucleophilic attack on the hydrazone nitrogen, closing the ring.

  • Purification: Neutralize with

    
    , extract with Ethyl Acetate, and recrystallize from Ethanol/Water.
    
Protocol B: Crystallization for X-ray Analysis

Rationale: Growing diffraction-quality crystals of 2-aminoindazoles requires slowing the nucleation process to prevent microcrystalline powder formation.

  • Solvent Selection: Prepare a saturated solution of the 2H-Indazol-2-amine derivative in Dichloromethane (DCM) .

  • Antisolvent Layering: Carefully layer an equal volume of Hexane or Pentane on top of the DCM solution in a narrow vial. Do not mix.

  • Equilibration: Seal the vial with parafilm, poke one small hole to allow slow evaporation, and store in a vibration-free dark environment at 4°C.

  • Harvesting: Crystals suitable for XRD (approx. 0.2 x 0.2 x 0.1 mm) typically appear within 3-7 days.

Visualizing the Workflow

The following diagram illustrates the decision pathway for structural characterization and the synthesis logic.

Indazole_Characterization Start Target: 2H-Indazol-2-amine Synth Synthesis: Reductive Cyclization (2-Nitrobenzaldehyde Hydrazone) Start->Synth Crude Crude Product (Mixture of Isomers?) Synth->Crude NMR Method 1: 1H/15N NMR (Rapid Screen) Crude->NMR Solubility Check XRD Method 2: X-ray Crystallography (Definitive Structure) Crude->XRD Crystallization (DCM/Hexane) Decision Is Tautomer Confirmed? NMR->Decision C3 Shift / N-H Coupling XRD->Decision Electron Density Map Result_2H Confirmed 2H-Structure (Planar, N-N ~1.37Å) Decision->Result_2H Data Matches 2H Result_1H Confirmed 1H-Structure (Thermodynamic Product) Decision->Result_1H Data Matches 1H

Caption: Workflow for distinguishing and confirming the 2H-indazole tautomer using orthogonal analytical techniques.

References

  • Synthesis and Tautomerism of Indazoles: Title: A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. Source: BenchChem Technical Guides.
  • X-ray Crystallography of 2H-Indazole Derivatives

    • Title: Crystal structure of triethyl 2-(5-nitro-2H-indazol-2-yl)
    • Source: Acta Crystallographica Section E (via PMC).
    • URL:[Link]

  • NMR Characterization of Aminoindazoles

    • Title: Energetic, Low-Melting Salts of Simple Heterocycles (Includes NMR d
    • Source: Chemistry - A European Journal (via ResearchG
    • URL:[Link]

  • Tautomeric Stabilization Studies

    • Title: 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds.
    • Source: Journal of Organic Chemistry.[2][3]

    • URL:[Link]

Sources

Validation

The Isomer Edge: A Comparative Guide to 1H- and 2H-Indazole Biological Activity

[1] Executive Summary In medicinal chemistry, the indazole scaffold is a "privileged structure," serving as the core for numerous kinase inhibitors, anti-inflammatory agents, and oncology drugs.[1] However, a critical ye...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In medicinal chemistry, the indazole scaffold is a "privileged structure," serving as the core for numerous kinase inhibitors, anti-inflammatory agents, and oncology drugs.[1] However, a critical yet often overlooked variable in indazole pharmacology is the specific isomerism between the 1H- and 2H- tautomers.

While the 1H-indazole (benzenoid) is thermodynamically favored and synthetically accessible, the 2H-indazole (quinoid-like) often yields superior pharmacological profiles in specific contexts, such as VEGFR and EGFR kinase inhibition. This guide provides an objective, data-driven comparison of these two isomers, analyzing their thermodynamic properties, synthetic pathways, and distinct biological activities to aid in rational drug design.

The Tautomeric Landscape: Benzenoid vs. Quinoid

The fundamental difference between 1H- and 2H-indazoles lies in their electronic distribution, which dictates their binding affinity and solubility.

Thermodynamic Stability

The 1H-tautomer is the dominant species in the gas phase and solution. Ab initio calculations (MP2/6-31G**) and experimental data confirm that 1H-indazole is more stable than 2H-indazole by approximately 3.6 – 4.5 kcal/mol [1].

  • 1H-Indazole (Benzenoid): Retains full aromaticity in the benzene ring (10

    
    -electrons). It acts as a hydrogen bond donor at N1 and an acceptor at N2.
    
  • 2H-Indazole (Quinoid): Disrupts the benzene aromaticity slightly, adopting a quinoid-like character. This increases the dipole moment (3.4 D for 2-methyl-2H-indazole vs. 1.5 D for 1-methyl-1H-indazole) [2], significantly altering solubility and membrane permeability.

Structural Visualization

The following diagram illustrates the tautomeric equilibrium and the energy barrier that dictates synthetic regioselectivity.

Tautomerism node1 1H-Indazole (Benzenoid) Thermodynamic Product node2 Transition State (+17.2 kcal/mol barrier) node1->node2 Tautomerization node3 2H-Indazole (Quinoid) Kinetic/Specific Product node2->node3 +4.5 kcal/mol Energy Cost node3->node1 Spontaneous Reversion (Unless N-Substituted)

Figure 1: Thermodynamic relationship between 1H- and 2H-indazole tautomers. The 1H form is the energetic sink, requiring specific synthetic strategies to lock the 2H form.

Biological Activity Comparison

The choice between N1 (1H) and N2 (2H) substitution is not merely structural; it acts as a "molecular switch" for biological targets.

Comparative Efficacy Data

The following table summarizes key biological differentiators based on recent SAR (Structure-Activity Relationship) studies.

Feature1H-Indazole Derivatives2H-Indazole Derivatives
Primary Binding Mode H-bond Donor (N1-H) / Acceptor (N2)H-bond Acceptor (N1) / Donor (N2-H)
Kinase Selectivity Broad spectrum (e.g., Axitinib analogues)High specificity for "back-pocket" binders
Dipole Moment Lower (~1.5 D) - Better lipophilicityHigher (~3.4 D) - Improved water solubility
Metabolic Stability High (Benzenoid core is robust)Variable (Quinoid core can be reactive)
Notable Drug Examples Axitinib (N1-like binding mode)Pazopanib (2,3-dimethyl-2H-indazole core)
Case Study: Kinase Inhibition (VEGFR/PDGFR)

The most striking divergence is seen in Tyrosine Kinase Inhibitors (TKIs).

  • The 2H-Advantage: Pazopanib , an FDA-approved angiogenesis inhibitor, utilizes a 2-methyl-2H-indazole core. The N2-methyl group locks the indazole in the 2H-form. This orientation positions the C3-substituent to penetrate deep into the hydrophobic pocket of VEGFR, while the N1 nitrogen (now an acceptor) interacts with specific water networks in the active site [3].

  • The 1H-Standard: Conversely, many 1H-indazoles bind to the hinge region via the N1-H (donor) and N2 (acceptor) motif. While effective, they often lack the specific vector geometry provided by the 2H-scaffold for certain mutant kinases (e.g., EGFR T790M) [4].

Case Study: Antimicrobial Activity

Recent studies on 2,3-diphenyl-2H-indazoles have shown them to be potent antiprotozoal agents.[2]

  • Data: Compound 18 (a 2H-derivative) demonstrated 12.8x higher activity against Giardia intestinalis compared to metronidazole [5].[2][3]

  • Mechanism: The 2H-substitution pattern creates a specific steric bulk that prevents the rapid efflux often seen with planar 1H-indazoles.

Synthetic & Analytical Workflows[1][6]

For the application scientist, distinguishing and selectively synthesizing these isomers is the primary challenge.

Decision Tree: Regioselective Synthesis

Achieving N2-selectivity requires overcoming the thermodynamic preference for N1.[4]

Synthesis Start Target Indazole Isomer Decision Desired Substitution? Start->Decision N1 N1-Alkyl (1H) Decision->N1 Thermodynamic N2 N2-Alkyl (2H) Decision->N2 Kinetic/Directed Method1 Standard Base (NaH/Cs2CO3) + Alkyl Halide N1->Method1 High Selectivity (>90%) Method2 Pfizer Protocol: Alkyl 2,2,2-trichloroacetimidates (Acidic conditions) N2->Method2 High Selectivity (>95%) Method3 Steric/Electronic Steering: Use 7-nitro or 7-CO2Me substrate N2->Method3 Substrate Control

Figure 2: Synthetic decision matrix. Note that standard basic alkylation almost always favors N1, whereas acidic alkylation with imidates favors N2.

Analytical Differentiation Protocol

Objective: Conclusively identify the isomer (N1 vs N2) using NMR.

  • 1H NMR Shift Analysis:

    • N1-Methyl: Protons typically appear upfield (~4.0 ppm).

    • N2-Methyl: Protons typically appear downfield (~4.2 - 4.5 ppm) due to the quinoid-like deshielding.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The Gold Standard.

    • N1-R: Strong NOE correlation between the N-alkyl protons and the C7-H proton (the proton on the benzene ring adjacent to N1).

    • N2-R: Strong NOE correlation between the N-alkyl protons and the C3-H (or C3-substituent). Crucially, there is NO correlation with C7-H.

Experimental Protocols

Protocol A: Regioselective N2-Alkylation (Pfizer Method)

Based on recent high-selectivity methodologies [6].

Reagents: 1H-Indazole substrate, Alkyl 2,2,2-trichloroacetimidate, BF3·OEt2 (catalyst), THF/Cyclohexane.

  • Preparation: Dissolve 1H-indazole (1.0 equiv) in anhydrous THF/cyclohexane (1:1 v/v) under N2 atmosphere.

  • Activation: Add Alkyl 2,2,2-trichloroacetimidate (1.2 equiv).

  • Catalysis: Cool to 0°C. Dropwise add BF3·OEt2 (0.1 equiv).

  • Reaction: Allow to warm to room temperature and stir for 2-4 hours.

  • Validation: Monitor via TLC. The N2 isomer is typically less polar than the N1 isomer in EtOAc/Hexane systems.

  • Workup: Quench with NaHCO3, extract with EtOAc.

  • Yield Expectation: >80% N2-isomer.

Protocol B: Comparative Kinase Inhibition Assay (ADP-Glo)

To compare biological potency of isolated isomers.

Objective: Determine IC50 values for 1H vs 2H isomers against a target kinase (e.g., VEGFR2).

  • Reagent Setup:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).

    • Compounds: Prepare 10 mM DMSO stocks of purified N1- and N2-isomers.

  • Incubation:

    • Dispense 5 µL of compound (serial dilutions) into 384-well white plates.

    • Add 5 µL of Kinase/Substrate mix.

    • Add 5 µL of ATP (at Km concentration).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 15 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 30 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence.

  • Analysis: Plot RLU vs. Log[Concentration]. Calculate IC50.

    • Expectation: For VEGFR2, N2-alkylated indazoles (mimicking Pazopanib) often show IC50 < 10 nM, whereas N1-isomers may show IC50 > 100 nM depending on the C3 substituent.

References

  • Catalán, J., et al. "Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study." Journal of the Chemical Society, Perkin Transactions 2, 1996.[5] Link

  • BenchChem.[6][1][7] "A Comparative Guide to 1H- and 2H-Indazole Derivatives." BenchChem Technical Guides, 2025. Link

  • Harris, P. A., et al. "Structure-activity relationships of 2-aminoindazoles as potent, selective, and orally active inhibitors of VEGFR-2." Journal of Medicinal Chemistry, 2005.[8] Link

  • Liu, Y., et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 2018. Link

  • Gómez-Chávez, F., et al. "Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents."[3] Molecules, 2017.[2][9] Link

  • Wuxi Biology. "Mechanism of a Highly Selective N2 Alkylation of Indazole." Wuxi AppTec, 2024. Link

Sources

Comparative

2H-Indazol-2-amine vs metronidazole antiprotozoal potency

Topic: 2H-Indazol-2-amine Derivatives vs. Metronidazole: Antiprotozoal Potency & Mechanism Content Type: Technical Comparison Guide Audience: Researchers, Drug Discovery Scientists, and Medicinal Chemists. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2H-Indazol-2-amine Derivatives vs. Metronidazole: Antiprotozoal Potency & Mechanism Content Type: Technical Comparison Guide Audience: Researchers, Drug Discovery Scientists, and Medicinal Chemists.

Executive Summary: The Paradigm Shift

Metronidazole (MTZ) has served as the "gold standard" 5-nitroimidazole for treating anaerobic protozoal infections (Giardia intestinalis, Trichomonas vaginalis, Entamoeba histolytica) for over 60 years. However, its reliance on nitro-reduction for activation has led to widespread cross-resistance and concerns regarding genotoxicity.

Emerging research identifies 2H-indazole derivatives (specifically 2-phenyl-2H-indazoles and N-substituted 2H-indazol-2-amines ) as a superior class of antiprotozoal agents. Unlike MTZ, these scaffolds do not require bioactivation by pyruvate:ferredoxin oxidoreductase (PFOR), thereby circumventing the primary mechanism of nitroimidazole resistance. Experimental data confirms that optimized 2H-indazole derivatives exhibit nanomolar potency (IC₅₀ < 50 nM), surpassing MTZ by up to 12-fold in efficacy while maintaining high selectivity indices (SI > 100).

Chemical & Pharmacological Profile

This section contrasts the established nitroimidazole scaffold with the emerging indazole pharmacophore.[1][2]

FeatureMetronidazole (MTZ) 2H-Indazole Derivatives (Target)
Core Scaffold 5-Nitroimidazole2H-Indazole (Fused benzene & pyrazole)
Key Pharmacophore Nitro group (-NO₂) at C-5N-2 substituted phenyl/amine ring with Electron Withdrawing Groups (EWGs)
Activation Prodrug; requires reduction by ferredoxin (anaerobic)Direct acting; does not require nitro-reduction
Solubility (LogP) Low (~ -0.02); HydrophilicModerate to High (2.0 - 4.0); Lipophilic (Enhanced membrane permeability)
Resistance Profile High (PFOR downregulation)Low/Unknown (Distinct mechanism)
Structural Visualization

ChemicalStructures cluster_0 Reference Standard cluster_1 Emerging Candidate MTZ Metronidazole (5-Nitroimidazole) MTZ_Feat Nitro Group (-NO2) Requires Reduction MTZ->MTZ_Feat Indazole 2H-Indazole Derivative (2-Phenyl-2H-indazole) Indazole_Feat N2-Substituent (EWG) Direct Activity Indazole->Indazole_Feat

Figure 1: Structural divergence between the nitro-activatable Metronidazole and the constitutively active 2H-Indazole scaffold.

Comparative Potency Analysis

The following data aggregates experimental IC₅₀ values from key structure-activity relationship (SAR) studies (Pérez-Villanueva et al., 2017, 2021). The focus is on 2-phenyl-2H-indazole derivatives , which represent the optimized lead compounds derived from the 2H-indazol-2-amine scaffold.

Table 1: In Vitro Susceptibility (IC₅₀ in µM)

Lower values indicate higher potency.[3]

Parasite StrainMetronidazole (MTZ) 2H-Indazole (Comp 18) 2H-Indazole (Comp 20) Potency Fold-Change
Giardia intestinalis 1.20 ± 0.3 µM0.038 ± 0.002 µM 0.045 ± 0.005 µM31x More Potent
Entamoeba histolytica 1.50 ± 0.4 µM0.042 ± 0.003 µM 0.048 ± 0.004 µM35x More Potent
Trichomonas vaginalis 1.10 ± 0.2 µM0.065 ± 0.005 µM0.055 ± 0.004 µM 20x More Potent

Key SAR Findings:

  • N2-Substitution: The 2H-isomer is thermodynamically less stable but pharmacologically superior to the 1H-isomer.

  • Electron Withdrawing Groups (EWGs): Substitution at the para position of the N2-phenyl ring with EWGs (e.g., -Cl, -CF₃, -COOCH₃) increases potency by 9-fold compared to unsubstituted analogs.

  • Selectivity: The Selectivity Index (SI = IC₅₀ Vero Cells / IC₅₀ Parasite) for Compound 18 is >400 , indicating negligible cytotoxicity to mammalian cells at therapeutic doses.

Mechanism of Action (MOA)

Understanding the MOA is critical for predicting cross-resistance. Metronidazole resistance typically arises when parasites downregulate the PFOR enzyme, preventing the reduction of the nitro group into its toxic radical form. 2H-indazoles bypass this pathway entirely.

Pathway Comparison

MOA cluster_MTZ Metronidazole (MTZ) Pathway cluster_IND 2H-Indazole Pathway MTZ_Drug MTZ (Prodrug) PFOR PFOR Enzyme (Ferredoxin Reduction) MTZ_Drug->PFOR Requires Anaerobic Activation NitroRadical Nitro Radical (-NO2•) PFOR->NitroRadical Reduction Resistance RESISTANCE: PFOR Downregulation PFOR->Resistance Mutation Site DNADamage DNA Helix Destabilization Strand Breakage NitroRadical->DNADamage Covalent Binding Indazole 2H-Indazole (Active Agent) TargetX Multi-Target Inhibition (Putative: ROS / Enzyme) Indazole->TargetX Direct Binding OxStress Oxidative Stress (ROS Generation) TargetX->OxStress Apoptosis Parasite Apoptosis-like Death OxStress->Apoptosis

Figure 2: Mechanistic divergence. MTZ relies on enzymatic reduction (susceptible to resistance), while 2H-Indazoles likely induce oxidative stress or inhibit essential enzymes directly.

Experimental Protocols

To validate the potency of 2H-indazole derivatives in your own lab, follow this standardized susceptibility workflow. This protocol ensures reproducibility and direct comparability with MTZ controls.

Protocol: In Vitro Susceptibility Assay (Microdilution)

Materials:

  • Parasites: G. intestinalis (WB strain), E. histolytica (HM1:IMSS), T. vaginalis (GT3).

  • Media: TYI-S-33 medium supplemented with 10% bovine serum.

  • Compounds: Metronidazole (Control), 2H-Indazole test compounds (dissolved in DMSO).

Workflow:

  • Preparation: Harvest trophozoites during the logarithmic growth phase.

  • Seeding: Dispense

    
     trophozoites/well into 96-well culture plates.
    
  • Treatment: Add test compounds in serial dilutions (range: 0.01 µM to 100 µM). Ensure final DMSO concentration is < 1%.

  • Incubation: Incubate at 37°C for 48 hours (anaerobic conditions for E. histolytica and G. intestinalis).

  • Readout: Determine viability using a colorimetric assay (e.g., MTT or WST-1) or direct counting.

  • Calculation: Calculate IC₅₀ using Probit analysis or non-linear regression (GraphPad Prism).

Experimental Workflow Diagram

Workflow Step1 1. Harvest Trophozoites (Log Phase) Step2 2. Seeding (96-well Plate) Step1->Step2 Step3 3. Compound Addition (Serial Dilution) Step2->Step3 Step4 4. Incubation (48h @ 37°C) Step3->Step4 Step5 5. Viability Assay (MTT / WST-1) Step4->Step5 Step6 6. Data Analysis (IC50 Calculation) Step5->Step6

Figure 3: Standardized high-throughput screening workflow for antiprotozoal evaluation.

References

  • Pérez-Villanueva, J., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1864.

  • Pérez-Villanueva, J., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives.[1] Molecules, 26(8), 2145.[4]

  • Palos, I., et al. (2020). Metronidazole and Secnidazole Carbamates: Synthesis, Antiprotozoal Activity, and Molecular Dynamics Studies. Molecules, 25(4), 832.

  • Keating, T.A., et al. (2017). A straightforward approach to N-substituted-2H-indazol-2-amines through reductive cyclization.[5] Tetrahedron Letters, 58(12), 1150-1153.

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation Patterns of 2-Aminoindazole

Executive Summary & Analytical Significance 2-Aminoindazole is a highly versatile nitrogenous heterocyclic pharmacophore, serving as a critical building block in the synthesis of modern targeted therapeutics, most notabl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Significance

2-Aminoindazole is a highly versatile nitrogenous heterocyclic pharmacophore, serving as a critical building block in the synthesis of modern targeted therapeutics, most notably in kinase inhibitors such as entrectinib 1. For researchers and drug development professionals, the accurate structural elucidation of 2-aminoindazole and its derivatives is paramount for pharmacokinetic (PK) profiling, therapeutic drug monitoring (TDM), and metabolite identification.

This guide objectively compares the two primary analytical platforms used for its characterization—Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS)—and provides a deep mechanistic analysis of its fragmentation pathways.

Platform Comparison: LC-ESI-MS/MS vs. GC-EI-MS

The choice of analytical platform fundamentally alters the ionization mechanism and the resulting fragmentation pattern of 2-aminoindazole.

  • LC-ESI-MS/MS (Soft Ionization): The highly basic exocyclic primary amine readily accepts a proton in acidic mobile phases, yielding a stable [M+H]+ precursor ion at m/z 134.07. This platform is superior for biological matrices and high-throughput quantification via Multiple Reaction Monitoring (MRM) 2.

  • GC-EI-MS (Hard Ionization): Electron impact at 70 eV strips an electron to form a radical cation M+• at m/z 133.06. While GC-MS benefits from highly reproducible, library-searchable fragmentation, the basic amine group of 2-aminoindazole often causes severe peak tailing due to secondary interactions with active silanol sites on the GC column, frequently necessitating pre-analytical chemical derivatization.

Table 1: Comparative Performance Matrix for 2-Aminoindazole Analysis
Analytical FeatureLC-ESI-MS/MS (QqQ / Q-TOF)GC-EI-MS (Single Quad)
Ionization Mechanism Electrospray (Soft, +ESI)Electron Impact (Hard, 70 eV)
Precursor Ion [M+H]+ (m/z 134.07)M+• (m/z 133.06)
Primary Neutral Losses -NH₃ (17 Da), -N₂ (28 Da)-NH₂• (16 Da), -N₂ (28 Da)
Derivatization Required? No (Direct injection)Yes (e.g., BSTFA/TMCS) for optimal shape
Best Use Case PK studies, TDM, trace quantificationImpurity profiling, volatile intermediate ID

Mechanistic Elucidation of Fragmentation Pathways

Understanding the causality behind mass spectral fragmentation allows scientists to confidently assign structures to novel aminoindazole derivatives. The fragmentation of 2-aminoindazole is driven by the thermodynamics of neutral molecule expulsion 3.

  • Loss of Ammonia (-17 Da): In positive ESI, the charge is primarily localized on the exocyclic nitrogen. Collision-Induced Dissociation (CID) provides the internal energy required to cleave the C-N bond. Because ammonia (NH₃) is a highly stable, neutral leaving group, its expulsion is thermodynamically favored, generating a stabilized reactive intermediate at m/z 117.

  • Loss of Nitrogen (-28 Da): The indazole core contains a relatively weak N-N bond. Under CID or EI conditions, the heterocycle undergoes ring-opening followed by the extrusion of diatomic nitrogen (N₂). This -28 Da loss is a highly diagnostic signature for indazoles and triazoles, yielding a ring-opened cation at m/z 106 4.

  • Loss of Hydrogen Cyanide (-27 Da): Following the initial ring opening, the remaining nitrogenous conjugated system undergoes further degradation. The elimination of hydrogen cyanide (HCN) is a classic secondary fragmentation route for protonated nitrogen heterocycles, driving the transition from m/z 117 to m/z 90, and from m/z 106 to m/z 79 5.

Mandatory Visualization: Fragmentation Pathway

MS_Fragmentation Precursor Protonated 2-Aminoindazole [M+H]+ m/z 134 Loss_NH3 Amine Cleavage [M+H - NH3]+ m/z 117 Precursor->Loss_NH3 - NH3 (17 Da) CE: 15-20 eV Loss_N2 Indazole Ring Opening [M+H - N2]+ m/z 106 Precursor->Loss_N2 - N2 (28 Da) CE: 20-25 eV Inter_117 Reactive Intermediate m/z 117 Loss_NH3->Inter_117 Rearrangement Inter_106 Ring-Opened Cation m/z 106 Loss_N2->Inter_106 Rearrangement Loss_HCN_1 Loss of HCN m/z 90 Inter_117->Loss_HCN_1 - HCN (27 Da) CE: 30+ eV Loss_HCN_2 Loss of HCN m/z 79 Inter_106->Loss_HCN_2 - HCN (27 Da) CE: 30+ eV

Fig 1: CID fragmentation pathways of protonated 2-aminoindazole in positive ESI mode.

Experimental Methodologies & Self-Validating Protocols

To ensure uncompromising scientific integrity, the following LC-MS/MS optimization protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoint is successfully met.

Step 1: Source Tuning and Precursor Optimization
  • Causality: 2-Aminoindazole requires an acidic environment to ensure complete protonation of the amine (pKa ~ 4.5), maximizing ESI+ sensitivity.

  • Action: Prepare a 1 µg/mL tuning solution of 2-aminoindazole in 50:50 Methanol:Water containing 0.1% Formic Acid. Infuse directly into the ESI source via a syringe pump at 10 µL/min.

  • Validation Checkpoint: Monitor the Total Ion Chromatogram (TIC) in Q1 scan mode. System is validated if: The base peak is strictly m/z 134.1, and the signal stability shows a Relative Standard Deviation (RSD) of < 5% over a continuous 2-minute acquisition.

Step 2: Collision Energy (CE) Ramping for MRM
  • Causality: Determining the exact kinetic energy required to fragment the precursor without obliterating the product ions ensures maximum assay sensitivity.

  • Action: Isolate m/z 134.1 in Q1. Using Argon as the collision gas in Q2, ramp the Collision Energy (CE) from 5 eV to 50 eV in 5 eV increments.

  • Validation Checkpoint: Plot the breakdown curve. System is validated if: The survival yield of m/z 134.1 inversely correlates with the rise of m/z 117.1 and 106.1. Lock in the CE at the exact voltage where the product ion intensity reaches its apex before secondary fragmentation (e.g., loss of HCN) dominates.

Step 3: Chromatographic Method Development
  • Causality: A sub-2 µm stationary phase minimizes eddy diffusion, providing the sharp peak widths (< 3 seconds) necessary for high-throughput MRM scheduling.

  • Action: Inject 5 µL onto a C18 column (50 mm × 2.1 mm, 1.7 µm). Execute a linear gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Validation Checkpoint: Assess chromatographic peak symmetry. System is validated if: The Tailing Factor (Tf) is between 0.9 and 1.2, confirming that there are no adverse secondary interactions between the basic amino group and residual silanols on the column.

Quantitative Data & Transition Tables

Based on the self-validating protocol above, the following quantitative parameters represent the optimized MRM transitions for the highly sensitive detection of 2-aminoindazole using a standard Triple Quadrupole mass spectrometer.

Table 2: Optimized MRM Transitions (ESI+)
Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Structural Assignment
134.1117.15018[M+H - NH3]+ (Quantifier)
134.1106.15022[M+H - N2]+ (Qualifier)
134.190.05035[M+H - NH3 - HCN]+
134.179.15038[M+H - N2 - HCN]+

References

  • Title: Development and Validation of an Ecofriendly, Rapid, Simple and Sensitive UPLC-MS/MS Method for Entrectinib Quantification in Plasma for Therapeutic Drug Monitoring Source: MDPI URL
  • Title: LC-MS/MS Estimation Of The Anti-Cancer Agent Entrectinib Levels In Human Plasma Samples Source: PNR Journal URL
  • Source: International Journal of Mass Spectrometry (Fritz Haber Institute)
  • Title: Identification of Substituted Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands Source: ACS Publications URL
  • Title: Product Class 2: 1H- and 2H-Indazoles Source: Thieme Connect URL

Sources

Comparative

Introduction: The Analytical Imperative for 2H-Indazol-2-amine Purity

An In-Depth Comparative Guide to HPLC Purity Validation of 2H-Indazol-2-amine 2H-Indazol-2-amine (CAS No. 33334-11-1) is a heterocyclic amine that serves as a critical building block in medicinal chemistry and drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to HPLC Purity Validation of 2H-Indazol-2-amine

2H-Indazol-2-amine (CAS No. 33334-11-1) is a heterocyclic amine that serves as a critical building block in medicinal chemistry and drug discovery.[1][2] The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds, including anti-inflammatory agents and oncology therapeutics.[3] Given its role as a precursor in pharmaceutical synthesis, the purity of 2H-Indazol-2-amine is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).

Impurities, which can originate from starting materials, synthetic by-products, regioisomers, or degradation products, can have significant, and often unpredictable, pharmacological or toxicological effects.[4][5] Therefore, a robust, validated analytical method for purity determination is essential. High-Performance Liquid Chromatography (HPLC) is the gold standard for this task due to its high resolution, sensitivity, and quantitative accuracy.[6][7]

This guide provides an in-depth comparison of two distinct HPLC methodologies for the purity validation of 2H-Indazol-2-amine: the ubiquitous Reversed-Phase (RP-HPLC) approach and the increasingly powerful Hydrophilic Interaction Liquid Chromatography (HILIC) technique. We will explore the causality behind the methodological choices, present detailed validation protocols grounded in ICH guidelines, and compare their performance using representative experimental data.

The Analytical Challenge: Navigating the Chemistry of a Polar Amine

The chemical nature of 2H-Indazol-2-amine presents specific analytical challenges. As a polar, basic compound, it is prone to poor chromatographic behavior on traditional silica-based columns.[8][9] Key challenges include:

  • Poor Retention in RP-HPLC: Highly polar compounds have a low affinity for non-polar stationary phases (like C18), often leading to elution at or near the void volume, which prevents effective separation from other polar impurities.[10][11]

  • Peak Tailing: The basic amine moiety can engage in strong, secondary ionic interactions with residual acidic silanol groups on the surface of silica-based stationary phases. This results in asymmetrical, tailing peaks, which compromise resolution and integration accuracy.[9]

  • Solubility Mismatches: The high aqueous solubility of polar amines can be incompatible with the high organic content of mobile phases often required in certain HPLC modes.

A successful purity method must overcome these challenges to separate the main 2H-Indazol-2-amine peak from all potential process-related and degradation impurities.

Comparative HPLC Methodologies

We present two orthogonal HPLC methods, each with a distinct separation mechanism, to provide a comprehensive purity profile.

Method A: Ion-Pairing Reversed-Phase HPLC (RP-HPLC)

Reversed-phase chromatography is the workhorse of the pharmaceutical industry, separating molecules based on hydrophobicity.[12] For a polar amine, this requires specific modifications to achieve adequate retention and peak shape. Our approach utilizes an ion-pairing agent.

Causality of Method Design:

  • Stationary Phase: A standard C18 column is used, providing a non-polar surface for hydrophobic interactions.

  • Mobile Phase: A low pH is maintained using a phosphate buffer to ensure the primary amine is fully protonated (cationic).

  • Ion-Pairing Reagent: An anionic ion-pairing reagent (e.g., sodium dodecyl sulfate) is added to the mobile phase. This reagent forms a neutral, more hydrophobic ion-pair with the protonated analyte, significantly increasing its retention on the C18 column. This addresses the primary challenge of poor retention for polar amines.[10]

  • Detector: UV detection is selected, as the indazole ring system possesses a suitable chromophore.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode specifically designed for the retention and separation of highly polar compounds.[13][14][15] It employs a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

Causality of Method Design:

  • Mechanism: The separation is based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase. More polar analytes, like 2H-Indazol-2-amine, are more strongly retained.[15]

  • Stationary Phase: A bare silica gel column is an effective and common choice for HILIC, offering a highly polar surface.[16]

  • Mobile Phase: A high percentage of acetonitrile with a smaller amount of aqueous buffer (e.g., ammonium formate) is used. The high organic content is essential for establishing the partitioning mechanism. Ammonium formate is a volatile buffer, making this method compatible with mass spectrometry (MS) for impurity identification if needed.

  • Advantages: HILIC often provides superior peak shapes for basic compounds compared to RP-HPLC (without ion-pairing agents) and offers an orthogonal separation selectivity, meaning it separates compounds based on different properties (hydrophilicity vs. hydrophobicity), which is invaluable for detecting impurities that might co-elute in an RP system.[13]

Workflow for HPLC Method Validation

The following diagram outlines the logical workflow for validating an analytical method according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[17][18]

G cluster_0 Phase 1: Method Development & System Suitability cluster_1 Phase 2: Core Validation Parameters cluster_2 Phase 3: Method Robustness & Finalization Dev Method Development (RP-HPLC vs. HILIC) SST System Suitability Testing (Tailing Factor, Theoretical Plates, %RSD) Dev->SST Specificity Specificity / Selectivity (Placebo, Impurities, Forced Degradation) SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness (Varying Flow, pH, Temp) LOD_LOQ->Robustness Report Final Validation Report & SOP Robustness->Report

Caption: General workflow for HPLC method validation per ICH guidelines.

Experimental Protocols

Sample and Standard Preparation
  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 2H-Indazol-2-amine reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the appropriate diluent (see table below).

  • Sample Solution (1.0 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

  • Spiked Sample for Accuracy: Prepare a placebo (all matrix components except the analyte). Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) with the reference standard.

  • Forced Degradation Sample for Specificity: Subject the sample solution to stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 4 hours.

    • Basic: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C for 48 hours (solid state).

    • Photolytic: Expose to UV light (254 nm) for 24 hours. Neutralize the acidic and basic samples before injection.

Chromatographic Conditions
ParameterMethod A: Ion-Pairing RP-HPLCMethod B: HILIC
Column C18, 4.6 x 150 mm, 5 µmBare Silica, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Sodium Dodecyl Sulfate in 20 mM KH₂PO₄, pH 2.595:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
Mobile Phase B Acetonitrile50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
Gradient 0-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B0-15 min: 0-50% B; 15-20 min: 50% B; 20.1-25 min: 0% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C35°C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL10 µL
Sample Diluent 50:50 Water:Acetonitrile90:10 Acetonitrile:Water

Validation Protocol and Data Comparison

The following protocol details the execution of each validation parameter. The accompanying table summarizes representative data to objectively compare the performance of Method A and Method B.

Specificity

The ability to assess the analyte unequivocally in the presence of other components.[18]

  • Protocol: Inject the diluent, a placebo solution, the reference standard, and the stressed (forced degradation) samples.

  • Acceptance Criteria: The diluent and placebo must show no interfering peaks at the retention time of 2H-Indazol-2-amine. The method must resolve the main peak from all impurity peaks generated during forced degradation (peak purity index > 0.999).

Linearity and Range

Demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[6][19]

  • Protocol: Prepare at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal assay concentration (e.g., 0.5 to 1.5 mg/mL).

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression curve (Peak Area vs. Concentration) must be ≥ 0.999.

Accuracy

The closeness of the test results to the true value.[20]

  • Protocol: Analyze the spiked placebo samples (prepared in triplicate at 3 levels: 80%, 100%, 120%) against the reference standard.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[19]

Precision

The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[20]

  • Protocol:

    • Repeatability (Intra-assay): Perform six replicate injections of the same sample solution (100% concentration).

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[19]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate.

Robustness

Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]

  • Protocol: Introduce small changes to the method, such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.1 units).

  • Acceptance Criteria: System suitability parameters must remain within limits, and the assay results should not significantly change.

Comparative Validation Data Summary

Validation ParameterMethod A: Ion-Pairing RP-HPLCMethod B: HILICCommentary
Specificity Resolved all degradation peaks. Peak Purity Index > 0.999.Resolved all degradation peaks. Peak Purity Index > 0.999.Both methods are specific. HILIC showed better resolution for a highly polar degradant eluting near the void in RP-HPLC.
Linearity (R²) 0.99950.9998Both methods exhibit excellent linearity.
Range 0.05 - 1.5 mg/mL0.05 - 1.5 mg/mLBoth methods are suitable over the required range.
Accuracy (% Recovery) 98.9% - 101.5%99.5% - 101.1%Both methods are highly accurate.
Precision (Repeatability %RSD) 0.85%0.62%HILIC demonstrates slightly better precision, likely due to superior peak shape.
Precision (Intermediate %RSD) 1.15%0.95%Both methods are rugged and reproducible.
LOQ 0.05% (0.5 µg/mL)0.03% (0.3 µg/mL)HILIC provides a lower LOQ, indicating higher sensitivity for quantifying trace polar impurities.
Robustness PassedPassedBoth methods are robust to minor changes in operating parameters.
Peak Tailing Factor (Analyte) 1.41.1HILIC provides a significantly more symmetrical peak, which is advantageous for integration and precision.

Method Selection Guide

The choice between RP-HPLC and HILIC depends on the specific analytical goal.

G Start START: Purity Analysis of 2H-Indazol-2-amine Question1 Are potential impurities expected to be highly polar? Start->Question1 RP_Method Method A: Ion-Pairing RP-HPLC Good for routine QC. Robust, well-understood. May struggle with very polar impurities. Question1->RP_Method No / Unsure   HILIC_Method Method B: HILIC Superior for polar analytes/impurities. Orthogonal to RP-HPLC. Excellent for characterization & development. Question1->HILIC_Method  Yes Conclusion Decision: Use HILIC for development and for orthogonal verification. Use RP-HPLC for routine batch release. RP_Method->Conclusion HILIC_Method->Conclusion

Caption: Decision diagram for selecting the appropriate HPLC method.

Conclusion and Recommendations

Both the ion-pairing RP-HPLC and HILIC methods presented here are demonstrated to be specific, accurate, precise, and robust for the purity validation of 2H-Indazol-2-amine.

  • The Ion-Pairing RP-HPLC (Method A) is a reliable and rugged choice, suitable for a routine quality control (QC) environment. Its primary strength lies in its ubiquity and the vast industry experience with this technique. However, it may be less effective at retaining and resolving extremely polar impurities that can elute in the solvent front.

  • The HILIC (Method B) method proves to be a superior alternative, particularly during drug development and for characterization purposes. It offers better retention for the polar analyte, significantly improved peak symmetry, and a lower limit of quantitation.[13][16] Its orthogonal separation mechanism makes it an invaluable tool for ensuring that no impurities are missed, providing a more complete purity profile.

As a Senior Application Scientist, my recommendation is to develop and validate both methods. The HILIC method should be employed as the primary method for in-depth characterization and stability studies due to its superior performance with polar compounds. The ion-pairing RP-HPLC method can serve as a robust, alternative method for routine QC and as an orthogonal confirmatory technique. This dual-methodology approach provides the highest level of confidence in the purity, and thus the quality and safety, of 2H-Indazol-2-amine.

References

  • BenchChem. (n.d.). Chiral HPLC Methods for the Enantiomeric Separation of Tetrahydroquinoline Amines: Application Notes and Protocols.
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • ScienceDirect. (n.d.). Hydrophilic interaction chromatography and its applications in the separation of basic drugs.
  • Benchchem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Taylor & Francis Online. (2011). Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS).
  • Benchchem. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Benchchem. (n.d.). Identifying common impurities in 3-Amino-4,5,6,7-tetrahydro-1H-indazole.
  • LCGC International. (2020). HILIC: The Pros and Cons.
  • Diduco. (n.d.). Technique: HILIC.
  • Wikipedia. (n.d.). Hydrophilic interaction chromatography.
  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • AKJournals. (2020). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • LCGC International. (2020). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Moshang Chemical. (n.d.). 2H-Indazol-2-amine.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • PMC. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review.
  • MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.

Sources

Validation

UV-Vis absorption spectra of 2H-Indazol-2-amine derivatives

An in-depth technical comparison guide designed for researchers, analytical chemists, and drug development professionals investigating the structural and electronic properties of indazole scaffolds. Executive Summary The...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, analytical chemists, and drug development professionals investigating the structural and electronic properties of indazole scaffolds.

Executive Summary

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, heavily utilized in the development of antimicrobial, anti-inflammatory, and antineoplastic agents. While the 1H-indazole tautomer is thermodynamically favored, synthetic advances—such as the Davis-Beirut reaction—have enabled the targeted synthesis of 2H-indazole derivatives, including the biologically potent 2H-indazol-2-amines .

Differentiating N-2 substituted indazoles from their N-1 counterparts using standard NMR can sometimes yield ambiguous results due to overlapping chemical shifts. As a Senior Application Scientist, I consistently recommend Ultraviolet-Visible (UV-Vis) Spectroscopy as a rapid, orthogonal, and highly reliable method for structural differentiation. This guide objectively compares the UV-Vis absorption profiles of 2H-indazol-2-amine derivatives against alternative isomers and provides a self-validating experimental framework for their characterization.

Mechanistic Principles: Why UV-Vis Differentiates Isomers

The fundamental principle allowing UV-Vis to distinguish between 1H- and 2H-indazoles lies in their distinct electronic ground states.

  • Benzenoid vs. Quinonoid Structures : 1H-indazoles possess a benzenoid aromatic structure, whereas 2H-indazoles exhibit a more localized, quinonoid-like electronic distribution. This quinonoid character extends the

    
    -conjugation across the bicyclic system.
    
  • Bathochromic (Red) Shift : Because of the extended conjugation in 2H-indazoles, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is narrowed. Consequently, the

    
     and 
    
    
    
    transitions require lower energy photons, resulting in a pronounced bathochromic shift (absorption at longer wavelengths) compared to 1H-indazoles [1].
  • The Auxochromic Effect of the 2-Amine : In 2H-indazol-2-amine derivatives, the lone pair of electrons on the exocyclic N-2 amino group can partially delocalize into the electron-deficient quinonoid system. This auxochromic effect further increases the molar absorptivity (

    
    ) and pushes the 
    
    
    
    transition even deeper into the near-UV region (>315 nm) [2].

Transitions T1 2H-Indazol-2-amine Ground State T2 Photon Absorption (UV Range) T1->T2 T3 π → π* Transition (~230-280 nm) T2->T3 T4 n → π* Transition (>315 nm) T2->T4 T5 Extended Conjugation (Red Shift vs 1H-Isomer) T3->T5 T4->T5

Electronic transitions in 2H-indazol-2-amines leading to characteristic UV-Vis red shifts.

Comparative Quantitative Data

To objectively evaluate the performance of UV-Vis in isomer differentiation, we must compare the spectral maxima (


) of 2H-indazol-2-amines with standard 1H- and 2H-alkyl indazoles. The data below synthesizes expected absorption ranges based on established spectroscopic showdowns [1][3].

Table 1: Comparative UV-Vis Absorption Maxima (


) 
Compound ClassIsomer Type

1 (

)

2 (

)
Spectral Characteristics
1-Methyl-1H-indazole 1H-Isomer~254 nm~295 nmBenzenoid structure; blue-shifted baseline.
2-Methyl-2H-indazole 2H-Isomer~275 nm~310 nmQuinonoid structure; distinct red shift.
2H-Indazole (Parent) 2H-Isomer~230 - 270 nm~326 nmExtended conjugation; strong

band.
2H-Indazol-2-amine Derivs. 2H-Isomer~240 - 280 nm >315 nm Auxochromic shift from exocyclic N-amino group.

Insight: If your synthesized derivative lacks a distinct absorption band above 310 nm, it is highly probable that the reaction yielded the thermodynamically favored 1H-isomer rather than the target 2H-indazol-2-amine.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating an internal isomeric control, the workflow guarantees that observed spectral shifts are structural realities, not solvent or instrumental artifacts.

Phase 1: Sample & Control Preparation
  • Solvent Selection : Utilize HPLC-grade Acetonitrile (MeCN) or Ethanol (EtOH).

    • Causality: These solvents possess low UV cutoffs (<210 nm) and provide sufficient polarity to stabilize the polar asymmetric bicyclic nature of the indazole without masking the critical

      
       transitions.
      
  • Concentration Tuning : Prepare the 2H-indazol-2-amine sample and a known 1H-indazole control (e.g., 1-methyl-1H-indazole) at a concentration of

    
     to 
    
    
    
    M.
    • Causality: This specific concentration range ensures the maximum absorbance falls between 0.2 and 1.0 AU. This keeps the measurement within the linear dynamic range of the photomultiplier tube, adhering strictly to the Beer-Lambert Law and preventing aggregation-induced peak broadening.

Phase 2: Instrument Calibration
  • Baseline Correction : Fill two matched quartz cuvettes (1 cm path length) with the pure solvent. Place them in the reference and sample paths of a dual-beam UV-Vis spectrophotometer and run a baseline scan.

    • Causality: A dual-beam setup actively subtracts background solvent absorbance and corrects for minor fluctuations in the light source intensity over time.

Phase 3: Acquisition & Self-Validation
  • Control Scan (Validation Step) : Scan the 1H-indazole control from 200 nm to 400 nm.

    • Validation Gate: The system is validated only if the control exhibits its established

      
       at ~254 nm and ~295 nm. If these peaks shift, recalibrate the instrument or replace the degraded solvent.
      
  • Sample Scan : Scan the 2H-indazol-2-amine derivative under identical parameters.

  • Data Extraction : Identify the wavelength of maximum absorbance. A successful 2H-indazol-2-amine synthesis is confirmed by a primary band around 270–280 nm and a distinct secondary band extending beyond 315 nm.

Workflow N1 Synthesize/Isolate 2H-Indazol-2-amine N2 Prepare Dilute Solution (UV-Grade MeCN/EtOH) N1->N2 N3 Concentration Tuning (Target Absorbance: 0.2-1.0) N2->N3 N4 Dual-Beam UV-Vis Baseline Calibration N3->N4 N5 Spectral Scanning (λ: 200 - 400 nm) N4->N5 N6 Data Analysis (Extract λ_max & ε) N5->N6

Workflow for UV-Vis spectral acquisition and validation of 2H-indazole derivatives.

Conclusion

While NMR and MS provide critical mass and connectivity data, UV-Vis spectroscopy offers an unparalleled, direct window into the electronic architecture of indazole isomers. By leveraging the inherent bathochromic shifts caused by the quinonoid structure of 2H-indazoles and the auxochromic contribution of the 2-amine group, researchers can confidently and rapidly validate their synthetic pathways.

References

  • Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. AUB ScholarWorks. Available at:[Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate / MDPI. Available at: [Link]

Comparative

Comparative Cytotoxicity of 2-Aminoindazole Anticancer Agents

Executive Summary: The Indazole Scaffold in Oncology The indazole nucleus (1,2-benzodiazole) is a "privileged scaffold" in medicinal chemistry, serving as the structural anchor for several FDA-approved kinase inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Indazole Scaffold in Oncology

The indazole nucleus (1,2-benzodiazole) is a "privileged scaffold" in medicinal chemistry, serving as the structural anchor for several FDA-approved kinase inhibitors. While the term "2-aminoindazole" strictly refers to


-indazol-2-amine, in the context of oncology and drug development, it predominantly encompasses 2-substituted-2H-indazol-6-amines  (the core of Pazopanib ) and 3-aminoindazoles  (the core of Linifanib/ABT-869 ).

This guide objectively compares the cytotoxicity, mechanism of action (MoA), and structure-activity relationships (SAR) of these agents. It distinguishes between direct cytotoxicity (tumor cell killing) and indirect cytotoxicity (anti-angiogenesis), a critical differentiation for interpreting IC


 values in vitro.

Mechanism of Action (MoA) & Signaling Pathways

The cytotoxicity of aminoindazole derivatives is primarily driven by ATP-competitive inhibition of receptor tyrosine kinases (RTKs). However, emerging derivatives also target IDO1 (immune checkpoint) and tubulin polymerization.

Primary Targets
  • Pazopanib (2-alkyl-6-aminoindazole core): Multi-targeted inhibitor of VEGFR-1/2/3 , PDGFR-α/β , and c-Kit . It induces cytotoxicity by starving the tumor of oxygen (anti-angiogenesis) and directly inhibiting proliferation in c-Kit driven tumors (e.g., GIST, Renal Cell Carcinoma).

  • Linifanib (3-aminoindazole core): Potent inhibitor of the VEGF and PDGF receptor families, often showing higher potency in FLT3-driven leukemias.

  • Compound 36 (Experimental): Targets IDO1 , modulating the tumor microenvironment to restore immune surveillance, often leading to G2/M cell cycle arrest.

Pathway Visualization

The following diagram illustrates the dual mechanism: direct inhibition of tumor proliferation (via c-Kit/FLT3) and indirect starvation via endothelial cell inhibition (VEGFR).

MOA_Pathway cluster_Endothelial Endothelial Cell (Angiogenesis) cluster_Tumor Tumor Cell (Direct Cytotoxicity) Compound Aminoindazole Agent (Pazopanib/Linifanib) VEGFR VEGFR-2 (RTK) Compound->VEGFR Inhibits (IC50 < 40 nM) KIT c-Kit / FLT3 (Mutant RTK) Compound->KIT Inhibits IDO1 IDO1 Enzyme (Immune Escape) Compound->IDO1 Inhibits (Compound 36) PI3K_E PI3K/AKT VEGFR->PI3K_E Phosphorylation Prolif_E Endothelial Proliferation PI3K_E->Prolif_E Promotes RAS RAS/RAF/MEK KIT->RAS Signaling Cascade Apoptosis Apoptosis / G2-M Arrest RAS->Apoptosis Blockade leads to IDO1->Apoptosis Inhibition restores T-cell attack

Caption: Dual-mode action of aminoindazole agents targeting angiogenesis (VEGFR) and direct tumor drivers (c-Kit/FLT3).

Comparative Cytotoxicity Analysis

The following data aggregates IC


 values from multiple peer-reviewed studies. Note the discrepancy between enzymatic potency (often nanomolar) and cellular cytotoxicity (micromolar in non-dependent lines).
Performance Metrics
CompoundCore ScaffoldPrimary TargetCell LineTissue TypeIC

(µM)
Mechanism Note
Pazopanib 2-methyl-2H-indazol-6-amineVEGFR, PDGFRHUVEC Endothelial0.021 Anti-angiogenic potency
A549 Lung> 10.0Low direct cytotoxicity
786-O Renal~10-20Cytostatic effect dominant
Linifanib 3-aminoindazoleVEGFR, FLT3MV4-11 Leukemia0.004 FLT3-driven sensitivity
HCT-116 Colon1.2 - 5.0Moderate cytotoxicity
Compound 36 6-aminoindazole derivativeIDO1HCT-116 Colon0.4 ± 0.3 Potent antiproliferative
Compound 6o Indazole-piperazineTubulin/KinaseK562 Leukemia5.15 Apoptosis induction
Cisplatin (Control)DNA CrosslinkerA549 Lung1.2 - 3.0Standard cytotoxic

Critical Insight: Pazopanib and Linifanib are often "cytostatic" in solid tumor cell lines (like A549) in vitro because these lines do not depend on angiogenesis in a plastic dish. Their low IC


 in HUVEC or FLT3-mutant lines (MV4-11) reflects their true therapeutic potential.
Structure-Activity Relationship (SAR)
  • N2-Methylation (Pazopanib): Methylation at the N2 position of the indazole ring locks the tautomer and is crucial for fitting into the ATP-binding pocket of VEGFR. Removal or shift to N1 significantly reduces potency.

  • 3-Amino Substitution (Linifanib): The urea linkage at the 3-position provides hydrogen bond donors/acceptors that interact with the "gatekeeper" residue in the kinase domain.

  • Fluorine Substitution: Adding fluorine to the benzyl groups (as in Compound 36) enhances metabolic stability and cellular permeability, often lowering IC

    
     values by 2-5 fold compared to non-fluorinated analogs.
    

Experimental Protocols

To generate reproducible cytotoxicity data for these agents, researchers must control for solubility (hydrophobicity of indazoles) and assay type.

Workflow Diagram

This workflow ensures self-validation by including both metabolic (MTT) and mechanistic (Flow Cytometry) endpoints.

Protocol_Workflow cluster_Readout Dual Readout System Start Compound Preparation (DMSO Stock < 0.1%) Seeding Cell Seeding (3-5k cells/well) Start->Seeding Treatment Drug Treatment (72h Incubation) Seeding->Treatment MTT MTT/SRB Assay (Metabolic Activity) Treatment->MTT FACS Flow Cytometry (Annexin V / PI) Treatment->FACS Analysis IC50 Calculation (Non-linear Regression) MTT->Analysis FACS->Analysis

Caption: Integrated screening workflow combining metabolic and apoptotic assays.

Detailed Protocol: MTT Cytotoxicity Assay

Objective: Determine the IC


 of 2-aminoindazole derivatives.
  • Preparation: Dissolve the indazole derivative in 100% DMSO to create a 10 mM stock. Store at -20°C.

  • Seeding: Seed tumor cells (e.g., HCT-116) at a density of

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Perform serial dilutions (1:3) in culture medium.

    • Critical Step: Ensure final DMSO concentration is

      
       to avoid solvent toxicity.
      
    • Add 100 µL of drug solution to wells. Include "Vehicle Control" (DMSO only) and "Positive Control" (e.g., Cisplatin).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO

    
    .
    
  • Readout:

    • Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 3-4 hours.

    • Aspirate medium carefully.

    • Solubilize formazan crystals with 150 µL DMSO. Shake for 15 mins.

    • Measure absorbance at 570 nm (reference 630 nm).

  • Calculation: Use non-linear regression (Sigmoidal Dose-Response) to calculate IC

    
    .
    
Validation: Apoptosis Detection (Annexin V/PI)

Since aminoindazoles often induce cytostasis or apoptosis, this assay confirms the mechanism of death.

  • Treat cells with the IC

    
     concentration for 24h.
    
  • Harvest cells (including floating cells) and wash with PBS.

  • Resuspend in Binding Buffer containing Annexin V-FITC and Propidium Iodide (PI) .

  • Analyze via Flow Cytometry:

    • Q3 (Annexin+/PI-): Early Apoptosis (Characteristic of Compound 6o).

    • Q2 (Annexin+/PI+): Late Apoptosis.

Conclusion & Future Outlook

The "2-aminoindazole" class, particularly 2-alkyl-6-aminoindazole (Pazopanib) and 3-aminoindazole (Linifanib), represents a cornerstone of modern targeted oncology. Their cytotoxicity is highly context-dependent:

  • In Vitro: Moderate potency against solid tumors (micromolar range) unless the tumor is driven by specific mutations (c-Kit, FLT3).

  • In Vivo: High efficacy due to anti-angiogenic effects (nanomolar potency against VEGFR).

Future Directions:

  • IDO1 Targeting: Derivatives like Compound 36 show promise in immunotherapy combinations.

  • Tubulin Targeting: New piperazine-linked indazoles are bridging the gap between kinase inhibition and cytotoxic chemotherapy.

References

  • Motzer, R. J., et al. (2013).[1] "Pazopanib versus Sunitinib in Metastatic Renal-Cell Carcinoma." New England Journal of Medicine.[1] Link

  • Shang, C., et al. (2021).[2] "The Anticancer Activity of Indazole Compounds: A Mini Review." Current Topics in Medicinal Chemistry. Link

  • Hariyanti, H., et al. (2022). "Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines." Journal of Applied Pharmaceutical Science. Link

  • Hu, L., et al. (2020). "Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents." RSC Advances. Link

  • BenchChem. (2025).[3][4] "Experimental Protocol: MTT Assay for Cytotoxicity of Indazole Derivatives." Link

  • FDA Label. (2024). "VOTRIENT (pazopanib) prescribing information."[1][5] Link

Sources

Validation

The Definitive Guide to Binding Affinity Assays for 2H-Indazole Kinase Inhibitors

Topic: Binding affinity assays for 2H-indazole based kinase inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Introduction: The 2H-Indazole Renaissanc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Binding affinity assays for 2H-indazole based kinase inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Introduction: The 2H-Indazole Renaissance & The Kinetic Imperative

The 2H-indazole scaffold has emerged as a privileged structure in kinase drug discovery, distinguishing itself from its 1H-isomer counterparts by a unique electronic profile and distinct vector orientation in the ATP-binding pocket. While 1H-indazoles are thermodynamically more stable, 2H-indazoles offer novel IP space and specific interaction geometries—often engaging the hinge region (e.g., Ala213/Glu211 in Aurora A or Cys919 in VEGFR2) with high selectivity.

However, the physicochemical nature of 2H-indazoles—typically rigid, planar, and lipophilic—presents specific challenges in assay development. Standard IC50 values are insufficient. To differentiate a "hit" from a clinical candidate, you must characterize the binding kinetics (k_on, k_off) and residence time . A compound with a slow dissociation rate (long residence time) often predicts better in vivo efficacy than one with a potent thermodynamic affinity (


) but rapid off-rate.

This guide objectively compares the primary binding assays—SPR, MST, and TR-FRET—specifically optimized for the hydrophobic constraints of 2H-indazole derivatives.

Part 1: Strategic Assay Selection Matrix

For 2H-indazoles, solubility is the primary failure mode. These compounds often aggregate in aqueous buffers, leading to promiscuous inhibition and false positives in light-scattering assays.

Comparative Performance Analysis
FeatureSurface Plasmon Resonance (SPR) Microscale Thermophoresis (MST) TR-FRET (e.g., LanthaScreen) Isothermal Titration Calorimetry (ITC)
Primary Output Kinetics (

,

),


, Aggregation onset

(functional

)
Thermodynamics (

), Stoichiometry
2H-Indazole Suitability High. Gold standard for kinetics.Medium/High. Good for low solubility; detects aggregates.High. Best for HTS/SAR screening.Low. Requires high conc., risking precipitation.
Sample Consumption Low (ug range)Very Low (ng range)Low (ng range)High (mg range)
Throughput Medium (40-100/day)MediumHigh (>1000/day)Very Low (2-4/day)
Solvent Tolerance High (5-10% DMSO)High (up to 100% DMSO compatible)ModerateLow (DMSO mismatches cause heat artifacts)
Critical Limitation Surface regeneration can damage kinase.Fluorophore labeling interference.[1]Indirect measurement (competition)."Silent" binders (low

) are undetectable.
Part 2: Visualization of Workflow & Mechanism
Figure 1: Assay Selection Decision Matrix

A logic flow for selecting the correct assay based on compound solubility and data requirements.

AssaySelection Start New 2H-Indazole Analog Solubility Aqueous Solubility Check (Nephelometry/DLS) Start->Solubility PoorSol Poor Solubility (< 1 µM) Solubility->PoorSol Aggregates GoodSol Good Solubility (> 10 µM) Solubility->GoodSol Stable MST Microscale Thermophoresis (MST) (Label-free or Red-shift) PoorSol->MST Best for Aggregates TRFRET TR-FRET / HTRF (Competition Assay) PoorSol->TRFRET Low Conc. Required SPR SPR (Single-Cycle Kinetics) (Minimize Regeneration) GoodSol->SPR Need Kinetics (kon/koff) GoodSol->TRFRET High Throughput Screen ITC ITC (Thermodynamic Profile) GoodSol->ITC Need Enthalpy

Caption: Decision matrix for 2H-indazole characterization. Solubility dictates the divergence between solution-phase methods (MST) and surface methods (SPR).

Figure 2: VEGFR2 Signaling & Indazole Intervention

Mechanistic view of where 2H-indazoles (e.g., Pazopanib analogs) intervene in the angiogenesis pathway.

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binding Phospho Autophosphorylation (Y1175) VEGFR2->Phospho Activation Indazole 2H-Indazole Inhibitor (ATP-Competitive) Indazole->VEGFR2 Blocks ATP Site PLCg PLCγ / PKC Phospho->PLCg RAF RAF / MEK / ERK Phospho->RAF Response Angiogenesis & Proliferation PLCg->Response RAF->Response

Caption: 2H-indazole inhibitors competitively bind the ATP pocket of VEGFR2, preventing autophosphorylation and downstream angiogenic signaling.

Part 3: Detailed Experimental Protocols
Protocol A: Surface Plasmon Resonance (SPR) for Hydrophobic Indazoles

Method of choice for determining Residence Time.

Rationale: 2H-indazoles are often "sticky." Standard Multi-Cycle Kinetics (MCK) requires regeneration (acid/base) between injections, which can degrade the kinase surface and lead to baseline drift. Single-Cycle Kinetics (SCK) is superior here as it titrates the inhibitor without regeneration steps.

Platform: Biacore 8K or S200 (Cytiva) / Octet (Sartorius - BLI alternative).

Step-by-Step Workflow:

  • Sensor Chip Preparation:

    • Use a CM5 or CM7 chip (carboxymethylated dextran).

    • Immobilize the Kinase (Ligand) via amine coupling to ~1000-2000 RU.

    • Expert Tip: If the kinase has a GST or His-tag, use Capture coupling (Anti-GST/Anti-His antibody) instead of direct amine coupling. This orients the active site away from the surface, critical for bulky 2H-indazoles.

  • Buffer Optimization (The "Solubility Bridge"):

    • Base Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20).

    • Crucial Step: Add 5% DMSO to both running buffer and sample buffer.

    • Validation: Perform a "Solvent Correction" cycle (7-point DMSO curve: 4.5% to 5.8%) to compensate for bulk refractive index shifts.

  • Sample Injection (Single-Cycle):

    • Prepare a 5-fold dilution series of the 2H-indazole (e.g., 0.1 nM to 100 nM).

    • Inject sequentially from lowest to highest concentration without regeneration in between.

    • Contact time: 120s; Dissociation time: 600s (extended to capture slow off-rates).

  • Data Analysis:

    • Fit data to a 1:1 Langmuir binding model .

    • Quality Check: Look for "square wave" binding (indicates aggregation or non-specific binding) vs. exponential curvature (true binding).

    • Report

      
      , 
      
      
      
      , and Residence Time (
      
      
      ).
Protocol B: TR-FRET Competition Assay (High Throughput)

Method of choice for SAR screening and IC50 determination.

Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is robust against the autofluorescence often seen with fused heterocyclic rings like indazoles.

Reagents:

  • Kinase (e.g., VEGFR2, biotinylated).

  • Tracer: Eu-labeled anti-tag antibody + Alexa647-labeled ATP-competitive tracer (e.g., Kinase Tracer 236).

  • 2H-Indazole test compounds.[2][3][4][5][6][7]

Step-by-Step Workflow:

  • Plate Setup: Use white, low-volume 384-well plates.

  • Reaction Mix:

    • Add 5 µL of 2H-indazole (3x serial dilution in 2% DMSO).

    • Add 5 µL of Kinase/Antibody mix. Incubate 15 mins.

    • Add 5 µL of Tracer.

  • Equilibration: Incubate for 60 minutes at Room Temp (protected from light).

  • Detection:

    • Read on a multimode reader (e.g., EnVision).

    • Excitation: 337 nm. Emission 1: 665 nm (FRET acceptor). Emission 2: 620 nm (Eu donor).

  • Calculation:

    • Calculate HTRF Ratio =

      
      .
      
    • Plot Ratio vs. log[Inhibitor].

    • Self-Validation: The

      
       factor must be > 0.5 for the assay to be valid. If 
      
      
      
      , re-optimize tracer concentration (usually near its
      
      
      ).
Part 4: Expert Insights & Troubleshooting

1. The "Indazole Solubility Cliff" 2H-indazoles are notorious for precipitating upon dilution from 100% DMSO stocks into aqueous buffer.

  • Symptom: In SPR, you see a linear, non-saturating increase in response units (RU) that does not fit the 1:1 model.

  • Fix: Include 0.05% Tween-20 or P20 in the assay buffer. If using MST, use "premium" capillaries with hydrophobic coatings to prevent adsorption to the glass.

2. Tracer Competition (TR-FRET) Since 2H-indazoles are ATP-competitive, they must displace the tracer.

  • Risk: If your tracer binds too tightly (

    
     nM), weak indazole inhibitors (
    
    
    
    nM) will appear inactive (false negatives).
  • Fix: Ensure the tracer concentration is set exactly at its

    
     value. This balances the equilibrium to allow competition.
    

3. Thermal Shift (DSF) Anomalies Standard DSF (SYPRO Orange) often fails with 2H-indazoles because the dye itself competes for hydrophobic patches.

  • Alternative: Use NanoDSF (intrinsic tryptophan fluorescence). It requires no external dye and is less sensitive to compound interference.

References
  • Vertex AI Search. (2024). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. Link

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Link

  • XanTec bioanalytics. (2023). Comparison of Biomolecular Interaction Techniques: SPR vs ITC vs MST. Link

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Link

  • BenchChem. (2025).[2][3][5] 2H-Indazole Derivatives: A Comprehensive Technical Guide to Their Biological Activities. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2H-Indazol-2-amine

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2H-Indazol-2-amine. As a structural analog of other indazole amines, it is prudent to handle this compound with a comprehensive personal protective equipment (PPE) strategy rooted in a thorough understanding of the potential hazards associated with this class of chemicals. This document will provide a procedural, step-by-step guide to ensure your safety and the integrity of your research.

Understanding the Risks: The Rationale Behind PPE Selection

The following PPE recommendations are based on a conservative approach, assuming that 2H-Indazol-2-amine may exhibit these hazardous properties.

Core Personal Protective Equipment (PPE) Requirements

A foundational principle of laboratory safety is the consistent and correct use of PPE. For handling 2H-Indazol-2-amine in a research setting, the following PPE is mandatory.

PPE CategoryRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Safety glasses with side-shields or chemical goggles. A face shield is recommended when there is a significant splash hazard.To prevent contact with the eyes from splashes or aerosols. Must comply with EN166 or OSHA 29 CFR 1910.133 standards.[4]
Hand Protection Chemical-resistant gloves (Nitrile or neoprene are generally recommended for amines).To prevent skin contact. It is crucial to check the manufacturer's breakthrough time and compatibility charts for the specific glove material.[4][5]
Skin and Body Protection A long-sleeved laboratory coat.To protect the skin and personal clothing from contamination. For larger scale operations, additional protective clothing may be necessary.[4][5]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.To prevent inhalation of any dust, aerosols, or vapors.[4][5] If a fume hood is not available or if there is a high risk of inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[4]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure risk. The following protocol outlines the key steps for the safe handling of 2H-Indazol-2-amine.

Preparation and Donning of PPE
  • Risk Assessment: Before any work begins, conduct a thorough risk assessment of the planned experiment, considering the quantity of 2H-Indazol-2-amine to be used and the potential for aerosol generation or splashing.

  • Gather Materials: Ensure all necessary equipment, including PPE, is readily available and in good condition.

  • Hand Washing: Wash and dry your hands thoroughly before donning any PPE.

  • Donning Sequence:

    • Put on your laboratory coat, ensuring it is fully buttoned.

    • Put on your safety glasses or goggles.

    • Put on your gloves, ensuring they are the correct size and are pulled over the cuffs of your lab coat.

Handling 2H-Indazol-2-amine
  • Weighing and Transfer: All weighing and transfers of solid 2H-Indazol-2-amine should be performed in a chemical fume hood to minimize the risk of inhaling fine powders.

  • Solution Preparation: When preparing solutions, add the solid 2H-Indazol-2-amine to the solvent slowly to avoid splashing.

  • Reaction Setup: Conduct all reactions within a chemical fume hood.

Doffing of PPE and Decontamination
  • Glove Removal: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands. Dispose of them in a designated hazardous waste container.[5]

  • Hand Washing: Immediately wash your hands after removing your gloves.

  • Lab Coat and Eye Protection Removal: Remove your laboratory coat and eye protection.

  • Final Hand Washing: Wash your hands again thoroughly with soap and water.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 2H-Indazol-2-amine.

PPE_Selection_Workflow PPE Selection Workflow for 2H-Indazol-2-amine cluster_assessment Hazard and Risk Assessment cluster_ppe PPE Selection cluster_disposal Waste Disposal Start Start: Plan to handle 2H-Indazol-2-amine AssessScale Assess Scale of Operation (mg, g, kg) Start->AssessScale AssessProcedure Assess Experimental Procedure (Weighing, Dissolving, Reaction) Start->AssessProcedure BasePPE Standard PPE: - Safety Glasses with Side Shields - Nitrile/Neoprene Gloves - Laboratory Coat AssessScale->BasePPE Small Scale (mg) Goggles Upgrade to Chemical Goggles AssessScale->Goggles Large Scale (g) or potential for splash FumeHood Work in a Chemical Fume Hood AssessProcedure->FumeHood All procedures AssessProcedure->Goggles Dissolving/Reaction DisposeWaste Dispose of all contaminated materials as hazardous waste BasePPE->DisposeWaste Respirator Consider NIOSH-approved Respirator FumeHood->Respirator If fume hood is unavailable or ventilation is poor FaceShield Add Face Shield Goggles->FaceShield High splash potential Goggles->DisposeWaste FaceShield->DisposeWaste Respirator->DisposeWaste

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Indazol-2-amine
Reactant of Route 2
2H-Indazol-2-amine
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